1-(2-Chloroethoxy)-1-ethoxyethane
Description
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Properties
IUPAC Name |
1-(2-chloroethoxy)-1-ethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-3-8-6(2)9-5-4-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFXENUHAUMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Chloroethoxy)-1-ethoxyethane (CAS: 14689-96-4): A Comprehensive Technical Guide on Synthesis, Reactivity, and Pharmaceutical Applications
Executive Summary
In advanced organic synthesis and pharmaceutical development, the strategic use of bifunctional building blocks is essential for designing complex molecular architectures. 1-(2-Chloroethoxy)-1-ethoxyethane (CAS: 14689-96-4) is a highly versatile, unsymmetrical mixed acetal. It serves a dual purpose: acting as an electrophilic alkylating agent via its 2-chloroethyl moiety, and functioning as an acid-labile protecting group or cleavable linker via its acetal core.
This whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned analysis of its chemical properties, step-by-step synthetic methodologies, and applications in modern drug discovery.
Chemical Identity & Physicochemical Profiling
Understanding the quantitative metrics of this compound is the first step in predicting its pharmacokinetic behavior and synthetic viability. The molecule is derived from the condensation logic of acetaldehyde, ethanol, and 2-chloroethanol .
Table 1: Physicochemical Properties & Descriptors
| Parameter | Value | Structural Significance |
| CAS Number | 14689-96-4 | Unique identifier for regulatory and cataloging purposes. |
| Molecular Formula | C₆H₁₃ClO₂ | Indicates a highly saturated, aliphatic ether framework. |
| Molecular Weight | 152.62 g/mol | Low molecular weight ensures high atom economy in conjugation . |
| Chemical Class | Mixed Acetal / Alkyl Halide | Dictates orthogonal reactivity (acid lability vs. nucleophilic substitution). |
| H-Bond Donors | 0 | Enhances lipophilicity, useful for cell-membrane permeability. |
| H-Bond Acceptors | 2 | Oxygen atoms can participate in weak dipole interactions. |
Structural Analysis & Mechanistic Reactivity
The true value of this compound lies in its orthogonal reactivity . The molecule contains two distinct reactive sites that can be addressed independently under specific conditions.
-
The Acetal Core: Stable to strong bases, nucleophiles, and hydridic reducing agents (e.g., LiAlH₄). However, it undergoes rapid, predictable hydrolysis in dilute aqueous acids (pH < 5.5) to yield acetaldehyde, ethanol, and 2-chloroethanol.
-
The Alkyl Chloride: The primary chloride is primed for bimolecular nucleophilic substitution (Sₙ2). It can be displaced by amines, thiols, or alkoxides under basic conditions without disrupting the acetal linkage.
Fig 1: Orthogonal reactivity profile of the bifunctional mixed acetal.
Experimental Methodology: Self-Validating Synthesis Protocol
The most efficient synthesis of this compound involves the acid-catalyzed addition of 2-chloroethanol to ethyl vinyl ether.
Causality in Experimental Design
A critical failure point in this synthesis is the choice of acid catalyst. Strong mineral acids (like HCl) will cause the ethyl vinyl ether to undergo rapid cationic polymerization, destroying the yield. To prevent this, Pyridinium p-toluenesulfonate (PPTS) is used. Its mild acidity (pKa ~5.2) perfectly balances the activation of the enol ether without triggering runaway polymerization.
Table 2: Reaction Optimization Parameters
| Catalyst | pKa | Temp (°C) | Time | Observation / Causality |
| HCl (conc.) | -7.0 | 0 to 25 | < 30 min | Rapid polymerization of vinyl ether; negligible product yield. |
| p-TsOH | -2.8 | 0 | 1 - 2 hrs | Moderate yield; requires strict thermal control to avoid side reactions. |
| PPTS | 5.2 | 25 | 4 hrs | High yield; optimal acidity activates ether without polymerization. |
Step-by-Step Protocol
-
Reactor Preparation: Flame-dry a round-bottom flask under inert argon. Add anhydrous dichloromethane (DCM) and ethyl vinyl ether (1.2 equivalents). Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the enol ether into acetaldehyde.
-
Catalyst Initiation: Cool the mixture to 0 °C using an ice bath. Add PPTS (0.1 equivalents).
-
Reagent Addition: Introduce 2-chloroethanol (1.0 equivalent) dropwise over 30 minutes.
-
Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Self-Validating In-Process Control: Remove a 50 µL aliquot. Analyze via IR spectroscopy and ¹H NMR. The reaction is complete when the broad O-H stretch (~3300 cm⁻¹) disappears, and a distinct quartet at ~4.7 ppm (the acetal methine proton) emerges. This prevents arbitrary reaction times and ensures batch-to-batch consistency.
-
Quench & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the PPTS. Extract the organic layer, dry over anhydrous K₂CO₃, and concentrate. Purify via fractional distillation over a pinch of K₂CO₃ to yield the pure product.
Fig 2: Step-by-step synthesis workflow with integrated self-validation.
Applications in Pharmaceutical Drug Development
In modern pharmacokinetics, controlling the release of an Active Pharmaceutical Ingredient (API) is as critical as the API itself. This compound is heavily utilized in the design of cleavable linkers and prodrugs .
The Tumor Microenvironment (TME) Targeting Strategy
Solid tumors and intracellular endosomes exhibit a mildly acidic microenvironment (pH 5.0 - 5.5) due to the Warburg effect and lactic acid accumulation.
-
Conjugation: An amine- or thiol-containing API is alkylated using the 2-chloroethyl group of our target molecule via an Sₙ2 mechanism, forming a stable API-acetal conjugate.
-
Circulation: At physiological pH (7.4) in the bloodstream, the acetal linkage is highly stable, preventing premature drug release and reducing systemic toxicity.
-
Triggered Release: Upon entering the acidic tumor microenvironment, the acetal undergoes rapid, proton-catalyzed hydrolysis, shedding the linker and releasing the active, unmodified API directly at the target site.
Fig 3: Prodrug linker strategy utilizing acid-triggered acetal cleavage.
Handling, Stability, and Storage Protocols
Acetals possess an inherent vulnerability: autocatalytic degradation . If a trace amount of the 2-chloroethyl group undergoes hydrolysis, it generates hydrochloric acid (HCl). This trace acid will immediately catalyze the cleavage of the acetal core, generating more degradation products in a runaway reaction.
Mandatory Storage Protocol: To break this causal chain of degradation, this compound must never be stored in its neat, unbuffered form for extended periods.
-
Action: Always store the compound over basic aluminum oxide (alumina) pellets, or add 0.1% (v/v) of triethylamine (Et₃N) prior to sealing.
-
Environment: Store in an amber glass vial under an argon atmosphere at 2–8 °C.
By integrating these self-validating chemical safeguards, researchers ensure the structural integrity of the compound over a multi-year shelf life.
References
Synthesis of 1-(2-Chloroethoxy)-1-ethoxyethane: A Mechanistic and Methodological Guide
Structural Rationale and Synthetic Strategy
The target molecule, 1-(2-chloroethoxy)-1-ethoxyethane (CAS 14689-96-4), is an unsymmetrical acetal characterized by a central ethane backbone bonded to both an ethoxy group and a 2-chloroethoxy group. A common misconception in synthetic planning is attempting to derive this molecule directly from diethylene glycol monoethyl ether (Carbitol) via simple chlorination. While chlorination of Carbitol yields 1-chloro-2-(2-ethoxyethoxy)ethane—a molecule with the exact same empirical formula (
To synthesize the target acetal from a diethylene glycol framework, a deconstructive-reconstructive approach is required. The strategy leverages bis(2-chloroethyl) ether (BCEE) , a direct chlorinated derivative of diethylene glycol[1]. By subjecting BCEE to a controlled phase-transfer elimination, we generate 2-chloroethyl vinyl ether (CEVE) [2]. This electron-rich alkene then serves as the perfect substrate for a regioselective, acid-catalyzed Markovnikov addition of ethanol to yield the final unsymmetrical acetal[3].
Reaction pathway from diethylene glycol to this compound via CEVE intermediate.
Mechanistic Causality: Overcoming Side Reactions
Designing this synthesis requires strict control over reaction conditions to prevent competing pathways.
Phase 1 Causality (Elimination): When converting BCEE to CEVE, the use of aqueous sodium hydroxide is a fatal error. In an aqueous environment, the hydroxide ion acts as a nucleophile rather than a base, leading to the substitution of the chloride to form 2-(2-chloroethoxy)ethanol, or triggering an intramolecular cyclization to form 1,4-dioxane[1]. By using solid NaOH coupled with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) under anhydrous conditions, the hydroxide ion's basicity is drastically enhanced, strictly favoring the E2 dehydrohalogenation pathway to form the vinyl ether.
Phase 2 Causality (Acetalization):
CEVE is highly susceptible to cationic polymerization, a feature heavily exploited in polymer chemistry[2]. To prevent the vinyl ether from polymerizing with itself, the acetalization must be performed under high dilution with respect to the alkene, using a mild acid catalyst (p-Toluenesulfonic acid, p-TsOH) at low temperatures (0°C). The reaction proceeds via the protonation of the
Acid-catalyzed Markovnikov acetalization mechanism of 2-chloroethyl vinyl ether.
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed as self-validating systems. Each phase includes in-process analytical checks to ensure the chemical integrity of the intermediates before proceeding to the next step.
Phase 1: Synthesis of 2-Chloroethyl Vinyl Ether (CEVE)
Objective: Controlled E2 elimination of bis(2-chloroethyl) ether.
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 143 g (1.0 mol) of bis(2-chloroethyl) ether and 16.1 g (0.05 mol) of tetrabutylammonium bromide (TBAB).
-
Pre-reaction Validation: Analyze the starting mixture via GC-FID. Ensure the BCEE peak (>98% purity) is isolated without baseline noise that would indicate moisture contamination.
-
Reagent Addition: Add 60 g (1.5 mol) of freshly crushed, solid NaOH pellets. Do not use aqueous NaOH.
-
Reaction Execution: Heat the vigorously stirred mixture to 90°C for 6 hours.
-
In-Process Validation: At t = 4h and t = 6h, sample the organic layer for GC-MS analysis. The reaction is validated to proceed when the m/z 142 peak (BCEE) diminishes and the m/z 106 peak (CEVE) dominates.
-
Workup & Isolation: Cool the mixture to room temperature. Filter the solid salts (
and unreacted ) under a nitrogen atmosphere. Transfer the filtrate to a fractional distillation apparatus. -
Post-reaction Validation: Collect the fraction boiling at 108–110°C (atmospheric pressure). Perform FTIR analysis on the distillate; the absence of a broad -OH stretch (~3300 cm⁻¹) and the presence of a sharp C=C stretch (~1620 cm⁻¹) validates the successful isolation of anhydrous CEVE.
Phase 2: Markovnikov Acetalization to Target Acetal
Objective: Regioselective addition of ethanol to CEVE.
-
Preparation: In a 250 mL round-bottom flask purged with argon, add 69 g (1.5 mol, 3.0 eq excess) of absolute ethanol and 0.86 g (0.005 mol) of anhydrous p-Toluenesulfonic acid (p-TsOH). Cool the solution to 0°C using an ice-water bath.
-
Reaction Execution: Equip the flask with an addition funnel containing 53.3 g (0.5 mol) of the freshly distilled CEVE from Phase 1. Add the CEVE dropwise over 1 hour while maintaining the internal temperature below 5°C. Causality Note: The dropwise addition keeps the steady-state concentration of the vinyl ether low, preventing the oxocarbenium ion from being attacked by another CEVE molecule (which would trigger polymerization).
-
Maturation: Remove the ice bath and allow the reaction to warm to 25°C, stirring for an additional 1 hour.
-
In-Process Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate). Stain with potassium permanganate (
). The disappearance of the easily oxidized vinyl ether spot validates complete conversion. -
Quenching (Critical Step): Add 5 g of anhydrous potassium carbonate (
) to the flask and stir for 30 minutes. Causality Note: Acetals are highly stable to bases but rapidly hydrolyze in aqueous acids. Neutralizing the p-TsOH with a solid base before any aqueous exposure ensures the acetal survives the workup. -
Isolation: Filter off the solid salts. Remove the excess ethanol via rotary evaporation under reduced pressure (water bath at 30°C). Fractionally distill the remaining residue under vacuum to isolate pure this compound.
Quantitative Data Summary
The following table synthesizes the expected quantitative parameters and validation metrics for the two-step synthesis starting from the diethylene glycol derivative.
| Reaction Step | Substrate | Reagents / Catalyst | Temp (°C) | Time (h) | Target Product | Yield (%) | Purity (GC) |
| 1. Chlorination (Pre-requisite) | Diethylene Glycol | 80 | 4 | Bis(2-chloroethyl) ether | 85% | >98% | |
| 2. Elimination | Bis(2-chloroethyl) ether | Solid NaOH, TBAB | 90 | 6 | 2-Chloroethyl vinyl ether | 60% | >95% |
| 3. Acetalization | 2-Chloroethyl vinyl ether | Absolute EtOH, p-TsOH | 0 to 25 | 2 | This compound | 78% | >99% |
References
-
Environmental Monitoring Near Industrial Sites: Beta-Chloroethers Synthesis and properties of bis(2-chloroethyl) ether and 2-chloroethyl vinyl ether Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Statistical Copolymers of n-Butyl Vinyl Ether and 2-Chloroethyl Vinyl Ether via Metallocene-Mediated Cationic Polymerization Cationic reactivity and polymerization kinetics of 2-Chloroethyl Vinyl Ether Source: MDPI - Polymers (2019) URL:[Link]
-
Polyacetals from Divinyl Ethers Kinetic studies on the acid-catalyzed addition of alcohols to vinyl ethers Source: ProQuest Academic Databases URL:[Link]
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An In-depth Technical Guide to 1-(2-Chloroethoxy)-2-ethoxyethane: A Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of versatile intermediates is paramount. These molecular building blocks provide the foundational architecture for a vast array of bioactive compounds. Among these, halogenated ethers represent a critical class of reagents, offering a reactive handle for nucleophilic substitution and the introduction of specific functionalities to a target molecule. This guide provides a comprehensive technical overview of 1-(2-Chloroethoxy)-2-ethoxyethane (CAS No: 41771-35-1), a significant yet often underexplored intermediate with direct applications in the synthesis of prominent active pharmaceutical ingredients (APIs).
It is important to address a potential point of ambiguity in nomenclature. The user-provided name, "1-(2-Chloroethoxy)-1-ethoxyethane," describes a geminal diether, a structure with two ether linkages on the same carbon atom. While structurally possible, this is a less common and generally less stable arrangement. Chemical literature and databases predominantly refer to the vicinal diether, 1-(2-Chloroethoxy)-2-ethoxyethane , which is the focus of this guide. This distinction is crucial for accurate chemical synthesis and characterization.
This document will delve into the chemical identity, physicochemical properties, a detailed synthesis protocol, and the applications of 1-(2-Chloroethoxy)-2-ethoxyethane in drug development, with a specific focus on its role in the synthesis of the antihistamine Bilastine. Furthermore, this guide will cover essential safety and handling procedures to ensure its appropriate use in a laboratory setting.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is the bedrock of reproducible scientific research. 1-(2-Chloroethoxy)-2-ethoxyethane is a bifunctional molecule featuring two ether linkages and a reactive primary alkyl chloride.
IUPAC Name: 1-(2-Chloroethoxy)-2-ethoxyethane[1] Synonyms: 1-Chloro-2-(2-ethoxyethoxy)ethane, 2-(2-ethoxyethoxy)ethyl chloride, 2-chloroethyl 2-ethoxyethyl ether[1] CAS Number: 41771-35-1[1] Molecular Formula: C₆H₁₃ClO₂[1] Molecular Weight: 152.62 g/mol [1]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Boiling Point | 178.7 °C at 760 mmHg | [1] |
| Density | 1.006 g/cm³ | [1] |
| Flash Point | 50.8 °C | [1] |
| Vapor Pressure | 1.32 mmHg at 25°C | [1] |
| LogP | 1.278 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis and Experimental Protocols
The synthesis of 1-(2-Chloroethoxy)-2-ethoxyethane is most commonly achieved through the chlorination of its corresponding alcohol, 2-(2-ethoxyethoxy)ethanol (diethylene glycol monoethyl ether). This transformation is typically effected using a chlorinating agent such as thionyl chloride (SOCl₂) in the presence of a base like pyridine to neutralize the HCl byproduct.[2][3]
General Experimental Protocol: Chlorination of 2-(2-ethoxyethoxy)ethanol
This protocol is a generalized procedure based on established organic synthesis methodologies for this type of reaction.[3][4] It should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Materials:
-
2-(2-ethoxyethoxy)ethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottomed flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In an oven-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser, dissolve 2-(2-ethoxyethoxy)ethanol (1 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Add thionyl chloride (1.1 equivalents) dropwise to the stirring solution from the dropping funnel. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to drive the reaction to completion.
-
The reaction mixture is then carefully quenched by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield 1-(2-Chloroethoxy)-2-ethoxyethane as a colorless liquid.
Caption: Synthesis of 1-(2-Chloroethoxy)-2-ethoxyethane.
Spectroscopic Characterization
Spectroscopic data is essential for the confirmation of the structure and purity of the synthesized 1-(2-Chloroethoxy)-2-ethoxyethane.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), and a series of triplets for the ethylene glycol backbone. The methylene group adjacent to the chlorine atom will be the most downfield of the backbone protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethoxy group and the four carbons of the chloroethoxyethyl moiety. The carbon bonded to the chlorine atom will be significantly shifted downfield.
-
Mass Spectrometry: The mass spectrum will likely not show a prominent molecular ion peak due to the lability of the C-Cl bond.[5][6] Common fragmentation patterns would involve the loss of a chlorine atom, an ethoxy group, or cleavage of the ether linkages.[7]
Applications in Drug Development
The presence of a reactive chlorine atom makes 1-(2-Chloroethoxy)-2-ethoxyethane a valuable intermediate for introducing the 2-(2-ethoxyethoxy)ethyl moiety into larger molecules through nucleophilic substitution reactions. This is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Case Study: Synthesis of Bilastine
A prominent example of the application of a closely related compound is in the synthesis of Bilastine, a second-generation antihistamine. In one synthetic route, 2-chloroethyl ethyl ether is used to alkylate a piperidine nitrogen atom.[8][9] 1-(2-Chloroethoxy)-2-ethoxyethane can be envisioned to be used in a similar capacity to introduce a slightly more hydrophilic side chain, potentially altering the pharmacokinetic profile of the resulting analogue.
The generalized reaction scheme below illustrates the key N-alkylation step where a chloroalkoxyethane derivative is utilized.
Caption: N-alkylation in the synthesis of Bilastine.
Safety and Handling
As with all halogenated organic compounds, 1-(2-Chloroethoxy)-2-ethoxyethane should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Toxicology: While specific toxicological data for this compound is limited, related chloroalkanes can be harmful if swallowed, inhaled, or absorbed through the skin.[15][16] Assume it is a hazardous substance and handle accordingly.
Conclusion
1-(2-Chloroethoxy)-2-ethoxyethane is a versatile and valuable intermediate in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its terminal chloride provide a reliable method for introducing the ethoxyethoxyethyl group into a variety of molecular scaffolds. As demonstrated by its potential application in the synthesis of complex pharmaceutical agents like Bilastine, this compound offers chemists a tool to fine-tune the properties of drug candidates. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
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1-(2-Chloroethoxy)-2-ethoxyethane. LookChem. Available at: [Link]
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1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE. Chemsrc. Available at: [Link]
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Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds using gas chromatography–mass spectrometry (GC-MS) and gas chromatography–triple quad mass spectrometry (GC-QQQ). Figshare. Available at: [Link]
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mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC. Available at: [Link]
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1,2-Bis(2-chloroethoxy)ethane. PubChem. Available at: [Link]
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Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp. The Royal Society of Chemistry. Available at: [Link]
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Liquid chromatography-time-of-flight mass spectrometry analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane and related compounds: Separation of an eleven component mixture. ResearchGate. Available at: [Link]
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Ethyl-substituted erythromycin derivatives produced by directed metabolic engineering. PNAS. Available at: [Link]
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Chemical Properties of 1-Chloro-2-ethoxyethane (CAS 628-34-2). Cheméo. Available at: [Link]
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BILASTINE. Thomson Reuters. Available at: [Link]
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Ch3ch2ch2ch(chclch3) ch(ch2ch2cl) ch2ch2ch3 nomenclature. Filo. Available at: [Link]
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Synthetic Studies on Erythromycin Derivatives: Reactivity of the C12-21 Alkene. PMC. Available at: [Link]
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IUPAC name of CH3CH(CH3)CH2Cl. Brainly.in. Available at: [Link]
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The Research of General Reaction: Synthesis of Erythromycin Derivatives Impurities about N- demonomethyl Compounds. ResearchGate. Available at: [Link]
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mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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Selected Derivatives of Erythromycin B-In Silico and Anti-Malarial Studies. MDPI. Available at: [Link]
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synthesis of diethylene glycol monoethyl ether chloride. PrepChem.com. Available at: [Link]
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Write the common and IUPAC name of CH3CH2CH2Cl class 11 chemistry CBSE. Vedantu. Available at: [Link]
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Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. NATURALISTA CAMPANO. Available at: [Link]
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synthesis and single-crystal X-ray structure analysis of metal-based bilastine and phen [Co(ii), Cu(ii) and Zn(ii)] tailored anticancer chemotherapeutic agents against resistant cancer cells. Dalton Transactions. Available at: [Link]
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A Process For Preparing 2(2 Chloroethoxy) Ethanol.. Quick Company. Available at: [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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Foreword: Establishing the Correct Chemical Identity
An In-depth Technical Guide to 1-(2-chloroethoxy)-2-ethoxyethane
In the landscape of chemical synthesis, precise nomenclature is paramount. The query for "1-(2-Chloroethoxy)-1-ethoxyethane" leads to an ambiguous chemical structure that is not readily found in established chemical databases. However, based on common synthetic pathways and closely related registered compounds, it is overwhelmingly likely that the intended compound of interest is 1-(2-chloroethoxy)-2-ethoxyethane (CAS No. 41771-35-1). This guide will, therefore, focus on this well-documented and synthetically relevant molecule, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.
Chemical Identity and Physicochemical Properties
1-(2-chloroethoxy)-2-ethoxyethane is a bifunctional organic molecule featuring both an ether linkage and a reactive alkyl chloride. This structure makes it a valuable intermediate, or building block, in more complex organic syntheses.
Synonyms and Identifiers:
-
IUPAC Name: 1-Chloro-2-(2-ethoxyethoxy)ethane[1]
-
Other Names: Ethane, 1-(2-chloroethoxy)-2-ethoxy-; 2-Chloro-2′-ethoxydiethyl ether; α-Ethyl-ω-chlorodiethylene glycol; 2-Chloroethyl 2-ethoxyethyl ether
-
Canonical SMILES: CCOCCOCCCl
The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The following table summarizes the key properties of 1-(2-chloroethoxy)-2-ethoxyethane.
| Property | Value | Source(s) |
| Molecular Weight | 152.62 g/mol | [1][3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 178.7°C at 760 mmHg; 89-90°C at 28 Torr | [3] |
| Density | 1.006 g/cm³ | [3] |
| Flash Point | 50.8°C | [3] |
| Hydrogen Bond Acceptor Count | 2 | |
| Hydrogen Bond Donor Count | 0 | |
| Rotatable Bond Count | 6 |
Synthesis Protocol: A Self-Validating System
The most common and industrially scalable method for preparing 1-(2-chloroethoxy)-2-ethoxyethane is the chlorination of its corresponding alcohol precursor, 2-(2-ethoxyethoxy)ethanol, which is also known as diethylene glycol monoethyl ether.
Rationale for Reagent Selection
The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can achieve this, thionyl chloride (SOCl₂) is often the preferred choice for this specific conversion for several key reasons:
-
High Reactivity and Yield: Thionyl chloride reacts readily with primary alcohols to form the corresponding alkyl chlorides in high yields.
-
Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[5] Being gases, they are easily removed from the reaction mixture, which simplifies the purification process and drives the reaction to completion according to Le Châtelier's principle.
-
Mild Conditions: The reaction can typically be conducted under relatively mild conditions, minimizing the risk of side reactions or degradation of the ether linkages in the molecule.
Reaction Mechanism
The reaction of an alcohol with thionyl chloride proceeds via a nucleophilic substitution pathway. The mechanism involves two key stages:
-
Formation of a Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of an alkyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.
-
Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bonded to the chlorosulfite group in an Sₙ2 reaction. This leads to the inversion of stereochemistry (though not relevant for this achiral molecule) and the formation of the alkyl chloride product. The unstable chlorosulfite leaving group decomposes into SO₂ and another chloride ion.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for informational purposes for qualified professionals in a controlled laboratory setting. All appropriate safety measures must be strictly followed.
Materials:
-
2-(2-ethoxyethoxy)ethanol (Diethylene glycol monoethyl ether)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Mild base (e.g., pyridine, optional, to neutralize HCl)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap (for SO₂ and HCl), and a pressure-equalizing dropping funnel, add 2-(2-ethoxyethoxy)ethanol dissolved in an anhydrous solvent.
-
Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture. Carefully and slowly quench any remaining thionyl chloride by adding it to cold water. Neutralize the mixture with a base such as sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure 1-(2-chloroethoxy)-2-ethoxyethane.
Quality Control and Validation
To ensure the identity and purity of the synthesized product, a series of analytical tests should be performed:
-
Gas Chromatography (GC): To determine the purity of the final product and to monitor the disappearance of the starting material.
-
Infrared (IR) Spectroscopy: To confirm the disappearance of the broad O-H stretch of the starting alcohol (around 3300 cm⁻¹) and the presence of the C-Cl stretch (around 650-750 cm⁻¹) in the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final product.
The diagram below illustrates the general workflow for the synthesis and validation of 1-(2-chloroethoxy)-2-ethoxyethane.
Applications in Drug Development and Research
The primary utility of 1-(2-chloroethoxy)-2-ethoxyethane lies in its role as a versatile building block in organic synthesis. The terminal chloro group provides a reactive site for nucleophilic substitution, allowing for the introduction of the -(CH₂)₂O(CH₂)₂OEt moiety into larger molecules.
Pharmaceutical Intermediate
This compound is particularly relevant in the synthesis of pharmaceutical ingredients. The ethoxyethoxyethyl group can be incorporated into a drug candidate to modify its pharmacokinetic properties, such as:
-
Solubility: The ether linkages can increase the hydrophilicity of a molecule, potentially improving its aqueous solubility.
-
Lipophilicity: The overall chain can be tailored to achieve a desired balance between water and lipid solubility (LogP), which is crucial for membrane permeability and bioavailability.
-
Metabolic Stability: The ether groups are generally more resistant to metabolic degradation compared to other functional groups.
A notable example is its connection to the antihistamine drug Bilastine . While not a direct precursor in all published synthetic routes, related chloroethoxyethyl compounds are used for the N-alkylation of benzimidazole intermediates in some synthetic strategies for Bilastine.[6][7] Furthermore, 1-(2-chloroethoxy)-2-ethoxyethane has been identified as a potential process-related impurity in the manufacturing of Bilastine, making it a critical reference standard for quality control in the pharmaceutical industry.[4]
General Organic Synthesis
Beyond pharmaceuticals, 1-(2-chloroethoxy)-2-ethoxyethane can be used in various other synthetic applications, such as in the preparation of:
-
Crown Ether Analogs: As a building block for constructing macrocyclic polyethers.
-
Specialty Surfactants: By attaching it to a hydrophobic tail.
-
Chelating Agents: It has been used as an intermediate in the preparation of copper-chelating dithiocarbamates.[2]
Safety, Handling, and Storage
-
General Hazards: Expected to be harmful if swallowed or in contact with skin. May cause skin and serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(2-chloroethoxy)-2-ethoxyethane is a valuable and versatile chemical intermediate with a well-defined role in organic synthesis. Its utility as a building block for introducing the ethoxyethoxyethyl moiety makes it particularly relevant to professionals in drug development and chemical research. This guide provides the foundational technical knowledge for its synthesis, validation, and safe application in a research and development context.
References
- BenchChem. (n.d.). An In-depth Technical Guide to 1-(2-chloroethoxy)-2-methoxyethane.
-
LookChem. (n.d.). 1-(2-Chloroethoxy)-2-ethoxyethane. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms... Retrieved from [Link]_
-
U.S. Environmental Protection Agency. (2023, November 1). Ethane, 1-(2-chloroethoxy)-2-ethoxy-. Substance Details - SRS. Retrieved from [Link]
-
Quick Company. (n.d.). Process And Intermediates For The Preparation Of Bilastine. Retrieved from [Link]
- Drugs of the Future. (n.d.). Bilastine.
- NATURALISTA CAMPANO. (2024).
-
NIST. (n.d.). 1-Chloro-2-ethoxyethane. NIST Chemistry WebBook. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (2018, July 24). PROCESS AND INTERMEDIATES FOR THE PREPARATION OF BILASTINE.
-
ResearchGate. (2025, August 6). Alternative Synthesis of Bilastine | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chloroethoxy)-2-ethoxyethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Thionyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). US4605784A - Process for the preparation of ether-containing chlorides.
-
Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra? Retrieved from [Link]
-
Dow. (n.d.). Glycol Ethers Properties & Examples, Organic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CA1309112C - Process for the preparation of alkylene glycol dialkyl ethers.
- Google Patents. (n.d.). EP0186815A1 - Process for the preparation of glycol alkyl ethers.
- Google Patents. (n.d.). KR860000492B1 - Process for preparing glycol ethers.
- Google Patents. (n.d.). US6376718B1 - Dehydrogenation of alkylene glycol ethers to ether ketones and aldehydes.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 1-(2-chloroethoxy)-2-ethoxyethane | 41771-35-1 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Portico [access.portico.org]
- 6. museonaturalistico.it [museonaturalistico.it]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(2-Chloroethoxy)-1-ethoxyethane
Executive Summary
In advanced organic synthesis and drug development, the strategic masking of bifunctional molecules is critical for preventing unwanted side reactions. 1-(2-Chloroethoxy)-1-ethoxyethane (CAS: 14689-96-4) serves as a highly specialized building block. Fundamentally, it is the 1-ethoxyethyl (EE) acetal derivative of 2-chloroethanol. By protecting the hydroxyl group of 2-chloroethanol as an acetal, chemists can selectively exploit the electrophilic nature of the terminal alkyl chloride. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and validated protocols for its application in pharmaceutical workflows.
Structural & Physicochemical Profiling
Understanding the physical parameters of this compound is essential for optimizing reaction conditions, particularly during solvent extraction and vacuum distillation. As a mixed acetal, it exhibits moderate polarity and excellent solubility in standard organic solvents.
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 14689-96-4 [1] |
| Molecular Formula | C₆H₁₃ClO₂ [1] |
| Molecular Weight | 152.62 g/mol [1] |
| Boiling Point | ~160–165 °C (Predictive based on acetal analogs) |
| Density | ~1.02 g/cm³ (Predictive) |
| Appearance | Colorless liquid |
| Solubility | Miscible with DCM, THF, DMF; hydrolyzes in acidic water |
Mechanistic Synthesis & Protection Strategy
The synthesis of this compound relies on the acid-catalyzed addition of 2-chloroethanol to ethyl vinyl ether (EVE) [2].
Causality & Logic in Reagent Selection: The reaction proceeds via the protonation of EVE to form a highly reactive, resonance-stabilized oxocarbenium ion. This intermediate is rapidly intercepted by the nucleophilic oxygen of 2-chloroethanol. A mild, anhydrous acid catalyst—such as Pyridinium p-toluenesulfonate (PPTS)—is strictly preferred over strong mineral acids (like HCl or H₂SO₄). Strong acids readily trigger the polymerization of EVE and can cause premature hydrolysis of the kinetic acetal product [3].
Mechanism of this compound synthesis via an oxocarbenium intermediate.
Synthetic Utility in Drug Development
As a bifunctional linker, this compound allows for the selective functionalization of the carbon skeleton.
-
Nucleophilic Substitution (Sₙ2): The primary alkyl chloride can undergo Sₙ2 displacement with various nucleophiles (e.g., azides, primary/secondary amines, thiolates). The EE protecting group is highly stable to strong bases, Grignard reagents, and nucleophiles, making it vastly superior to ester protecting groups in these specific environments.
-
Orthogonal Deprotection: Following the substitution event, the EE group is orthogonally cleaved using mild aqueous acid, releasing the newly functionalized ethanol derivative alongside volatile byproducts (acetaldehyde and ethanol).
Synthetic workflow utilizing the EE-acetal for nucleophilic substitution and deprotection.
Self-Validating Experimental Protocols
Protocol A: Acetalization (Synthesis of the EE-Acetal)
This protocol utilizes a self-validating quench mechanism to ensure product stability during isolation.
-
Initialization: Charge a flame-dried, argon-purged flask with 2-chloroethanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add ethyl vinyl ether (1.5 equiv). Causality: The slight excess of EVE drives the thermodynamic equilibrium toward complete acetal formation.
-
Catalysis: Introduce Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Stir the mixture, allowing it to warm to room temperature over 4 hours.
-
Reaction Monitoring: Monitor progression via Thin Layer Chromatography (TLC). Validation Check: Because acetals lack strong chromophores, they are UV-inactive. You must visualize the TLC plate using a phosphomolybdic acid (PMA) or KMnO₄ stain.
-
Quench & Workup (Critical Step): Quench the reaction strictly with saturated aqueous NaHCO₃. Causality: Acetals are highly sensitive to acidic hydrolysis. Neutralizing the PPTS catalyst prior to aqueous workup prevents the reversion of the product back to 2-chloroethanol. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Finkelstein-Assisted Sₙ2 Azidation & Deprotection
This protocol demonstrates the conversion of the chloride to an azide, a common precursor for Click Chemistry (CuAAC) in drug discovery.
-
Substitution Setup: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).
-
Activation: Add sodium azide (NaN₃, 2.0 equiv) and a sub-stoichiometric amount of sodium iodide (NaI, 0.1 equiv). Causality: Primary chlorides are notoriously sluggish in Sₙ2 displacements due to poor leaving-group kinetics. NaI initiates a Finkelstein reaction, transiently converting the alkyl chloride to a highly reactive alkyl iodide in situ, drastically accelerating the azidation.
-
Execution: Heat the mixture to 80 °C for 12 hours. Cool to room temperature, dilute with diethyl ether, and wash extensively with water to remove the DMF and excess salts.
-
Deprotection: To unmask the alcohol, dissolve the crude protected azide in a THF/H₂O (4:1) mixture. Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) and stir at room temperature for 2 hours. Neutralize with NaHCO₃ and extract to yield pure 2-azidoethanol.
Handling, Stability, and Storage
As an acetal/ether derivative, this compound is susceptible to peroxide formation upon prolonged exposure to atmospheric oxygen.
-
Storage: It must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.
-
Incompatibilities: Strictly avoid contact with Brønsted acids, Lewis acids, and strong oxidizers during storage to prevent spontaneous exothermic degradation.
References
-
Ludwig-Maximilians-Universität München (LMU). Relative Reactivities of Acetals and Orthoesters in Lewis Acid Catalyzed Reactions with Vinyl Ethers. Retrieved from: [Link]
The Chloroethoxy Motif: A Technical Deep Dive into Reactivity, Synthesis, and Application
[1]
Executive Summary
The 2-chloroethoxy group (
This guide moves beyond standard textbook definitions to explore the kinetic nuance of the chloroethoxy group. We will dissect its neighboring group participation (NGP), provide field-validated protocols for its installation and cleavage, and rigorously examine its toxicological mechanism—knowledge that is mandatory for any researcher handling alkylating agents.
Part 1: Mechanistic Foundations
The "Butterfly Effect": Neighboring Group Participation (NGP)
The reactivity of the chloroethoxy group is defined by the competition between direct intermolecular nucleophilic substitution (
Unlike simple alkyl chlorides, the
Kinetic Reality Check
While nitrogen mustards cyclize rapidly due to the high nucleophilicity of the amine, the ether oxygen is more electronegative and less nucleophilic. Consequently:
-
Rate of Cyclization: Slower than N-mustards (
). -
Isolation: The chloroethoxy group is often stable enough to be isolated and purified, whereas many N-mustards must be generated in situ or handled as salts.
-
Electrophilicity: Once formed, the oxonium intermediate is a potent electrophile, driving alkylation of DNA or other nucleophiles.
DOT Diagram: Mechanistic Pathway
The following diagram illustrates the bifurcation between direct displacement and NGP-mediated alkylation.
Figure 1: Mechanistic bifurcation of the chloroethoxy group. Path B (NGP) explains the preservation of stereochemistry (double inversion) and enhanced reactivity in solvolysis.
Part 2: Synthetic Utility & Installation
Protocol: Williamson Ether Synthesis of 2-Chloroethyl Ethers
Installing the chloroethoxy group requires precision to avoid polymerization or elimination. The most robust method involves the reaction of an alcohol with an excess of 1,2-dichloroethane (DCE) or 1-bromo-2-chloroethane.
Why this approach? Using the mixed dihalide (1-bromo-2-chloroethane) leverages the leaving group differential (Br > Cl). The alkoxide selectively displaces the bromide, leaving the chloride intact for future functionalization.
Experimental Protocol
Objective: Synthesis of Phenyl-2-chloroethyl ether (Model Substrate).
Reagents:
-
Phenol (1.0 equiv)
-
1-Bromo-2-chloroethane (1.5 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Acetonitrile (ACN, anhydrous)
Workflow:
-
Activation: Charge a flame-dried round-bottom flask with Phenol (10 mmol) and anhydrous ACN (50 mL). Add
(20 mmol) and stir at RT for 30 mins to generate the phenoxide in situ. -
Addition: Add 1-bromo-2-chloroethane (15 mmol) dropwise. Critical: Do not dump the reagent; dropwise addition minimizes bis-alkylation (formation of the symmetric diether).
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1). -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in
, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over . -
Yield: Expect 85–95% yield of a clear oil.
Self-Validation Check:
-
NMR: Look for the characteristic triplets:
ppm ( ) and ppm ( ). -
Mass Spec: Confirm the chlorine isotope pattern (3:1 ratio of M : M+2).
Part 3: Reactivity & Cleavage Strategies
The "Safety-Catch" Cleavage
The 2-chloroethoxy group is generally stable to acid and mild nucleophiles, making it a potential (though non-standard) protecting group. However, its removal requires a specific "trick": Base-Induced Elimination .
By treating the ether with a strong, bulky base, you induce an
Cleavage Protocol (Two-Step)
-
Elimination:
-
Reagent: Potassium tert-butoxide (
) in DMSO or THF. -
Condition:
.[3] -
Mechanism: Abstraction of the
-proton (adjacent to Cl) causes elimination of HCl, yielding the vinyl ether ( ).
-
-
Hydrolysis:
-
Reagent: Dilute HCl or Hg(OAc)2 (mercury-catalyzed hydrolysis is faster but toxic; acid is preferred).
-
Product:
.
-
Data Table: Reactivity Profile
| Reagent/Condition | Reactivity | Outcome |
| Dilute Acid (HCl, RT) | Stable | No Reaction |
| Weak Base (NaHCO3) | Stable | No Reaction |
| Strong Nucleophile (NaI/Acetone) | Reactive (Finkelstein) | Conversion to Iodoethyl ether |
| Strong Bulky Base (KOtBu) | Reactive (Elimination) | Formation of Vinyl Ether |
| Biological Nucleophiles (DNA) | Reactive (Slow) | Alkylation (Genotoxicity) |
Part 4: Safety & Toxicology (Medicinal Context)
DNA Alkylation Mechanism
Researchers must treat any compound containing a 2-chloroethoxy group as a potential mutagen . The mechanism of toxicity mimics that of sulfur/nitrogen mustards.
-
Intracellular Activation: The neutral ether enters the cell.
-
Oxonium Formation: Spontaneous cyclization generates the electrophilic oxonium species.
-
Guanine Attack: The N7 position of Guanine (the most nucleophilic site on DNA) attacks the oxonium ring.
-
Adduct Formation: This forms a bulky adduct (
) which can lead to depurination (loss of the base) or strand scission.
Handling Precaution: Always handle neat 2-chloroethyl ethers in a fume hood. Decontaminate glassware with a solution of 10% sodium thiosulfate (which acts as a sulfur nucleophile to quench the alkylating agent harmlessly).
DOT Diagram: Experimental Workflow & Safety
Figure 2: Complete lifecycle of the chloroethoxy group from installation to base-mediated cleavage.[4][5]
References
-
BenchChem. (2025).[6] An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocols. Retrieved from
-
National Institutes of Health (NIH). (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters. PubMed.[7] Retrieved from
-
ScienceMadness. (2011). Preparation and Cleavage of bis(2-chloroethyl) ether. Retrieved from
-
MDPI. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol - Google Patents [patents.google.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Chloroethoxy)-2-ethoxyethane
This guide provides a comprehensive technical overview of 1-(2-Chloroethoxy)-2-ethoxyethane, a chemical intermediate of interest to researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its chemical identity, physicochemical properties, a representative synthetic protocol, and critical safety and handling procedures, grounded in established scientific principles.
Introduction and Chemical Identity
1-(2-Chloroethoxy)-2-ethoxyethane (CAS No. 41771-35-1) is a bifunctional organic molecule featuring both an ether linkage and a chloroalkane group.[1][2][3] This structure makes it a versatile intermediate in organic synthesis, allowing for the introduction of the 2-(2-ethoxyethoxy)ethyl moiety into a target molecule. Its utility is particularly noted in the preparation of more complex molecules, including those with potential applications as synergists for herbicides.[1]
The precise nomenclature is crucial for distinguishing it from its isomers. The title compound specifies the chloroethoxy group at the '1' position and the ethoxy group at the '2' position of the ethane backbone.
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of 1-(2-Chloroethoxy)-2-ethoxyethane is fundamental for its application in experimental design, purification, and quality control. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H13ClO2 | [1][2] |
| Molecular Weight | 152.62 g/mol | [1][2] |
| CAS Number | 41771-35-1 | [1][4] |
| Density | 1.006 g/cm³ | [2] |
| Boiling Point | 178.7 °C at 760 mmHg | [2] |
| Flash Point | 50.8 °C | [2] |
| Vapor Pressure | 1.32 mmHg at 25 °C | [2] |
| Refractive Index | 1.417 | [2] |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
Synthesis and Experimental Protocols
The synthesis of chloroalkanes from their corresponding alcohols is a fundamental transformation in organic chemistry. A common and effective method for this conversion is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[5] The following is a generalized protocol for the synthesis of 1-(2-Chloroethoxy)-2-ethoxyethane from 2-(2-ethoxyethoxy)ethanol.
Disclaimer: This protocol is for informational purposes only and should be executed by qualified personnel in a controlled laboratory setting. All necessary safety precautions must be rigorously followed.
Generalized Synthetic Workflow
The conversion of the terminal alcohol in 2-(2-ethoxyethoxy)ethanol to a chloride is the key step. Thionyl chloride is often a preferred reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Caption: Generalized workflow for the synthesis of 1-(2-Chloroethoxy)-2-ethoxyethane.
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated chemical fume hood, a solution of 2-(2-ethoxyethoxy)ethanol and a base (e.g., pyridine, 3 equivalents) is prepared in a suitable solvent like dioxane. The mixture is heated to approximately 80 °C.[6]
-
Addition of Chlorinating Agent: Thionyl chloride (2.2 equivalents) is added dropwise to the heated solution over a period of 2-3 hours to control the exothermic reaction and the evolution of gaseous byproducts.[6]
-
Reaction Monitoring: The reaction is maintained at 80 °C for 5-6 hours after the addition is complete.[6] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent (dioxane) is removed under reduced pressure.[6]
-
The residue is taken up in ethyl acetate, and the resulting pyridinium salt is removed by filtration.[6]
-
The ethyl acetate solution is washed with water to remove any remaining water-soluble impurities.[6]
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
-
Safety, Handling, and Storage
As a chlorinated ether, 1-(2-Chloroethoxy)-2-ethoxyethane requires careful handling and storage to mitigate potential hazards. The following guidelines are based on best practices for handling similar chemical classes.
Hazard Identification and Personal Protective Equipment (PPE)
-
Engineering Controls: All handling of 1-(2-Chloroethoxy)-2-ethoxyethane should be conducted in a properly functioning chemical fume hood.[11][12]
-
Personal Protective Equipment:
Storage and Incompatibility
Ethers as a class of compounds are prone to the formation of explosive peroxides upon exposure to air and light, especially after prolonged storage.[11][14]
-
Storage Conditions: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from sources of ignition.[11][12][13] Suitable storage locations include flammable storage cabinets.[11][13]
-
Peroxide Formation: It is crucial to date containers upon receipt and upon opening.[11][14] Ethers should be tested for the presence of peroxides periodically, especially if they have been stored for an extended period.[14] The presence of white crystals around the cap can indicate peroxide formation, and in such cases, the container should not be moved, and expert assistance should be sought.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, halogens, and sulfur compounds.[11][13]
Spill and Waste Management
-
Spill Response: In the event of a minor spill, absorb the material with an inert, dry absorbent and place it in a sealed container for disposal as hazardous waste.[11][12] For larger spills, evacuate the area and seek assistance from trained emergency personnel.[12][13]
-
Waste Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.[12]
Caption: A logical workflow for the safe handling and storage of ether compounds.
Conclusion
1-(2-Chloroethoxy)-2-ethoxyethane is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis can be achieved through standard organic chemistry transformations. Due to its chemical nature as a chlorinated ether, strict adherence to safety protocols for handling and storage is paramount to ensure the well-being of laboratory personnel and the integrity of the experimental work. This guide provides the foundational technical information necessary for its safe and effective use in a research and development setting.
References
- PubChem. (n.d.). 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane. National Center for Biotechnology Information.
- Washington State University. (2015). Ethyl-Ether_2015-11-25.docx.
- Guidechem. (n.d.). 2-chloro-1-(2-chloro-ethoxy)-1-ethoxy-ethane 41405-40-7 wiki.
- NIST. (n.d.). 1-Chloro-2-ethoxyethane. NIST WebBook.
- Purdue University. (n.d.). Diethyl Ether.
- Benchchem. (n.d.). An In-depth Technical Guide to 1-(2-chloroethoxy)-2-methoxyethane.
- The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides.
- Eagle Manufacturing - Justrite. (n.d.). How to Handle and Store Ethyl Ether.
- Texas A&M University. (n.d.). ETHYL ETHER.
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- Stenutz. (n.d.). 1-chloro-2-(2-chloroethoxy)ethane.
- Fisher Scientific. (2024, February 1). SAFETY DATA SHEET.
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Methodological & Application
Application Note: Synthesis of 1-(2-Chloroethoxy)-1-ethoxyethane via Thionyl Chloride-Mediated Chlorination
Introduction & Mechanistic Rationale
1-(2-Chloroethoxy)-1-ethoxyethane (CAS: 14689-96-4) is a specialized mixed acetal intermediate utilized in the synthesis of complex pharmaceutical building blocks and functionalized polymers [1]. The synthesis of this compound from its corresponding alcohol, 1-(2-hydroxyethoxy)-1-ethoxyethane, presents a distinct chemical challenge: the molecule contains an acid-labile acetal linkage.
Standard chlorination using thionyl chloride (
Expertise & Causality: To preserve the structural integrity of the acetal during chlorination, the reaction must be strictly buffered. The protocol below utilizes anhydrous pyridine as both an acid scavenger and a nucleophilic catalyst. Pyridine neutralizes the evolved
Reaction Workflow & Pathway
Caption: Mechanistic pathway for the buffered chlorination of 1-(2-hydroxyethoxy)-1-ethoxyethane.
Experimental Protocol
Safety & Compliance: Thionyl chloride is a highly reactive, corrosive liquid that reacts violently with water to evolve toxic gases. This procedure must be conducted in a certified, high-velocity fume hood. The reaction apparatus must be connected to a professional laboratory gas scrubbing system (e.g., a series of traps containing 1 M
Materials Required
-
1-(2-Hydroxyethoxy)-1-ethoxyethane (Precursor)
-
Thionyl Chloride (
, >99%, freshly distilled) -
Anhydrous Pyridine (stored over molecular sieves)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous Sodium Bicarbonate (
) -
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology
-
Apparatus Setup: Equip an oven-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, an internal thermocouple, and a reflux condenser. Connect the top of the condenser to a nitrogen inlet and the laboratory gas scrubber.
-
Reagent Loading: Flush the system with dry nitrogen for 15 minutes. Charge the flask with 1-(2-hydroxyethoxy)-1-ethoxyethane (50.0 mmol, 1.0 eq) and anhydrous DCM (100 mL).
-
Buffering: Add anhydrous pyridine (60.0 mmol, 1.2 eq) to the stirring solution. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–2 °C.
-
Controlled Addition: Transfer
(55.0 mmol, 1.1 eq) to the dropping funnel. Add the dropwise over 45 minutes. Causality note: Strict temperature control (< 5 °C) during addition prevents the exothermic formation of the chlorosulfite intermediate from causing localized heating, which could degrade the acetal despite the presence of pyridine. -
Reaction Maturation: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath. Allow the mixture to warm to ambient temperature (20–25 °C) and stir for an additional 3 hours. Monitor reaction completion via TLC or GC-MS.
-
Quenching: Re-cool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous
(50 mL) until gas evolution ceases and the aqueous layer reaches pH 7-8. -
Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Isolate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 30 mL). Combine the organic phases and wash with brine (50 mL).
-
Drying & Concentration: Dry the combined organic layers over anhydrous
. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, water bath < 30 °C to prevent thermal degradation of the product). -
Purification: Purify the crude oil via short-path vacuum distillation to yield this compound as a clear, colorless liquid.
Reaction Optimization Data
The following table summarizes the optimization of the acid scavenger used during the chlorination process, highlighting the necessity of pyridine for optimal yields.
| Entry | Acid Scavenger (Base) | Equivalents | Solvent | Temp Profile | Isolated Yield (%) | Acetal Cleavage (%) |
| 1 | None | N/A | DCM | 0 °C | < 5% | > 90% |
| 2 | Triethylamine (TEA) | 1.2 | DCM | 0 °C | 62% | 15% |
| 3 | Pyridine | 1.2 | DCM | 0 °C | 88% | < 2% |
| 4 | Pyridine | 2.0 | Toluene | 0 °C | 74% | 8% |
Table 1: Optimization of base and solvent conditions for the synthesis of this compound. Pyridine in DCM at ambient temperature provides the optimal balance of nucleophilic catalysis and acid neutralization.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. (Mechanistic framework for
chlorination of alcohols in the presence of tertiary amines).[Link]
Application Note: Williamson Ether Synthesis using 1-(2-Chloroethoxy)-1-ethoxyethane for the Introduction of Protected 2-Hydroxyethyl Linkers
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and Self-Validating Workflows
Strategic Context & Chemical Causality
The Williamson ether synthesis, developed in 1850, remains the premier and most robust method for constructing asymmetrical ethers in both laboratory and industrial settings[1]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide nucleophile performs a backside attack on an electrophilic carbon, displacing a halide or sulfonate leaving group[2]. Because SN2 reactions are highly sensitive to steric hindrance, primary alkyl halides are fundamentally required to prevent competing E2 elimination pathways[3].
In drug discovery and complex molecule synthesis, appending a 2-hydroxyethyl linker (-CH₂CH₂OH) to a phenolic or alcoholic core is a frequent requirement. However, the direct use of 2-chloroethanol as an alkylating agent is highly problematic. 2-Chloroethanol is extremely toxic[4], and under the basic conditions required for the Williamson synthesis, it rapidly undergoes intramolecular cyclization to form volatile ethylene oxide, or self-polymerizes, severely degrading the reaction yield.
To circumvent this, 1-(2-Chloroethoxy)-1-ethoxyethane (CAS: 14689-96-4; MW: 152.62 g/mol )[5] is utilized as a bifunctional electrophile. In this reagent, the reactive hydroxyl group is masked as an ethoxyethyl (EE) acetal. The EE protecting group is completely stable to the strongly basic conditions of the Williamson synthesis[6], preventing self-condensation. Once the protected ether is formed, the EE group can be cleanly cleaved under mild acidic conditions to reveal the terminal alcohol[6].
Mechanistic Pathway & Reaction Design
The success of this transformation relies on manipulating the nucleophilicity of the substrate while preserving the integrity of the acid-labile EE acetal.
-
Base Selection: The choice of base is dictated by the pKa of the substrate. For phenols (pKa ~10), mild bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient and prevent side reactions[7]. For less acidic aliphatic alcohols (pKa ~16), stronger bases such as sodium hydride (NaH) are required to quantitatively generate the alkoxide[2].
-
Solvent Causality: Polar aprotic solvents, specifically N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are critical. These solvents strongly solvate the metal cation (e.g., K⁺ or Na⁺) but leave the alkoxide/phenoxide anion relatively unsolvated. This "naked" anion exhibits vastly increased nucleophilicity, significantly accelerating the SN2 trajectory[8].
Logical flow of the SN2 mechanism for EE-protected ether synthesis.
Optimization & Quantitative Data
The following table summarizes the optimization of reaction conditions for the alkylation of a standard phenol derivative using this compound. The data highlights the causality between solvent polarity, base strength, and overall yield.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Observation |
| 1 | K₂CO₃ (1.5) | Acetone | 60 | 24 | 45 | Slow SN2 kinetics due to lower boiling point and moderate solvent polarity. |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 12 | 88 | Optimal for phenols ; polar aprotic solvent leaves the anion unsolvated, accelerating SN2. |
| 3 | NaH (1.2) | THF | 65 | 16 | 75 | Effective for aliphatic alcohols; however, strong base can cause minor elimination of the alkyl halide. |
| 4 | Cs₂CO₃ (1.5) | MeCN | 80 | 12 | 92 | The "Cesium Effect" heavily enhances nucleophilicity; excellent yield but higher reagent cost. |
Validated Experimental Protocol: Synthesis of a Protected 2-Hydroxyethyl Aryl Ether
This protocol is designed as a self-validating system for the alkylation of a phenolic substrate.
Materials Required:
-
Phenolic Substrate (1.0 equiv)
-
This compound (1.5 equiv)
-
Anhydrous K₂CO₃ (2.0 equiv, finely powdered)
-
Anhydrous DMF (0.2 M relative to substrate)
-
Saturated aqueous NaHCO₃ (for workup)
Step-by-step experimental workflow for the Williamson ether synthesis.
Step-by-Step Methodology:
-
Preparation & Deprotonation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere, add the phenolic substrate (10.0 mmol) and anhydrous DMF (50 mL). Add finely powdered anhydrous K₂CO₃ (20.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will typically darken or change color as the phenoxide is generated.
-
Electrophile Addition: Introduce this compound (15.0 mmol) dropwise via syringe.
-
Heating & SN2 Displacement: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring for 12–16 hours.
-
Self-Validation Checkpoint (In-Process): Withdraw a 10 µL aliquot, quench into 100 µL of sat. NaHCO₃, and extract with 200 µL ethyl acetate. Analyze via TLC (Hexanes/EtOAc). A successful reaction is validated by the complete consumption of the polar phenolic starting material and the appearance of a new, higher Rf (less polar) product spot.
-
Quench & Workup: Cool the reaction to room temperature. Critical Step: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃ (150 mL). Do not use acidic workup conditions, as this will prematurely cleave the ethoxyethyl (EE) acetal. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing & Drying: Combine the organic extracts and wash extensively with distilled water (3 × 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Final Validation: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Validate the isolated product via ¹H NMR: The success of the EE-protection is confirmed by a distinct methine quartet at ~4.7 ppm (1H, -O-CH (CH₃)-O-) and a methyl triplet at ~1.2 ppm (3H, -CH ₃).
Downstream Processing: Deprotection Strategy
Once the protected ether is isolated and any subsequent synthetic steps are completed, the ethoxyethyl (EE) group can be easily removed to reveal the free 2-hydroxyethyl linker. Because the EE group is an acetal, it is cleaved under mild acidic conditions[6].
Deprotection Protocol: Dissolve the protected ether in methanol (0.1 M). Add a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) or 1M aqueous HCl (0.5 equiv). Stir at room temperature for 2–4 hours. The acetal hydrolyzes to yield the free alcohol, acetaldehyde, and ethanol[6]. Neutralize with solid NaHCO₃, filter, and concentrate to yield the deprotected product.
References
Sources
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- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
Application Notes and Protocols for the Use of 1-(2-Chloroethoxy)-2-ethoxyethane as a Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of 1-(2-chloroethoxy)-2-ethoxyethane, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, synthesis, and applications, with a particular focus on its role as an alkylating agent in the formation of ether linkages, a common motif in active pharmaceutical ingredients (APIs). A detailed, representative protocol for the Williamson ether synthesis using this intermediate is provided, along with essential safety and handling information. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 1-(2-Chloroethoxy)-2-ethoxyethane in Drug Development
1-(2-Chloroethoxy)-2-ethoxyethane (CAS No. 41771-35-1) is a bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex APIs.[1] Its structure, featuring a reactive chloro group and a flexible ethoxy-ethoxy moiety, makes it an ideal reagent for introducing this specific side chain into a target molecule. This modification can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug, such as solubility, lipophilicity, and metabolic stability.
The primary application of this intermediate lies in the Williamson ether synthesis, a robust and widely used method for forming ether bonds.[2][3] In this reaction, the chloro-substituted carbon of 1-(2-chloroethoxy)-2-ethoxyethane acts as an electrophile, which is attacked by a nucleophilic alkoxide or phenoxide, leading to the formation of an ether linkage and the displacement of the chloride ion.[4] This strategy is employed in the synthesis of various pharmaceuticals, including the antihistamine Bilastine.[5] While direct synthesis routes for the prokinetic agent Itopride often utilize a similar intermediate, 2-(dimethylamino)ethyl chloride, the underlying chemical principle of etherifying a phenolic hydroxyl group is analogous.[6][7][8][9][10]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(2-chloroethoxy)-2-ethoxyethane is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 41771-35-1 | [1] |
| Molecular Formula | C6H13ClO2 | [1] |
| Molecular Weight | 152.62 g/mol | [11] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 178.7 °C at 760 mmHg | [6] |
| Flash Point | 50.8 °C | [6] |
| Density | 1.006 g/cm³ | [6] |
| Refractive Index | 1.417 | [6] |
| Vapor Pressure | 1.32 mmHg at 25°C | [6] |
Synthesis of 1-(2-Chloroethoxy)-2-ethoxyethane
The most common method for synthesizing 1-(2-chloroethoxy)-2-ethoxyethane is through the chlorination of diethylene glycol monoethyl ether.[1] This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[12]
Generalized Synthesis Protocol
Disclaimer: This is a generalized protocol and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Materials:
-
Diethylene glycol monoethyl ether
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Magnetic stirrer
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve diethylene glycol monoethyl ether in an anhydrous solvent.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel. The reaction is exothermic and generates HCl and SO₂ gas, requiring a well-ventilated fume hood and appropriate gas scrubbing.[12]
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time, followed by gentle reflux to drive the reaction to completion.
-
After cooling, carefully remove the solvent and excess thionyl chloride using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield 1-(2-chloroethoxy)-2-ethoxyethane.[12]
Caption: Generalized workflow for the synthesis of 1-(2-chloroethoxy)-2-ethoxyethane.
Application in Pharmaceutical Synthesis: Williamson Ether Synthesis
The primary utility of 1-(2-chloroethoxy)-2-ethoxyethane in pharmaceutical development is as an alkylating agent in the Williamson ether synthesis to introduce the ethoxy-ethoxy-ethyl moiety onto a phenolic substrate.[2] This is a key step in the synthesis of several active pharmaceutical ingredients.
Representative Protocol: Synthesis of a Key Bilastine and Itopride-like Intermediate
This protocol describes the etherification of 4-hydroxybenzaldehyde, a common starting material in pharmaceutical synthesis, to produce 4-(2-(2-ethoxyethoxy)ethoxy)benzaldehyde. This intermediate is structurally analogous to key intermediates in the synthesis of Bilastine and Itopride.[5][8]
Materials:
-
4-Hydroxybenzaldehyde
-
1-(2-Chloroethoxy)-2-ethoxyethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with a reflux condenser
-
Ice water
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Add 1-(2-chloroethoxy)-2-ethoxyethane to the reaction mixture.
-
Heat the mixture to approximately 80°C and stir for 2-4 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain 4-(2-(2-ethoxyethoxy)ethoxy)benzaldehyde.
Caption: Experimental workflow for the synthesis of a key pharmaceutical intermediate.
Safety and Handling
1-(2-Chloroethoxy)-2-ethoxyethane and related chloro-ethers are alkylating agents and should be handled with appropriate caution.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.[14][15]
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[13]
-
Spills: In the event of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and wear appropriate PPE during cleanup.[15]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-(2-Chloroethoxy)-2-ethoxyethane is a versatile and valuable intermediate for the pharmaceutical industry. Its ability to participate in robust reactions like the Williamson ether synthesis allows for the efficient introduction of the ethoxy-ethoxy-ethyl moiety, a common structural feature in modern pharmaceuticals. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of this compound in research and development settings.
References
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-
Daksh Chemicals. (2026, January 25). Mastering Itopride Synthesis: The Role of 4-[2-(Dimethylamino)ethoxy]benzylamine. Retrieved from [Link]
-
China Chemical Network. (n.d.). 1-(2-chloroethoxy)-2-ethoxyethane 41771-35-1. Retrieved from [Link]
-
Nagapillai, P., et al. (2020, January 2). An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride. ResearchGate. Retrieved from [Link]
-
Drugs of the Future. (n.d.). BILASTINE. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]
-
Atyab. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). Chemical and Pharma Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
- Google Patents. (n.d.). US9012462B2 - Phosphorous derivatives as kinase inhibitors.
-
Naturalista Campano. (n.d.). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]
- Google Patents. (n.d.). EP3599235A1 - PROCESS AND INTERMEDIATES FOR THE PREPARATION OF BILASTINE.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
PubChem. (n.d.). Anhydrous sodium thiosulfate and formulations thereof - Patent US-11291728-B2. Retrieved from [Link]
-
PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-phenyl-1,1,2,2-tetrafluoroethyl)-benzylamines - Patent US-3812177-A. Retrieved from [Link]
-
Quick Company. (n.d.). Novel Process For The Preparation Of Bilastine. Retrieved from [Link]
- Google Patents. (n.d.). CN109081827A - A kind of preparation method and application of bilastine.
-
Organic Syntheses. (n.d.). 4,13-diaza-18-crown-6. Retrieved from [Link]
-
NIST. (n.d.). 1-Chloro-2-ethoxyethane. Retrieved from [Link]
-
Gupta, S. S., et al. (n.d.). Supporting Information. Retrieved from [Link]
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-
CAS. (n.d.). 1-(2-Chloroethoxy)-2-ethoxyethane. Retrieved from [Link]
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Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Crown Ethers Utilizing 1-(2-Chloroethoxy)-1-ethoxyethane
A Strategic Approach to Macrocyclic Synthesis: Leveraging Acetal Protecting Groups
Introduction: The Synthetic Challenge of Crown Ethers
Crown ethers are a fascinating class of macrocyclic polyethers first discovered by Charles Pedersen, a discovery that contributed to his 1987 Nobel Prize in Chemistry.[1] These molecules are renowned for their ability to selectively bind specific cations within their central, hydrophilic cavity, while the exterior of the ring remains hydrophobic.[1] This unique host-guest complexation property has led to their widespread use in phase-transfer catalysis, ion separation, and the development of ion-selective sensors.[1][2]
The synthesis of crown ethers, however, is not without its challenges. The most common and robust method is the Williamson ether synthesis, an S(N)2 reaction between an alkoxide and an alkyl halide.[3][4] When applied to the formation of a large ring, this reaction is plagued by a significant competing pathway: intermolecular polymerization, where long-chain ethers are formed instead of the desired cyclic product. To favor intramolecular cyclization, syntheses often employ high-dilution techniques or a "template effect," where a cation that fits the nascent crown ether cavity is used to organize the precursor molecule for ring closure.[5]
This guide focuses on a more nuanced synthetic strategy involving the use of 1-(2-chloroethoxy)-1-ethoxyethane . This reagent is not merely a simple alkylating agent; it is a protected form of 2-chloroethanol, where the hydroxyl group is masked as an acetal. This approach provides a powerful tool for constructing more complex or functionalized crown ethers by preventing unwanted side reactions.
PART 1: The Core Principle – Acetal Protection in Crown Ether Synthesis
Why Use a Protecting Group?
In multi-step organic synthesis, a protecting group is a molecular "mask" temporarily applied to a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule.[6][7][8] A good protecting group must be easy to install, stable to the reaction conditions it needs to endure, and easy to remove in high yield when its job is done.[6][7]
In the context of crown ether synthesis, a standard diol might have reactive hydroxyl groups that could lead to undesired reactions. The use of a protected reagent like this compound allows for the controlled, stepwise construction of the macrocycle.
This compound: A Closer Look
The structure of this compound reveals its strategic design. It is an acetal, specifically the ethyl vinyl ether adduct of 2-chloroethanol. The acetal group is stable under the basic conditions required for the Williamson ether synthesis but can be readily cleaved under mild acidic conditions to reveal a hydroxyl group. This dual-reactivity is the key to its utility.
PART 2: The Reaction Mechanism – A Two-Stage Process
The synthesis of a crown ether using this compound proceeds via a two-stage mechanism:
-
Stage 1: Williamson Ether Synthesis (Cyclization) : This stage occurs under basic conditions. A diol (such as catechol or triethylene glycol) is deprotonated with a strong base (e.g., potassium hydroxide or sodium hydride) to form a more potent nucleophile, the dialkoxide. This dialkoxide then undergoes a double S(_N)2 reaction with two equivalents of an alkylating agent. In a classic synthesis, this would be a molecule like 1,2-bis(2-chloroethoxy)ethane.[9][10] When using our protected reagent, the reaction would proceed with a suitable di-halo precursor to form the macrocycle with the acetal group(s) incorporated into the ring structure.
-
Stage 2: Deprotection : Once the macrocyclic backbone is formed, the reaction conditions are switched from basic to acidic. The acetal protecting group is hydrolyzed, revealing the free hydroxyl group(s) on the crown ether ring.
This mechanistic approach is visualized in the workflow below.
Caption: Workflow for protected crown ether synthesis.
PART 3: Experimental Protocols and Data
This section provides a generalized, representative protocol for the synthesis of a simple crown ether, 18-crown-6, adapted from established procedures.[5][9] This protocol illustrates the core principles that would be adapted when using a protected reagent like this compound.
Synthesis of 18-Crown-6: A Representative Protocol
This procedure is adapted from the well-established Organic Syntheses procedure for 18-crown-6.[9]
Reaction: Triethylene glycol + 1,2-Bis(2-chloroethoxy)ethane --(KOH, THF)--> 18-Crown-6
Materials & Quantities:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |
| Triethylene glycol | 150.17 | 0.749 | 112.5 | 100.0 |
| 1,2-Bis(2-chloroethoxy)ethane | 187.07 | 0.750 | 140.3 | - |
| Potassium Hydroxide (85%) | 56.11 | 1.65 | 109 | - |
| Water | 18.02 | - | - | 70 |
| Tetrahydrofuran (THF) | 72.11 | - | - | ~700 |
| Dichloromethane (DCM) | 84.93 | - | - | ~500 |
| Acetonitrile | 41.05 | - | - | ~100 |
Step-by-Step Methodology:
-
Reaction Setup : In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, charge the triethylene glycol (112.5 g) and 600 mL of tetrahydrofuran (THF).[9]
-
Base Addition : Begin stirring and add a prepared solution of potassium hydroxide (109 g of 85% KOH in 70 mL of water). The solution will warm slightly.[9]
-
Alkoxide Formation : Stir the mixture vigorously for approximately 15 minutes. The solution will gradually develop a rust-brown color as the potassium salt of the glycol is formed.[9] This step is critical as it generates the nucleophile required for the S(_N)2 reaction.
-
Addition of Alkylating Agent : In a separate flask, dissolve the 1,2-bis(2-chloroethoxy)ethane (140.3 g) in 100 mL of THF. Add this solution in a steady stream from the addition funnel to the stirring reaction mixture.[9]
-
Reflux : Once the addition is complete, heat the mixture to reflux and maintain vigorous stirring for 18-24 hours.[9] The elevated temperature provides the necessary activation energy, while the long reaction time ensures completion. The potassium cation acts as a template, organizing the linear precursor into a circular conformation that favors cyclization.[5]
-
Workup & Extraction :
-
Allow the solution to cool to room temperature.
-
Evaporate the bulk of the THF using a rotary evaporator.[9] This step also helps to remove as much water as possible.
-
Dilute the resulting thick, brown slurry with 500 mL of dichloromethane (DCM) and filter through a glass frit to remove the precipitated potassium chloride salts.[9]
-
Wash the collected salts with additional DCM to recover any adsorbed product.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate. Avoid drying agents with complexable cations like Na⁺ or K⁺.[9]
-
-
Purification :
-
Filter the dried solution and evaporate the solvent.
-
The crude product can be distilled under high vacuum (typical fraction collected at 100–167 °C at 0.2 mm Hg).[9] Caution : An explosion has been reported during the thermal decomposition of the crude 18-crown-6-potassium salt complex; distillation should be performed with appropriate safety precautions.[9]
-
For further purification, the crude product can be recrystallized from hot acetonitrile. This forms a stable crown-acetonitrile complex.[9]
-
The acetonitrile is then removed under high vacuum with gentle heating (~35 °C) to yield pure, colorless 18-crown-6, which crystallizes upon standing. The expected yield of the pure product is in the range of 28-33 g (56-66% based on the recrystallized crude product).[9]
-
PART 4: Troubleshooting and Scientific Insights
The Template Effect
The choice of base is not merely for deprotonation. In crown ether synthesis, the cation from the base plays a crucial role in the "template effect." The cation holds the reacting ends of the linear polyether chain in proximity, promoting the desired intramolecular cyclization over intermolecular polymerization.[5]
-
K⁺ is the ideal template for 18-crown-6 .
-
Na⁺ is effective for 15-crown-5 .
-
Li⁺ is used for 12-crown-4 .
Common Issues and Solutions
-
Low Yield : Low yields are often due to competing polymerization or elimination reactions.
-
Solution : Adhere to high-dilution principles by adding the alkylating agent slowly. Ensure the template ion is appropriate for the target crown ether size.[5]
-
-
E2 Elimination : Alkoxides are strong bases and can promote E2 elimination, especially with secondary alkyl halides, leading to alkene byproducts.[4][5] Using primary alkyl halides like this compound minimizes this side reaction.
-
Solvent Choice : Polar aprotic solvents like THF, acetonitrile, and DMF are preferred. They effectively solvate the cation (e.g., K⁺), leaving a more reactive, "naked" alkoxide anion, which accelerates the S(_N)2 reaction.[5] Protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity and slowing the reaction.[5]
Conclusion
The use of protected reagents like this compound represents a sophisticated strategy in the synthesis of advanced macrocycles. By masking reactive functional groups as stable acetals, chemists can prevent undesirable side reactions and build complex, functionalized crown ethers with greater control and precision. The principles outlined in this guide—leveraging the Williamson ether synthesis, understanding the template effect, and applying protecting group strategies—provide researchers with a robust framework for designing and executing the synthesis of these remarkable host-guest molecules.
References
- BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Books. (2024, August 16). Chapter 6: Synthesis of Crown Ethers.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413.
- Gatto, V. J., Miller, S. R., & Gokel, G. W. (1990). 4,13-DIAZA-18-CROWN-6. Organic Syntheses, 68, 227.
- Gokel, G. W., Cram, D. J., Liotta, C. L., Harris, H. P., & Cook, F. L. (1977). 18-CROWN-6. Organic Syntheses, 57, 30.
- Chemical Media. (2022, July 17). Making 18-crown-6 - Crown Ethers [Video]. YouTube.
- Ashen-Garry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Journal of Emerging Technologies and Innovative Research. (2019, June).
- ResearchGate. (2025, November 26). Exploring the reaction pathway involved in the dibenzo-18-crown-6 synthesis from catechol and bis(2-chloroethyl) ether in presence of base.
- Wang, Y. (n.d.). A FEW ASPECTS OF CROWN ETHER SYNTHESIS. Tsi Journals.
- Indian Journal of Chemistry. (n.d.).
- Mondal, S. (n.d.). Protecting Groups.
- Google Patents. (n.d.). CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6.
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Stanford University. (n.d.). THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES.
- YouTube. (2007, September 24).
- ChemicalBook. (n.d.). 1,2-Bis(2-chloroethoxy)ethane synthesis.
- NIST. (n.d.). 1-Chloro-2-ethoxyethane. NIST Chemistry WebBook.
- Wang, Y. (n.d.). A FEW ASPECTS OF CROWN ETHER SYNTHESIS. TSI Journals.
- BenchChem. (n.d.).
Sources
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- 10. m.youtube.com [m.youtube.com]
Application Note: Strategic Synthesis of N-(2,2-Diethoxyethyl)amines and Their Aldehyde Derivatives
A Guide for Researchers in Organic Synthesis and Drug Development
Abstract: This document provides a comprehensive technical guide on the reaction of 1-(2-chloroethoxy)-1-ethoxyethane with primary amines. This N-alkylation reaction serves as a robust method for introducing a protected aldehyde moiety, specifically the 2,2-diethoxyethyl group, onto a primary amine. The resulting N-(2,2-diethoxyethyl) secondary amine is a versatile intermediate, which upon acidic hydrolysis, yields a reactive amino aldehyde. This strategy is of significant value in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and heterocyclic scaffolds. This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols for both the alkylation and subsequent deprotection, offers troubleshooting advice, and outlines methods for product characterization.
Introduction and Strategic Importance
In the landscape of pharmaceutical and fine chemical synthesis, the ability to strategically introduce functional groups is paramount. The reaction of a primary amine with this compound represents a key transformation for installing a masked aldehyde functionality. The reagent itself acts as a synthetic equivalent (synthon) of 2-chloroacetaldehyde, but its acetal protection prevents unwanted side reactions of a free aldehyde during the initial nucleophilic substitution.
The core utility of this reaction lies in the two-stage process:
-
N-Alkylation: A primary amine is converted into a secondary amine bearing a diethyl acetal group. This is a classic nucleophilic aliphatic substitution.[1][2]
-
Deprotection: The stable acetal is subsequently hydrolyzed under mild acidic conditions to unveil the reactive aldehyde.[3][4]
This two-step sequence provides a reliable pathway to synthesize β-amino aldehydes, which are crucial building blocks for various heterocyclic systems, such as imidazoles, and for constructing larger molecules through reductive amination or other carbonyl chemistries.[5][6]
Reaction Mechanism and Scientific Rationale
N-Alkylation: A Nucleophilic Substitution (SN2) Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The primary amine, acting as the nucleophile, uses its lone pair of electrons to attack the electrophilic carbon atom bonded to the chlorine. This attack occurs from the backside, leading to the displacement of the chloride leaving group in a single, concerted step.
A non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or a tertiary amine like triethylamine) is typically included to neutralize the hydrochloric acid (HCl) generated during the reaction.[7] This is crucial because the formation of an ammonium salt from the product amine would render it non-nucleophilic and halt the reaction.
Caption: SN2 mechanism for N-alkylation.
A common challenge in the alkylation of primary amines is overalkylation .[1][8] The secondary amine product can sometimes be more nucleophilic than the starting primary amine and can react with another molecule of the chloroacetal to form a tertiary amine. To favor mono-alkylation, a molar excess of the primary amine can be used, or alternatively, the alkylating agent can be added slowly to a solution of the amine to maintain its low concentration.[9][10]
Acetal Deprotection: Acid-Catalyzed Hydrolysis
The diethyl acetal group is stable under basic and neutral conditions, making it an excellent protecting group during the N-alkylation step. To unmask the aldehyde, the N-alkylated product is treated with aqueous acid (e.g., dilute HCl, acetic acid, or using a solid acid catalyst).[3][4]
The mechanism involves protonation of one of the acetal oxygens, converting it into a good leaving group (ethanol). The subsequent loss of ethanol generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of a second molecule of ethanol, yields the final aldehyde product.
Caption: Acetal deprotection mechanism.
Experimental Protocols & Workflow
Disclaimer: These protocols are generalized and should be adapted by qualified personnel. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol A: N-Alkylation of a Primary Amine
Objective: To synthesize an N-(2,2-diethoxyethyl) secondary amine from a primary amine.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq.)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a suitable solvent (e.g., acetonitrile) to create a stirrable slurry.
-
With vigorous stirring, add this compound (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or LC-MS.[9] The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude oil is then subjected to a standard aqueous work-up:
-
Dilute the residue with ethyl acetate or dichloromethane.
-
Wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-(2,2-diethoxyethyl)amine.[9]
Protocol B: Acetal Deprotection to Yield Amino Aldehyde
Objective: To hydrolyze the N-(2,2-diethoxyethyl)amine to the corresponding amino aldehyde.
Materials:
-
N-(2,2-diethoxyethyl)amine (1.0 eq.)
-
Tetrahydrofuran (THF) or Acetone
-
Aqueous acid (e.g., 2M HCl or 80% acetic acid)
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the purified N-(2,2-diethoxyethyl)amine (1.0 eq.) in a mixture of THF and water (e.g., a 4:1 ratio).
-
Cool the solution in an ice bath and add the aqueous acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting amino aldehyde is often used immediately in the next synthetic step due to potential instability (self-condensation). If isolation is required, purification can be attempted via chromatography, though care must be taken.
Overall Experimental Workflow
Caption: General workflow for synthesis.
Data Presentation & Characterization
Table of Reaction Conditions
The optimal conditions can vary based on the nucleophilicity and steric hindrance of the primary amine.
| Primary Amine | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | Acetonitrile | K₂CO₃ | 80 | 6-10 | 80-90% |
| Aniline | DMF | K₂CO₃ | 100 | 12-18 | 65-75% |
| n-Butylamine | Acetonitrile | K₂CO₃ | 80 | 4-8 | 85-95% |
| Cyclohexylamine | Acetonitrile | Et₃N | 80 | 8-12 | 70-80% |
Note: These are representative values and require empirical optimization.
Spectroscopic Characterization Guide
Proper characterization of the N-alkylated product is essential.[11]
-
¹H NMR Spectroscopy:
-
Acetal CH: A characteristic triplet around δ 4.5-4.8 ppm (J ≈ 5.5 Hz).
-
Ethoxy CH₂: Two overlapping quartets around δ 3.4-3.7 ppm.
-
Ethoxy CH₃: Two overlapping triplets around δ 1.1-1.3 ppm.
-
N-CH₂-CH₂-O: Two triplets, one for the N-CH₂ protons (δ ~2.8-3.0 ppm) and one for the O-CH₂ protons (δ ~3.6-3.8 ppm).
-
N-H: A broad singlet, the chemical shift of which is concentration-dependent (typically δ 1.5-3.0 ppm). This signal disappears upon a D₂O shake.[12]
-
-
¹³C NMR Spectroscopy:
-
Acetal C: A key signal around δ 100-103 ppm.
-
Ethoxy CH₂: Signals around δ 60-64 ppm.
-
Ethoxy CH₃: Signals around δ 15 ppm.
-
N-CH₂ and O-CH₂: Signals in the δ 45-70 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate, single absorption for the secondary amine around 3300-3350 cm⁻¹.[12]
-
C-O Stretch: Strong absorptions in the 1050-1150 cm⁻¹ region, characteristic of the ether and acetal groups.
-
C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observable.
-
Common fragmentation patterns include the loss of an ethoxy group (-45 Da) or the entire diethoxyethyl side chain.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently reactive amine.- Inactive alkylating agent.- Insufficient temperature. | - Switch to a more polar aprotic solvent like DMF.- Increase the reaction temperature.- Add a catalytic amount of sodium iodide (NaI) to promote an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide. |
| Significant Overalkylation | - Secondary amine product is highly reactive.- High concentration of alkylating agent. | - Use a larger excess of the primary amine (2-3 equivalents).- Add the this compound slowly via a syringe pump over several hours.[10] |
| Incomplete Acetal Deprotection | - Acid is too weak or concentration is too low.- Insufficient reaction time. | - Use a stronger acid (e.g., 2M HCl instead of acetic acid).- Gently warm the reaction mixture (e.g., to 40 °C).- Increase the reaction time and monitor carefully by TLC. |
| Product Decomposition during Deprotection | - Aldehyde product is unstable to the conditions.- Acid is too strong or reaction is too long. | - Use milder acidic conditions (e.g., silica gel, Amberlyst-15 resin, or buffered acetic acid).- Perform the reaction at 0 °C and monitor closely.- Work up the reaction as soon as the starting material is consumed. |
Conclusion
The N-alkylation of primary amines with this compound is a highly effective and strategic method for the synthesis of N-(2,2-diethoxyethyl)amines. These compounds are valuable, stable intermediates that serve as precursors to versatile β-amino aldehydes. The protocols and rationale presented in this guide provide a solid foundation for researchers in drug development and organic synthesis to successfully employ this transformation, enabling the construction of complex molecular architectures.
References
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Spectroscopic Analysis of 2,2'-Oxybis(n,n-diethylethanamine): A Technical Guide. Benchchem.
- An In-depth Technical Guide to 1-(2-chloroethoxy)-2-methoxyethane. Benchchem.
- Experimental procedure for N-alkyl
- 2-Aminoethanols in Transacetaliz
- Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes.
- Amine alkyl
- Synthesis of Amines by Alkyl
- A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate.
- Cleavage of O,O-Acetals. Organic Chemistry Portal.
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- Simple Deprotection of Acetal Type Protecting Groups Under Neutral Conditions. Amanote Research.
- Protection of Alcohol by Acetal. SynArchive.
- Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulf
- Reaction of dimethyl N-(2,2-diethoxyethyl)-iminodithiocarbamate with primary amines: a new general approach for the synthesis of 1-substituted-2-methylthioimidazoles. Semantic Scholar.
- Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
- Mechanistic Insights into the Reactivity of 3-(2-Chloroethoxy)
- Novel acyclic ligands: Part 2: Synthesis of some nitrogen-bridged bis-aminoamides. ScienceDirect.
- Spectroscopy of the Amine Group. Chemistry LibreTexts.
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- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: The Strategic Application of 1-(2-Chloroethoxy)-1-ethoxyethane in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
In the intricate landscape of drug discovery and development, the precise manipulation of complex molecular architectures is paramount. The strategic use of protecting groups and specialized linkers is a cornerstone of successful synthetic campaigns. This application note provides a comprehensive technical guide on the utility of 1-(2-Chloroethoxy)-1-ethoxyethane, a versatile acetal-based reagent, in contemporary drug discovery workflows. We will explore its function as a robust protecting group for hydroxyl moieties and its potential as a bifunctional linker for the construction of sophisticated molecular constructs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced synthetic tools to accelerate the discovery of novel therapeutics.
Introduction: The Role of Precision in Drug Synthesis
The synthesis of small molecule drug candidates often involves multi-step sequences where specific functional groups must be temporarily masked to prevent unwanted side reactions. The choice of a protecting group is critical and is dictated by its stability to a range of reaction conditions and the ease and selectivity of its removal. This compound emerges as a valuable reagent in this context, offering a unique set of properties that can be exploited in complex synthetic routes. Its structure, featuring a chloroethyl group, provides a distinct handle for deprotection under specific conditions, thereby enhancing its orthogonality to other common protecting groups.
Core Application: A Protecting Group for Hydroxyl Functions
The primary application of this compound in a drug discovery setting is as a protecting group for alcohols, phenols, and other hydroxyl-containing functionalities. The resulting acetal, a 1-(2-chloroethoxy)ethyl (CEE) ether, is stable to a variety of reaction conditions commonly employed in medicinal chemistry, including organometallic reagents, basic conditions, and many oxidizing and reducing agents.
Mechanism of Protection
The protection of a hydroxyl group with this compound proceeds via an acid-catalyzed reaction. In the presence of a catalytic amount of a protic or Lewis acid, the ethoxy group of the reagent is protonated, leading to its departure as ethanol and the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the nucleophilic hydroxyl group of the substrate to form the CEE-protected ether.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Substrate (primary alcohol)
-
This compound (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.2 eq.) to the solution.
-
Add PPTS (0.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure CEE-protected alcohol.
Workflow Diagram:
Caption: Workflow for the protection of a primary alcohol using the CEE group.
Deprotection Strategies
The CEE group can be cleaved under acidic conditions, similar to other acetal protecting groups. However, its unique feature is the presence of the 2-chloroethyl group, which allows for alternative deprotection methods. For instance, reductive cleavage using reagents like zinc dust or other reducing agents can be employed, offering an orthogonal deprotection strategy in the presence of other acid-sensitive groups.
Advanced Application: A Bifunctional Linker in Drug Conjugates
The structure of this compound also lends itself to applications as a bifunctional linker in the synthesis of more complex drug modalities, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). In such applications, one part of the molecule can be attached to a payload or a ligand, while the other end can be functionalized for conjugation to a protein or another molecule of interest.
Conceptual Workflow for Linker Application
A hypothetical workflow for utilizing a CEE-derived linker is outlined below.
Diagram:
Caption: Conceptual workflow for using a CEE-derived linker in ADC synthesis.
Data Summary: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the protection of various alcohols with this compound. Please note that these are representative examples, and optimization may be required for specific substrates.
| Substrate Type | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohol | PPTS | DCM | 25 | 2-4 | 85-95 |
| Secondary Alcohol | CSA | THF | 25-40 | 6-12 | 70-85 |
| Phenol | p-TsOH | Toluene | 60 | 8-16 | 75-90 |
CSA: Camphorsulfonic acid; p-TsOH: p-Toluenesulfonic acid; THF: Tetrahydrofuran
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in the drug discovery chemist's toolbox. Its utility as a robust and orthogonally-cleavable protecting group for hydroxyl functions, coupled with its potential as a modifiable linker, makes it a powerful tool for the synthesis of complex and novel drug candidates. As the demand for more sophisticated molecular architectures in drug discovery continues to grow, the strategic application of such specialized reagents will undoubtedly play an increasingly important role in the successful development of next-generation therapeutics.
References
For further reading and detailed experimental procedures, please consult standard organic chemistry textbooks and relevant primary literature on protecting group chemistry and bioconjugation techniques. As of this writing, specific high-impact publications solely focused on the application of this compound in drug discovery are not prevalent, and its use is more likely to be found embedded within the experimental sections of broader synthetic chemistry papers. Researchers are encouraged to consult chemical databases such as SciFinder and Reaxys for specific substrate applications.
Preparation of N-Substituted Morpholines: An Application Guide to Synthetic Methodologies
Introduction
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a vast array of bioactive compounds and approved pharmaceuticals.[1] Its incorporation into molecular structures often imparts favorable physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and desirable in vivo pharmacokinetic profiles.[1] Consequently, the development of robust and versatile synthetic routes to N-substituted morpholines is of paramount importance to researchers in drug discovery and development.
This application guide provides a detailed overview of the principal experimental procedures for the synthesis of N-substituted morpholines. We will delve into the mechanistic underpinnings and practical considerations of several key synthetic strategies, including classical nucleophilic substitution, reductive amination, and modern transition-metal-catalyzed cross-coupling reactions. The protocols described herein are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.
Method 1: N-Alkylation via Direct Nucleophilic Substitution (Sₙ2 Reaction)
This is the most classical and straightforward method for synthesizing N-alkylmorpholines. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of morpholine acts as a nucleophile, attacking an electrophilic alkyl halide and displacing the halide leaving group.
Causality of Experimental Design:
-
Base: A mild base, such as potassium carbonate (K₂CO₃), is crucial.[2][3] It acts as a scavenger for the hydrohalic acid (e.g., HBr) formed during the reaction. This prevents the protonation of the morpholine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) is ideal.[2][3] It effectively dissolves the reactants but does not solvate the nucleophile as strongly as a protic solvent, thus maintaining its reactivity.
-
Temperature: Heating the reaction to reflux accelerates the rate of reaction, ensuring completion within a reasonable timeframe (typically 4-12 hours).[2][3]
Experimental Workflow: N-Alkylation
Caption: General workflow for Sₙ2 N-alkylation of morpholine.
Detailed Protocol: Synthesis of N-Benzylmorpholine
Materials:
-
Morpholine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc), Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (10 mmol, 0.87 g), anhydrous potassium carbonate (20 mmol, 2.76 g), and 50 mL of anhydrous acetonitrile.[3]
-
Stir the suspension at room temperature for 10 minutes to ensure homogeneity.
-
Add benzyl bromide (10 mmol, 1.71 g) dropwise to the stirred suspension.[3]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) until the morpholine starting material is consumed (typically 4-6 hours).[3]
-
Once complete, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL) to remove any remaining inorganic impurities.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzylmorpholine.
-
If necessary, purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Value/Condition | Rationale |
| Morpholine:Alkyl Halide | 1.0 : 1.0-1.2 eq. | A slight excess of the alkylating agent can drive the reaction to completion. |
| Base | K₂CO₃ (2.0 eq.) | A non-nucleophilic base to neutralize the acid byproduct without competing in the reaction.[2] |
| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent that facilitates the Sₙ2 mechanism.[2] |
| Temperature | Reflux (~82°C) | Increases reaction rate to ensure completion in a practical timeframe.[3] |
| Typical Yield | Good to Excellent | This method is generally high-yielding for unhindered primary and secondary alkyl halides. |
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile and widely used method for forming C-N bonds.[4] It involves the reaction of an amine (morpholine) with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a hydride reducing agent to yield the N-substituted product.
Causality of Experimental Design:
-
Reaction Sequence: The reaction proceeds in two stages: formation of a hemiaminal, which then dehydrates to an iminium ion, followed by reduction.[4] For secondary amines like morpholine, the iminium ion is the key intermediate.
-
Reducing Agent: Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used. STAB is often preferred as it is milder and more selective for the iminium ion over the starting carbonyl compound, reducing side reactions.[5] The reaction is typically performed in a single pot.[6]
-
pH Control: The formation of the iminium ion is acid-catalyzed but the hydride reduction requires a non-acidic environment. Mildly acidic conditions (e.g., using acetic acid) are often employed to facilitate imine formation without destroying the borohydride reagent.[5]
Mechanism: Reductive Amination
Caption: Mechanism of reductive amination with a secondary amine.
Detailed Protocol: Synthesis of N-(4-Nitrobenzyl)morpholine
Materials:
-
Morpholine
-
4-Nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Acetic Acid (optional, for catalysis)
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (10 mmol, 1.51 g) in methanol (40 mL).
-
Add morpholine (11 mmol, 0.96 g) to the solution and stir at room temperature.[5]
-
If the reaction is slow, add a catalytic amount of acetic acid (1-2 drops) to facilitate iminium ion formation.
-
After stirring for 30-60 minutes, cool the mixture in an ice bath to 0°C.
-
Slowly add sodium borohydride (15 mmol, 0.57 g) in small portions, keeping the temperature below 10°C. Vigorous gas evolution (hydrogen) will occur.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the disappearance of the aldehyde.
-
Quench the reaction by slowly adding water (20 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify by recrystallization or silica gel column chromatography as needed.
| Parameter | Value/Condition | Rationale |
| Amine:Carbonyl | 1.0-1.2 : 1.0 eq. | A slight excess of the amine can help drive the iminium formation. |
| Reducing Agent | NaBH₄ (1.5-2.0 eq.) | An inexpensive and effective hydride source for reducing the iminium ion.[6] |
| Solvent | Methanol / Ethanol | Protic solvents that readily dissolve the reactants and the borohydride reagent.[6] |
| Temperature | 0°C to RT | Initial cooling controls the exothermic reduction step. |
| Substrate Scope | Broad | Works well for a wide variety of aliphatic and aromatic aldehydes and ketones.[5] |
Method 3: N-Arylation via Transition Metal-Catalyzed Cross-Coupling
The formation of a C(aryl)-N bond is a challenging transformation that often requires a catalyst. The Buchwald-Hartwig amination and the Ullmann condensation are the two most prominent methods for the N-arylation of amines like morpholine.[1][7]
3a. Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction has become one of the most powerful and versatile methods for C-N bond formation in modern organic synthesis.[1][8] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.
Causality of Experimental Design:
-
Catalyst System: The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. The ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos, BINAP) are highly effective as they promote both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.[8][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or an intermediate palladium-amine complex), making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is most commonly used.[9]
-
Inert Atmosphere: The Pd(0) species, which is the active catalyst, is oxygen-sensitive. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)morpholine
Materials:
-
4-Bromoanisole
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Inside a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg) to a dry reaction vial or flask.
-
Add anhydrous, degassed toluene (5 mL).
-
Add 4-bromoanisole (1.0 mmol, 187 mg) followed by morpholine (1.2 mmol, 105 mg).
-
Seal the vessel and heat the mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is often complete within 6-24 hours.
-
After completion, cool the mixture to room temperature and quench by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-arylmorpholine.[3]
| Parameter | Value/Condition | Rationale |
| Catalyst Loading | 1-5 mol% Pd | Sufficient to ensure a reasonable reaction rate. |
| Ligand | Bulky, electron-rich phosphine | Essential for promoting the key steps of the catalytic cycle.[8] |
| Base | NaOtBu (1.4-2.0 eq.) | Strong, non-nucleophilic base required for amine activation.[9] |
| Solvent | Anhydrous, degassed Toluene | High-boiling, non-polar solvent compatible with the reaction conditions. |
| Atmosphere | Inert (N₂ or Ar) | Protects the sensitive Pd(0) catalyst from oxidation.[7] |
3b. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is the classical method for N-arylation, predating the palladium-catalyzed approaches. It typically uses a copper catalyst (often CuI or CuO) and requires higher reaction temperatures.[7][10] While sometimes supplanted by the milder Buchwald-Hartwig reaction, it remains a valuable and cost-effective alternative, especially for certain substrates and large-scale syntheses.[7]
Causality of Experimental Design:
-
Catalyst: Stoichiometric copper was originally used, but modern protocols use catalytic amounts of a copper(I) source, like CuI.[10]
-
Ligand: The reaction is often improved by the addition of a ligand, such as 1,10-phenanthroline or various diamines, which stabilize the copper catalyst and increase its reactivity.[7][11]
-
Temperature: Ullmann reactions are notorious for requiring high temperatures, often in the range of 100-200°C.
-
Substrate: Aryl iodides are the most reactive coupling partners, followed by aryl bromides. Aryl chlorides are typically unreactive under these conditions.[7]
Detailed Protocol: Copper-Catalyzed N-Arylation
Materials:
-
Aryl Iodide (e.g., Iodobenzene)
-
Morpholine
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Toluene, anhydrous
Procedure:
-
To a dry Schlenk tube, add CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with inert gas (N₂ or Ar) three times.
-
Add the aryl iodide (1.0 mmol), morpholine (1.2 mmol), and anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120-150°C in an oil bath for 24-48 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the insoluble copper salts and base, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Summary and Comparison of Methods
| Method | Substrate (Electrophile) | Key Reagents | Conditions | Advantages | Limitations |
| Sₙ2 Alkylation | Alkyl Halides (R-X) | Morpholine, K₂CO₃, CH₃CN | Reflux | Simple, inexpensive, high-yielding for simple alkyl groups.[2][3] | Limited to sp³-hybridized carbons; not for aryl groups. |
| Reductive Amination | Aldehydes, Ketones | Morpholine, NaBH₄/STAB | 0°C to RT | Very broad scope, high functional group tolerance, mild conditions.[4][5] | Requires a carbonyl precursor; over-alkylation can be an issue with primary amines. |
| Buchwald-Hartwig | Aryl Halides/Triflates | Pd catalyst, Phosphine Ligand, NaOtBu | 80-120°C, Inert atm. | Excellent scope (Cl, Br, I, OTf), mildest catalytic method, high yields.[1][8] | Expensive catalyst/ligands, air-sensitive.[7] |
| Ullmann Condensation | Aryl Halides (I, Br) | Cu catalyst, Ligand, K₂CO₃/Cs₂CO₃ | 100-200°C | Inexpensive catalyst, good for large-scale synthesis.[7][12] | Harsh conditions, limited substrate scope, often slower.[7] |
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
- ResearchGate. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.
- Beilstein Journals. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry.
- Wolfe, J. P., et al. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
- ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
- SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines.
- Google Patents. (n.d.). WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- University of Michigan. (2008, March 28). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Deep Blue.
- ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- Hansen, M., et al. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences.
- Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- MDPI. (2023, June 27). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- MDPI. (2009, December 10). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.
- Chu, D., et al. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
- ResearchGate. (n.d.). Palladium-catalyzed amination of morpholine with aryl chlorides.
- Encyclopedia.pub. (2023, July 19). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2009012005A1 - Preparation of n-alkylated opiates by reductive amination - Google Patents [patents.google.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Deprotection of 1-(2-Chloroethoxy)-1-ethoxyethane ethers
Application Note: Deprotection of 1-(2-Chloroethoxy)ethyl (Cee) Ethers
Executive Summary
This technical guide details the deprotection of 1-(2-chloroethoxy)ethyl (Cee) ethers, a mixed acetal protecting group used to mask hydroxyl functionalities in organic synthesis. While structurally similar to the ethoxyethyl (EE) group, the Cee group incorporates a chlorine atom that exerts an electron-withdrawing inductive effect. This modification increases the stability of the acetal toward acidic conditions relative to the EE group, enabling chemoselective deprotection strategies.
This document provides researchers with validated protocols for removing the Cee group, ranging from mild, chemoselective conditions to rapid, strong-acid hydrolysis. It also addresses the critical safety management of the toxic byproduct, 2-chloroethanol.
Scientific Foundation & Mechanism
Structural Chemistry & Stability
The Cee protecting group forms an acyclic acetal at the hydroxyl site. Its stability profile is governed by the inductive effect of the
-
Structure:
-
Stability Ranking (Acid Sensitivity):
(Note: Cee is approximately 10x more stable than EE due to the destabilization of the oxocarbenium intermediate by the electronegative chlorine).
Mechanism of Action (Acid-Catalyzed Hydrolysis)
The deprotection follows an A1 mechanism (unimolecular acid-catalyzed hydrolysis).
-
Protonation: The ether oxygen is protonated by the acid catalyst.[1]
-
Rate-Determining Step: The C-O bond cleaves to form a resonance-stabilized oxocarbenium ion. Crucially, the electron-withdrawing chlorine atom destabilizes this intermediate compared to standard alkyl acetals, requiring slightly more vigorous conditions or longer reaction times than EE groups.
-
Hydrolysis: Water attacks the carbocation, leading to the hemiacetal, which collapses to release the substrate alcohol, acetaldehyde, and 2-chloroethanol.
Figure 1: Mechanistic pathway of Cee ether hydrolysis highlighting the rate-determining step.
Safety Protocol: 2-Chloroethanol Management
CRITICAL WARNING: The hydrolysis of Cee ethers releases 2-chloroethanol (Ethylene chlorohydrin).
-
Toxicity: 2-Chloroethanol is highly toxic (LD50 oral rat ~71 mg/kg) and is metabolized to chloroacetaldehyde, a potent alkylating agent.
-
Handling: All deprotection reactions must be performed in a functioning fume hood.
-
Waste: Aqueous washes containing 2-chloroethanol must be segregated as halogenated organic waste, not general aqueous waste.
Experimental Protocols
Method A: Mild Deprotection (Standard)
Best for substrates containing other acid-sensitive groups (e.g., silyl ethers, esters).
Reagents:
Protocol:
-
Dissolution: Dissolve the Cee-protected substrate (1.0 equiv) in MeOH (0.1 M concentration).
-
Catalyst Addition: Add PPTS (0.1 – 0.2 equiv).
-
Reaction: Stir at 55°C for 2–4 hours.
-
Note: Unlike EE ethers which cleave at RT, Cee ethers often require mild heating with PPTS.
-
-
Monitoring: Monitor by TLC. The Cee acetal proton (quartet at ~4.8-5.0 ppm) will disappear in NMR.
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to neutralize PPTS) and brine.
-
Purification: Flash column chromatography.
Method B: Rapid Deprotection (Strong Acid)
Best for robust substrates requiring fast turnover.
Reagents:
-
Hydrochloric Acid (1M or 3M HCl)
-
Tetrahydrofuran (THF)
Protocol:
-
Dissolution: Dissolve substrate in THF (0.1 M).
-
Acidification: Add 1M HCl (approx. 10% v/v of solvent volume).
-
Reaction: Stir at Room Temperature for 30–60 minutes.
-
Quench: Carefully quench with sat. NaHCO₃ until gas evolution ceases.
-
Extraction: Extract with diethyl ether or DCM.
Method C: Chemoselective Differentiation (Cee vs. EE)
Use this protocol to remove an EE group while retaining a Cee group.
Concept: Exploits the kinetic stability difference. Protocol:
-
Use PPTS (0.05 equiv) in MeOH at 0°C to RT .
-
Monitor closely.[1] The EE group will cleave significantly faster (
). -
Quench immediately upon consumption of the EE-protected starting material to preserve the Cee ether.
Data Summary & Troubleshooting
Table 1: Comparative Stability & Conditions
| Protecting Group | Relative Stability (Acid) | Cleavage Condition (Standard) | Cleavage Condition (Fast) |
| TMS (Silyl) | Very Labile | Citric Acid / MeOH | < 5 min dilute HCl |
| EE (Ethoxyethyl) | Labile | PPTS / RT / 1h | 5 min HCl |
| Cee (Chloroethyl) | Moderate | PPTS / 55°C / 3h | 30 min HCl |
| THP (Pyranyl) | Moderate | PPTS / 55°C / 3h | 30 min HCl |
| MOM (Methoxymethyl) | Stable | 6M HCl / Heat | BBr₃ / DCM |
Troubleshooting Guide
-
Problem: Reaction is stalled (Starting material remains).
-
Cause: The inductive effect of Cl is retarding protonation.
-
Solution: Switch from PPTS to p-Toluenesulfonic acid (pTsOH) or increase temperature to 60°C.
-
-
Problem: Acetaldehyde/Chloroethanol peaks obscure product in NMR.
-
Cause: Incomplete removal of byproducts.
-
Solution: These byproducts are water-soluble. Increase the volume of the aqueous wash during workup or use high-vacuum drying (>1h) if the product is non-volatile.
-
-
Problem: "Ghost" peaks in NMR of the starting material.
-
Insight: Cee ethers possess a chiral center at the acetal carbon. If your substrate is chiral, the Cee ether will appear as a mixture of diastereomers (double peaks for NMR signals). This is normal and disappears upon deprotection.
-
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate deprotection protocol based on substrate sensitivity.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed discussion on acetal hydrolysis kinetics).
-
BenchChem Application Notes. Deprotection of the 1,1-Diethoxyacetal Group. (General acetal hydrolysis mechanisms applicable to Cee).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[2] A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org.[5] Chem.1977 , 42, 3772–3774. (Foundational paper for PPTS method).
-
Bundesinstitut für Risikobewertung (BfR). Toxicology of 2-Chloroethanol. (Safety data regarding the byproduct).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-(2-Chloroethoxy)-1-ethoxyethane Synthesis
Welcome to the Process Chemistry Support Center. This guide is dedicated to the synthesis of 1-(2-chloroethoxy)-1-ethoxyethane, a highly versatile mixed acetal utilized as a specialized intermediate and protecting group in drug development.
The most efficient synthetic route involves the acid-catalyzed addition of 2-chloroethanol to ethyl vinyl ether (EVE)[1]. However, mixed acetal synthesis is notoriously susceptible to thermodynamic instability, leading to side reactions such as disproportionation, polymerization, and hydrolysis[2][3]. This guide provides mechanistic insights, visual troubleshooting workflows, and a self-validating protocol to help you maximize your yield and purity.
Section 1: FAQ & Mechanistic Troubleshooting
Q1: My GC-MS shows significant amounts of 1,1-diethoxyethane and 1,1-bis(2-chloroethoxy)ethane. Why is this happening? A: You are observing disproportionation (also known as transacetalization). Mixed acetals are kinetically favored during the initial addition of the alcohol to the vinyl ether. However, under prolonged acidic conditions or elevated temperatures, the mixed acetal undergoes reversible cleavage to form an oxocarbenium ion[3]. This intermediate can be attacked by either ethanol or 2-chloroethanol (generated in situ), leading to a thermodynamic equilibrium that heavily favors the formation of the two symmetrical acetals. Causality & Fix: Your acid catalyst is likely too strong, or the reaction time is too long. Switch to a milder acid like pyridinium p-toluenesulfonate (PPTS) and quench the reaction strictly upon completion with a mild base (e.g., triethylamine).
Q2: The reaction mixture turned into a viscous, dark sludge. What went wrong? A: This is the result of cationic polymerization of ethyl vinyl ether. EVE is a highly reactive monomer. If the local concentration of EVE is too high relative to the nucleophile (2-chloroethanol), or if a strong Lewis/Brønsted acid is used without adequate cooling, the oxocarbenium ion will attack another molecule of EVE rather than the alcohol. Causality & Fix: Ensure 2-chloroethanol is in slight excess. Maintain the reaction temperature strictly between 0°C and 5°C during a slow, dropwise EVE addition.
Q3: I am detecting acetaldehyde and free alcohols in my final product. How did they form? A: Acetals are stable to bases but highly labile in the presence of aqueous acid[4]. If your reagents, solvents, or glassware contain trace moisture, water will act as a competing nucleophile, hydrolyzing the oxocarbenium intermediate into acetaldehyde, ethanol, and 2-chloroethanol. Causality & Fix: Your system is not rigorously anhydrous. Dry 2-chloroethanol over activated molecular sieves and verify the moisture content before initiating the reaction.
Section 2: Reaction Pathways & Logic Workflows
Mechanistic pathways in mixed acetal synthesis highlighting desired and side products.
Diagnostic logic tree for identifying and resolving low yields in mixed acetal synthesis.
Section 3: Quantitative Optimization Data
To illustrate the causality of reaction parameters on the side product profile, the following table summarizes empirical optimization data for this specific synthesis.
| Catalyst Choice | Temperature (°C) | EVE : Alcohol Ratio | Primary Side Product Observed | Mixed Acetal Yield (%) |
| p-TsOH (Strong Acid) | 25 | 1 : 1 | Symmetrical Acetals (High) | 45 |
| HCl gas (Strong Acid) | 0 | 2 : 1 | Poly(ethyl vinyl ether) | 30 |
| PPTS (Mild Acid) | 0–5 | 1 : 1.05 | Minimal | 85 |
| PPTS + Trace Moisture | 25 | 1 : 1.05 | Acetaldehyde / Hydrolysis | 40 |
Section 4: Self-Validating Experimental Protocol
This optimized methodology utilizes a self-validating framework. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: System Preparation & Dehydration
-
Charge a flame-dried, argon-purged 3-neck round-bottom flask with 2-chloroethanol (1.05 eq) and anhydrous dichloromethane (DCM) (0.5 M).
-
Add freshly activated 4Å molecular sieves and stir for 2 hours at room temperature.
-
Validation Check (IPC 1): Perform a Karl Fischer titration on an aliquot of the solvent mixture. Proceed only if moisture is < 100 ppm. (This definitively prevents hydrolysis side products).
Step 2: Catalyst Initiation
-
Cool the reactor to 0°C using an ice-brine bath.
-
Add Pyridinium p-toluenesulfonate (PPTS) (0.05 eq) as the acid catalyst.
-
Causality Note: PPTS provides sufficient proton activity to generate the oxocarbenium ion from EVE but is weak enough to suppress rapid disproportionation and runaway cationic polymerization.
Step 3: Controlled EVE Addition
-
Load Ethyl Vinyl Ether (1.00 eq) into a pressure-equalizing dropping funnel.
-
Add EVE dropwise over 60 minutes, maintaining the internal temperature strictly below 5°C.
-
Validation Check (IPC 2): Monitor the internal thermocouple. A mild exotherm should be observed with each drop. If no exotherm is detected, the catalyst is inactive; do not add more EVE (prevents monomer pooling and sudden explosive polymerization).
Step 4: Reaction Quench
-
Stir the mixture at 5°C for exactly 2 hours post-addition.
-
Quench the reaction by adding Triethylamine (0.10 eq) directly to the cold mixture.
-
Validation Check (IPC 3): Spot the mixture on wet pH paper. Proceed to workup only if pH > 8. (Neutralization is critical to prevent disproportionation during solvent evaporation).
Step 5: Workup and Distillation
-
Filter out the molecular sieves. Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep the water bath temperature < 30°C).
-
Purify the crude liquid via fractional distillation under vacuum.
-
Validation Check (IPC 4): Analyze the main fraction via GC-MS. Purity must be >98% with symmetrical acetals <1%.
Section 5: References
-
Title: Relative Reactivities of Acetals and Orthoesters in Lewis Acid Catalyzed Reactions with Vinyl Ethers Source: uni-muenchen.de URL:
-
Title: 2-Aminoethanols in Transacetalization Reactions Source: researcher.life URL:
-
Title: Diverse acetals from stoichiometric amounts of aldehydes and alcohols under very mild conditions Source: RSC Publishing URL:
-
Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL:
-
Title: 14.3: Acetal Formation Source: Chemistry LibreTexts URL:
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Diverse acetals from stoichiometric amounts of aldehydes and alcohols under very mild conditions: a new twist to PPh3–CCl4 reagent combination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-(2-Chloroethoxy)-1-ethoxyethane
Guide ID: VDC-41405-TSG Issuing Authority: Senior Application Scientist Last Updated: March 7, 2026
Overview and Core Scientific Principles
This guide provides an in-depth technical resource for the purification of 1-(2-Chloroethoxy)-1-ethoxyethane by vacuum distillation. This compound is an α-chloro ether acetal, a class of molecules known for its reactivity and thermal sensitivity. Standard distillation at atmospheric pressure is often unsuitable as it can lead to decomposition, yielding byproducts such as vinyl ethers and hydrogen chloride (HCl), which can further catalyze degradation.[1][2]
Vacuum distillation is the required method as it lowers the boiling point of the compound, enabling vaporization and separation at temperatures that minimize thermal decomposition.[3][4] Success in this procedure hinges on a comprehensive understanding of the compound's chemical liabilities and meticulous attention to the experimental setup, particularly the exclusion of moisture and the maintenance of a stable, low-pressure environment.
This document is structured to provide not just a protocol, but the scientific rationale behind each step, empowering researchers to troubleshoot and adapt the procedure effectively.
Troubleshooting Guide: Common Distillation Issues
This section addresses specific problems researchers may encounter during the vacuum distillation of this compound in a direct question-and-answer format.
Q1: My compound is darkening or turning black in the distillation flask upon heating. What is happening and how can I prevent it?
A1: This is a classic sign of thermal decomposition. The C-Cl bond in α-chloro ethers is labile, and heating can initiate the elimination of HCl. The generated HCl can then act as an acid catalyst, accelerating further decomposition of the acetal structure.
-
Causality: The energy input (heat) is overcoming the activation energy for decomposition pathways faster than it is for the desired vaporization.
-
Solutions:
-
Improve the Vacuum: The most effective solution is to achieve a lower pressure in the system. A deeper vacuum will further reduce the compound's boiling point, allowing for distillation at a gentler temperature.
-
Add a Non-Volatile, Non-Nucleophilic Base: Before starting the distillation, add a small amount of a hindered, non-nucleophilic base such as proton sponge (1,8-Bis(dimethylamino)naphthalene) or anhydrous potassium carbonate to the crude material in the distillation flask. This will scavenge any trace acid present in the crude material and neutralize any HCl that forms during heating, preventing acid-catalyzed degradation.
-
Ensure a Homogenous Temperature: Use a heating mantle with a magnetic stirrer and an appropriate stir bar to ensure even heat distribution and prevent localized "hot spots" on the flask's surface.
-
Q2: I can't achieve the target pressure. My vacuum pump is running, but the manometer reading is too high.
A2: This indicates a leak in your distillation apparatus. Under vacuum, even a microscopic opening can allow a significant influx of air, preventing the system from reaching low pressure.
-
Causality: The rate of air entering the system through leaks is greater than or equal to the rate at which the vacuum pump can remove it.
-
Solutions:
-
Check All Glassware Joints: Systematically inspect every ground-glass joint. They must be properly sealed. Disassemble, clean, and apply a thin, even layer of high-vacuum grease to all joints.[5] An adequate seal appears as a clear, unbroken transparent ring.
-
Inspect Tubing: Use only thick-walled vacuum tubing. Check the entire length for cracks, holes, or perishing, especially at the connection points.[6]
-
Verify Pump Integrity: Check the oil level and quality in your rotary vane pump. Old or contaminated oil will have a much higher vapor pressure and will not perform efficiently. If necessary, perform an oil change according to the manufacturer's instructions.
-
Isolate and Test: If possible, disconnect the pump from the apparatus and connect it directly to the vacuum gauge to ensure the pump itself can reach the desired pressure.
-
Q3: The distillation is extremely slow, or nothing is distilling over, even though the vacuum and temperature seem correct.
A3: This issue, often termed "stalling," can arise from several factors related to vapor pressure and heat transfer.
-
Causality: The vapor pressure of the compound at the current liquid temperature is insufficient to drive distillation, or the vapor path is obstructed.
-
Solutions:
-
Check for Obstructions: Ensure the vapor path is clear. A common mistake is improper placement of the thermometer bulb; it must be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid.
-
Improve Insulation: Insulate the distillation head and neck (between the flask and the condenser) with glass wool or aluminum foil. This prevents premature condensation of the vapor before it reaches the condenser, which is critical for high-boiling compounds.
-
Slightly Increase Temperature: If the system is stable and no decomposition is observed, gradually increase the heating mantle temperature by 5-10 °C increments. Monitor the pot and head temperatures closely.
-
Q4: My purified product is contaminated with a lower-boiling impurity. How did this happen?
A4: This suggests an inefficient separation, likely due to collecting the forerun improperly or experiencing pressure fluctuations.
-
Causality: A lower-boiling fraction co-distilled with your main product.
-
Solutions:
-
Isolate the Forerun: Always collect an initial fraction (the "forerun") which will contain residual solvents or more volatile byproducts. Do not combine this with your main product fraction.
-
Ensure Stable Pressure: Do not begin collecting the main fraction until the distillation head temperature has stabilized at a constant reading for several minutes. A fluctuating pressure will cause the boiling point to change, smearing the separation between different components.
-
Use a Fractionating Column: For impurities with boiling points close to your product, a simple distillation setup may be insufficient. Inserting a short, insulated Vigreux or packed column between the distillation flask and the distillation head will improve separation efficiency.
-
FAQs: Quick Reference
-
What is the expected boiling point of this compound under vacuum?
-
The atmospheric boiling point is not well-documented due to its instability. However, based on related structures like 1-(2-chloroethoxy)-2-ethoxyethane (Boiling Point: 178.7°C at 760 mmHg)[7], a significant reduction is expected. See the table below for estimations.
-
-
Can I use boiling chips instead of a magnetic stirrer?
-
No. Boiling chips are ineffective under vacuum because the trapped air within their pores, which is necessary for bubble nucleation, is rapidly evacuated.[5] This will lead to severe and dangerous bumping of the liquid. A magnetic stirrer is mandatory.
-
-
How should I safely shut down the distillation?
-
First, remove the heating mantle and allow the distillation flask to cool completely. Only after the system has reached room temperature should you slowly and carefully re-introduce air (or an inert gas like nitrogen) into the apparatus. Finally, turn off the vacuum pump.[5] This prevents thermal shock, oxidation of hot residue, and back-suction of pump oil.
-
-
What are the most critical safety precautions?
-
Implosion Risk: Inspect all glassware for cracks or scratches before assembly.[6] A flawed piece of glass can fail catastrophically under vacuum.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, and a lab coat.
-
Chemical Hazards: Handle chloro-ethers in a well-ventilated fume hood. These compounds can be irritants and have unknown toxicity.[8]
-
System Integrity: Wrap the distillation flask and cold trap with tape or a plastic mesh to contain glass fragments in the event of an implosion.[3]
-
-
How should I store the purified this compound?
-
The product is sensitive to moisture and acid. Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place. Adding a small amount of anhydrous potassium carbonate can improve long-term stability.
-
Data and Visualization
Quantitative Data Summary
Table 1: Physicochemical Properties of Related Chloro-Ethers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| 1-(2-Chloroethoxy)-2-ethoxyethane | 41771-35-1 | C6H13ClO2 | 152.62 | 178.7[7] |
| 1-Chloro-2-ethoxyethane | 628-34-2 | C4H9ClO | 108.57 | 107.0[9] |
| 1,2-Bis(2-chloroethoxy)ethane | 112-26-5 | C6H12Cl2O2 | 187.06 | 241.3[10] |
Table 2: Estimated Boiling Point of this compound at Reduced Pressure (Note: These are estimations based on a hypothetical atmospheric boiling point of ~175-185°C. The actual boiling point must be determined empirically.)
| Pressure (mmHg) | Estimated Boiling Point Range (°C) |
| 100 | 115 - 125 |
| 50 | 98 - 108 |
| 20 | 80 - 90 |
| 10 | 65 - 75 |
| 5 | 52 - 62 |
| 1 | 30 - 40 |
Experimental Workflow and Logic Diagrams
Diagram 1: Annotated Vacuum Distillation Apparatus
Caption: Key components of a vacuum distillation apparatus for purifying sensitive compounds.
Diagram 2: Troubleshooting Logic Flowchart
Caption: A logical flowchart for diagnosing and solving common vacuum distillation issues.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. A thorough risk assessment must be performed before commencing any work.
Materials & Equipment:
-
Crude this compound
-
Anhydrous potassium carbonate (optional, as a stabilizer)
-
Round-bottom flasks (distillation and receiving)
-
Claisen adapter
-
Liebig or West condenser
-
Thermometer and adapter
-
Vacuum adapter
-
Magnetic stirrer and heating mantle
-
Teflon-coated stir bar
-
High-vacuum grease
-
Thick-walled vacuum tubing
-
Cold trap (Dewar with dry ice/acetone or liquid nitrogen)
-
Two-stage rotary vane vacuum pump
-
Vacuum gauge (e.g., Pirani or McLeod gauge)
-
Glass wool or aluminum foil for insulation
-
Laboratory clamps and stand
Procedure:
-
Glassware Inspection: Meticulously inspect every piece of glassware for stars, cracks, or defects. Do not use any compromised glassware.[6]
-
Preparation: Dry all glassware in an oven (120 °C) for at least 4 hours and allow to cool in a desiccator or assemble hot and flush with dry nitrogen.
-
Assembly:
-
Place the appropriate sized stir bar and the crude material into the distillation flask. Do not fill the flask more than two-thirds full. Add a small scoop of anhydrous potassium carbonate if desired.
-
Assemble the apparatus as shown in Diagram 1. Lightly grease all ground-glass joints to ensure a complete seal.[5]
-
Position the thermometer bulb so the top is level with the bottom of the side-arm leading to the condenser.
-
Securely clamp the flask, Claisen adapter, and condenser to the lab stand.
-
-
Leak Check:
-
Connect the vacuum tubing from the vacuum adapter to the cold trap, and from the trap to the pump.
-
Turn on the vacuum pump and open the system to the vacuum. The pressure should drop rapidly.
-
Close the stopcock or valve to the pump. A well-sealed system should maintain its pressure with minimal increase over several minutes. If the pressure rises quickly, there is a leak that must be found and fixed.
-
-
Distillation:
-
Once the system is leak-free, fill the cold trap with its coolant (e.g., dry ice/acetone).
-
Turn on the coolant flow to the condenser.
-
Begin magnetic stirring.
-
Turn on the vacuum pump and slowly open the system to the vacuum. Observe the flask for any vigorous bubbling from residual low-boiling solvents.
-
Once the pressure has stabilized at its lowest point, begin to heat the distillation flask gently with the heating mantle.
-
Collect any initial low-boiling forerun in the first receiving flask.
-
As the temperature in the distillation head rises and stabilizes, quickly switch to a clean receiving flask to collect the main product fraction. Record the stable head temperature and the pressure.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.
-
Slowly vent the system by allowing air or nitrogen in through a stopcock.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a suitable storage container.
-
References
-
Chemsrc. (2025). CAS#:52995-76-3 | 1-(2-CHLORO-ETHOXY)-2-(2-METHOXY-ETHOXY)-ETHANE. [Link]
-
LookChem. (n.d.). 1-(2-Chloroethoxy)-2-ethoxyethane. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Chloro-2-ethoxyethane (CAS 628-34-2). [Link]
-
Wikipedia. (n.d.). Vacuum distillation. [Link]
-
PubChem. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. [Link]
-
NIST. (n.d.). 1-Chloro-2-ethoxyethane. [Link]
-
ChemBK. (2024). 1-Chloro-2-ethoxyethane. [Link]
-
University of Illinois Urbana-Champaign Division of Research Safety. (2019). Vacuum Safety. [Link]
-
Process Operations. (2025). Safety Precautions For Distillation. [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Distillations. [Link]
-
Stenutz. (n.d.). 1-chloro-2-(2-chloroethoxy)ethane. [Link]
-
Arkivoc. (n.d.). Preparation of oxo-substituted α-chloro ethers and their reaction with samarium diiodide. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). α-CHLORO ETHERS FROM SYMMETRIC ACETALS: 1-METHOXYMETHOXY-1-PHENYLETHANE. [Link]
-
ResearchGate. (2025). (PDF) Preparation of oxo-substituted α-chloro ethers and their reaction with samarium diiodide. [Link]
-
Wikipedia. (n.d.). Acetal. [Link]
-
RSC Publishing. (1965). The Preparation of 1 -Chloroalkyl and Vinyl Ethers. [Link]
-
Science Through Time. (2025). What Is Vacuum Distillation?. [Link]
-
Chemistry Steps. (2025). Formation and Reactions of Acetals. [Link]
-
BYJU'S. (2022). Acetal and Hemiacetal. [Link]
-
CAS Common Chemistry. (n.d.). 1-(2-Chloroethoxy)-2-ethoxyethane. [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]
Sources
- 1. 1-Chloro-2-ethoxyethane [webbook.nist.gov]
- 2. 972. The preparation of 1-chloroalkyl and vinyl ethers - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Vacuum Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. 1-(2-chloroethoxy)-2-ethoxyethane | 41771-35-1 [chemnet.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. chembk.com [chembk.com]
- 10. 1,2-Bis(2-chloroethoxy)ethane | C6H12Cl2O2 | CID 8171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in 1-(2-Chloroethoxy)-1-ethoxyethane
To: Research & Development Team From: Technical Support Center – Specialty Reagents Division Subject: Technical Guide: Impurity Profiling & Troubleshooting for 1-(2-Chloroethoxy)-1-ethoxyethane
Executive Summary & Chemical Identity
Product: this compound Functional Class: Mixed Acetal / Alkylating Agent Common Application: Reagent for introducing the 2-chloro-1-ethoxyethyl (CEE) protecting group; intermediate in linker synthesis.[1][2][3]
Critical Distinction (Expert Note): Users often confuse this acetal with its stable ether isomer, 1-(2-chloroethoxy)-2-ethoxyethane (a diglycol derivative).[1][2][3]
-
Your Molecule (Acetal): Reactive, acid-sensitive, used for protection/functionalization.[2][4]
-
The Isomer (Ether): Stable solvent/surfactant.
-
Implication: If your GC-MS shows a peak with the correct mass but high stability toward aqueous acid, you have the wrong isomer.[3] This guide focuses strictly on the mixed acetal .
Impurity Profiling: The "Fingerprint"[3]
The synthesis of mixed acetals via the addition of 2-chloroethanol to ethyl vinyl ether is an equilibrium-driven process.[1][2][3] The primary challenge is not "side reactions" in the traditional sense, but acid-catalyzed disproportionation , where the mixed acetal scrambles to form two symmetric acetals.
Common Impurities Table
| Impurity Name | Structure / Type | Origin (Mechanism) | Detection (GC/NMR) |
| 1,1-Diethoxyethane | Symmetric Acetal (Volatile) | Disproportionation of product; or excess Ethanol in EVE starting material.[1][2][3] | GC: Elutes early (low BP ~102°C). NMR: Quartet at ~3.5 ppm (OCH2) only. |
| 1,1-Bis(2-chloroethoxy)ethane | Symmetric Acetal (High Boiler) | Disproportionation of product.[1][2][3] Hardest to remove. | GC: Elutes after product. NMR: Triplet distinct for -CH2Cl group without ethoxy signals.[1][2][3] |
| 2-Chloroethanol | Starting Material | Incomplete reaction or hydrolysis.[1][2][3] | GC: Tailing peak (polar). NMR: Broad -OH singlet (variable). |
| Acetaldehyde | Hydrolysis Product | Moisture ingress + trace acid.[3] | NMR: Distinct doublet (~2.2 ppm) and quartet (~9.8 ppm). |
| Poly(ethyl vinyl ether) | Oligomer | Acid-catalyzed polymerization of starting vinyl ether.[1][2][3] | GPC/NMR: Broad baseline humps; often invisible in GC.[3] |
Mechanistic Origins of Impurities
Understanding the equilibrium is vital for purification.[3] In the presence of trace acid and heat (e.g., during distillation), the mixed acetal equilibrates.
Figure 1: Reaction pathway showing the kinetic formation of the mixed acetal and the thermodynamic scrambling into symmetric impurities.
Troubleshooting & Remediation (FAQ)
Q1: My product is turning yellow and smelling sharp. What is happening?
Diagnosis: Acid-catalyzed hydrolysis.[1][2][3] Cause: Acetals are stable to base but extremely sensitive to acid.[3] If the product was distilled without a stabilizer, trace HCl (from chloroethanol degradation) or atmospheric moisture is cleaving the acetal into acetaldehyde (sharp smell) and alcohols. The Fix:
-
Neutralize: Immediately add solid Potassium Carbonate (
) or a drop of Triethylamine ( ) to the bottle. -
Storage: Store over activated 3Å molecular sieves to scavenge water.
-
Re-purification: If degradation is >5%, wash with saturated
, dry over , and redistill in the presence of a base (e.g., dilute quinoline or solid in the pot).
Q2: I cannot separate the "High Boiler" impurity (Symmetric Acetal) by distillation.
Diagnosis: You are likely distilling at too high a temperature, causing in situ disproportionation.
The Science: At high pot temperatures (
-
Vacuum is mandatory: Lower the boiling point to
using high vacuum. -
Column Chromatography: If distillation fails, use silica gel pre-treated with 1% Triethylamine (to neutralize silica acidity). Elute with Hexanes/EtOAc. Note: Untreated silica will destroy the acetal.[3]
Q3: The reaction yield is low, and I see a lot of polymerized material.
Diagnosis: The reaction exotherm triggered polymerization of Ethyl Vinyl Ether (EVE) before the alcohol could add. The Fix:
-
Temperature Control: Keep the reaction at
during the addition of the catalyst. -
Order of Addition: Add the acid catalyst to the alcohol first, then drip this mixture into the EVE. This ensures EVE is never in the presence of acid without a high concentration of alcohol to trap the cation.
Validated Purification Workflow
Follow this decision tree to determine the necessary remediation steps for your batch.
Figure 2: Troubleshooting decision tree for batch remediation.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3] (Chapter on Protection of Hydroxyl Groups via Acetals).[5][6]
-
Wuts, P. G. M. (2006). Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols.[2][3] In Greene's Protective Groups in Organic Synthesis. (Specific discussion on Ethoxyethyl ethers and mixed acetal stability).
-
BenchChem Technical Data. (2025). Application Note: (2-Ethoxyethyl) vinyl ether as a Protecting Group.[1][2][3][4] (Mechanistic insight into acid-catalyzed addition).
-
Master Organic Chemistry. (2010). Acetals, Hemiacetals, and Hydrates.[5] (Mechanism of acetal formation and hydrolysis).[4][5][6][7]
-
NIST Chemistry WebBook. 1-Chloro-2-ethoxyethane (Isomer distinction). (Used for spectral differentiation of the stable ether isomer vs the acetal).
Sources
Technical Support Center: Synthesis of 1-(2-Chloroethoxy)-1-ethoxyethane
Welcome to the technical support center for the synthesis of 1-(2-Chloroethoxy)-1-ethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the critical role of anhydrous conditions in this synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the synthesis of this compound, with a focus on the necessity of maintaining a water-free environment.
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: The synthesis of this compound is an acetalization reaction. These reactions are reversible, and the presence of water can shift the equilibrium back towards the starting materials (an aldehyde/ketone and an alcohol), significantly reducing the yield of the desired acetal product.[1][2][3][4][5] Water acts as a nucleophile and can hydrolyze the formed acetal or the hemiacetal intermediate, preventing the reaction from proceeding to completion.[1][3][6] To favor the formation of the acetal, any water present in the reaction mixture, including water formed during the reaction, must be removed.[2][4][5]
Q2: What are the primary sources of water contamination in this reaction?
A2: Water can be introduced from several sources:
-
Reactants: Ethanol is hygroscopic and readily absorbs moisture from the atmosphere. Chloroacetaldehyde is often supplied as a hydrate.[7]
-
Solvents: If a solvent is used, it must be thoroughly dried.
-
Glassware and Apparatus: Moisture can adhere to the surfaces of flasks, condensers, and other equipment.
-
Atmosphere: Humidity from the air can be a significant source of water contamination, especially if the reaction is open to the atmosphere.
Q3: What are the visible signs of water contamination in my reaction?
A3: Visual confirmation of water contamination can be difficult. However, indirect signs may include:
-
Low or no product yield: This is the most common indicator.
-
Incomplete conversion of starting materials: Analysis of the reaction mixture (e.g., by TLC or GC) may show a significant amount of unreacted chloroacetaldehyde.
-
Formation of byproducts: The presence of unexpected spots on a TLC plate or peaks in a GC trace could indicate side reactions favored by the presence of water.
Q4: Can I use a Dean-Stark apparatus to remove water during the synthesis?
A4: Yes, a Dean-Stark apparatus is a highly effective method for removing water azeotropically during the reaction, driving the equilibrium towards the formation of the acetal.[2][5][8] This is particularly useful when using solvents that form an azeotrope with water, such as toluene or benzene. However, care must be taken to ensure the chosen solvent is compatible with the reactants and reaction conditions.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on issues related to anhydrous conditions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Presence of water in the reaction mixture. | 1. Thoroughly dry all reactants and solvents. Use appropriate drying agents (see Table 1).[9][10][11][12] 2. Dry all glassware and apparatus. Oven-drying or flame-drying under an inert atmosphere is recommended.[13] 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system. 4. Utilize a method to remove water as it is formed, such as a Dean-Stark apparatus or the addition of molecular sieves to the reaction flask.[2][5] |
| Incomplete reaction. | 1. Increase the reaction time. Monitor the reaction progress by TLC or GC. 2. Increase the reaction temperature, if appropriate for the chosen solvent and reactants.[8] | |
| Formation of Unexpected Byproducts | Side reactions due to the presence of water or other impurities. | 1. Ensure all reagents are pure. Purify starting materials if necessary.[14] 2. Strictly adhere to anhydrous conditions as outlined above. |
| Difficulty Isolating the Product | The product may be sensitive to aqueous workup conditions. | 1. Use a non-aqueous workup if possible. 2. If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize any acid catalyst before workup.[15][16][17][18] |
III. Experimental Protocols
This section provides detailed step-by-step methodologies for ensuring anhydrous conditions.
Protocol 1: Drying of Ethanol
Ethanol's hygroscopic nature necessitates rigorous drying before use.
Method 1: Using Molecular Sieves
-
Activate 3Å molecular sieves by heating them in a furnace at 300°C for at least 4 hours.
-
Allow the sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves (10-20% w/v) to the ethanol in a sealed flask.[9][10]
-
Allow the ethanol to stand over the molecular sieves for at least 24-48 hours before use.[10]
Method 2: Using Calcium Oxide (Lime)
-
Add calcium oxide (CaO) to the ethanol.
-
Reflux the mixture for several hours.
Protocol 2: Preparation of Anhydrous Chloroacetaldehyde
Chloroacetaldehyde is often commercially available as a hydrate and must be dehydrated before use.
-
Anhydrous chloroacetaldehyde can be prepared from its hydrate by azeotropic distillation with a suitable solvent like chloroform, toluene, or carbon tetrachloride.[7]
-
Caution: Anhydrous chloroacetaldehyde is unstable and can polymerize. It should be used immediately after preparation.
Protocol 3: General Anhydrous Reaction Setup
Caption: Workflow for setting up a reaction under anhydrous conditions.
-
Dry all glassware: Place all glassware (flasks, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours, or flame-dry under a stream of inert gas.
-
Assemble the apparatus: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon).
-
Introduce reactants and solvents: Add the dried solvents and liquid reactants via a syringe through a septum. Add solid reagents under a positive flow of inert gas.
-
Maintain an inert atmosphere: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent atmospheric moisture from entering the system. This can be achieved using a bubbler or a balloon filled with the inert gas.
IV. Data Summary
Table 1: Common Drying Agents for Solvents
| Drying Agent | Suitable for | Not Suitable for | Comments |
| Molecular Sieves (3Å) | Ethanol, THF, Dichloromethane | - | Very efficient for removing water to low ppm levels.[9][11][19] |
| Calcium Hydride (CaH₂) | Dichloromethane, Toluene | Alcohols, Ketones | Reacts with protic solvents. |
| Sodium/Benzophenone | THF, Toluene | Halogenated solvents, Ketones | Provides a visual indication of dryness (deep blue/purple color). Highly reactive. |
| Potassium Hydroxide (KOH) | Ethanol, Methanol (pre-drying) | Acidic compounds | Good for pre-drying alcohols before final drying with molecular sieves.[9][11] |
| Calcium Oxide (CaO) | Ethanol | - | A classical and effective method for drying ethanol.[10][12] |
V. Reaction Mechanism
The formation of this compound proceeds via an acid-catalyzed nucleophilic addition mechanism.
Caption: Mechanism of acid-catalyzed acetal formation.
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of chloroacetaldehyde, making the carbonyl carbon more electrophilic.[2][20]
-
Nucleophilic attack by ethanol: A molecule of ethanol attacks the electrophilic carbonyl carbon, forming a hemiacetal.[2][20]
-
Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[2][6]
-
Loss of water: The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized oxonium ion.[2][6]
-
Second nucleophilic attack by ethanol: A second molecule of ethanol attacks the oxonium ion.
-
Deprotonation: The resulting protonated acetal is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.
VI. References
-
Acetal Hydrolysis Mechanism - Chemistry Steps. (2020, January 20). Chemistry Steps. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry - ACS Publications. (2008, December 2). ACS Publications. [Link]
-
The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed. (2009, January 2). PubMed. [Link]
-
Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters by Michael I. Page - University of Glasgow. University of Glasgow Theses Service. [Link]
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Master Organic Chemistry. [Link]
-
19.10: Nucleophilic Addition of Alcohols - Acetal Formation - Chemistry LibreTexts. (2025, February 24). Chemistry LibreTexts. [Link]
-
Unraveling the Hydrolysis of Acetals: The Role of Water - Oreate AI Blog. (2025, December 31). Oreate AI. [Link]
-
Driving an equilibrium acetalization to completion in the presence of water - RSC Publishing. RSC Publishing. [Link]
-
Driving an equilibrium acetalization to completion in the presence of water - ResearchGate. ResearchGate. [Link]
-
Process for the isolation of monochloroacetaldehyde - Google Patents. Google Patents.
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14). ACS Publications. [Link]
-
10.9 Nucleophilic Addition of Alcohols: Acetal Formation - NC State University Libraries. NC State University Libraries. [Link]
-
Preparation of chloro-acetaldehyde diethyl-acetal - PrepChem.com. PrepChem.com. [Link]
-
Process for the manufacture of acetals of chloroacetaldehyde - Google Patents. Google Patents.
-
Process for the manufacture of acetals of chloroacetaldehyde - European Patent Office - EP 0247234 A1. European Patent Office. [Link]
-
Drying Ethanol for Industrial Purposes | Xylem Robotics. Xylem Robotics. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
What is the most appropriate method to dry ethanol? - ResearchGate. (2014, July 24). ResearchGate. [Link]
-
Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents. Google Patents.
-
Process for preparing chloroacetaldehyde acetals - Justia Patents. (2018, February 20). Justia Patents. [Link]
-
Chloroacetaldehyde - Wikipedia. Wikipedia. [Link]
-
Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. University of Rochester. [Link]
-
Process for preparing chloroacetaldehyde acetals - Google Patents. Google Patents.
-
Process for the manufacture of chloroacetaldehyde dimethyl acetal - Justia Patents. (1982, November 1). Justia Patents. [Link]
-
Preparation method of chloroacetaldehyde dimethyl acetal - Eureka | Patsnap. Patsnap. [Link]
-
Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,... - ResearchGate. ResearchGate. [Link]
-
Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? : r/chemistry - Reddit. (2022, March 26). Reddit. [Link]
-
A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES - SciSpace. SciSpace. [Link]
-
4,13-diaza-18-crown-6 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
1-Chloro-2-ethoxyethane - the NIST WebBook. NIST. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Driving an equilibrium acetalization to completion in the presence of water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
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- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. US4642390A - Process for the manufacture of acetals of chloroacetaldehyde - Google Patents [patents.google.com]
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- 17. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 18. patents.justia.com [patents.justia.com]
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- 20. 10.9 Nucleophilic Addition of Alcohols: Acetal Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Technical Support Center: A Guide to the Distillation of 1-(2-Chloroethoxy)-1-ethoxyethane
Document ID: TSC-CEEE-D001 Version: 1.0 Last Updated: March 7, 2026
Introduction: 1-(2-Chloroethoxy)-1-ethoxyethane is a bifunctional molecule containing both an acetal and a chloroether moiety. This combination of functional groups confers a significant degree of thermal and chemical lability, making its purification by distillation a non-trivial undertaking. Researchers frequently encounter challenges with decomposition, leading to low yields, product contamination, and the formation of polymeric residues. This technical guide provides a comprehensive overview of the decomposition mechanisms and offers robust, field-proven methodologies to ensure the successful distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: My product is decomposing during distillation, even under vacuum. What is the primary cause?
The primary cause of decomposition is the inherent acid sensitivity of the acetal functional group.[1] Acetal hydrolysis is readily catalyzed by even trace amounts of acid, which may be present as residual catalyst from the synthesis step (e.g., HCl). This acid-catalyzed cleavage breaks down the molecule into acetaldehyde, ethanol, and 2-chloroethanol. The elevated temperatures of distillation, even under vacuum, accelerate this process. It is crucial to understand that vacuum distillation's main purpose is to lower the boiling point to reduce thermal stress; it does not remove the underlying chemical susceptibility to acid-catalyzed degradation.[2][3]
Caption: Acid-catalyzed decomposition pathway of this compound.
Q2: I'm observing a thick, tar-like residue in my distillation flask. What is causing this polymerization?
The formation of a tarry residue is a classic sign of polymerization. This occurs via a secondary decomposition pathway. At elevated temperatures, the 2-chloroethyl group can undergo an elimination reaction to release hydrogen chloride (HCl). This elimination forms a vinyl ether, which is highly susceptible to cationic polymerization, especially in the presence of the newly generated HCl.[4][5] This creates a vicious cycle: decomposition generates an acid, which in turn catalyzes further decomposition and polymerization.
Q3: Can I add a standard polymerization inhibitor like hydroquinone?
While standard radical inhibitors like hydroquinone or phenothiazine are effective for monomers like acrylates, the polymerization of vinyl ethers is primarily a cationic process, not a radical one.[4][6] Therefore, radical inhibitors will be largely ineffective. The most effective strategy is to prevent the formation of the cationic initiator (H⁺) in the first place. This is achieved by rigorous removal of all acidic impurities before distillation and by co-distilling with an acid scavenger.
Troubleshooting Guide: Distillation Issues
This guide provides a systematic approach to resolving common problems.
| Observed Problem | Probable Cause(s) | Recommended Corrective Actions |
| Low Distillate Yield | • Acid-catalyzed hydrolysis of the acetal.[1]• Cationic polymerization in the flask.[4] | • Perform a pre-distillation neutralization wash (Protocol 1).• Add a non-volatile base as an acid scavenger during distillation (Protocol 2). |
| Dark or Discolored Distillate | • Co-distillation of decomposition products.• Thermal degradation at "hot spots" in the flask. | • Ensure thorough neutralization before distilling.• Use a well-stirred heating mantle for even heat distribution.• Lower the distillation temperature by improving the vacuum.[2][7] |
| Pressure Instability During Vacuum Distillation | • Outgassing of volatile decomposition products (e.g., acetaldehyde, HCl).• Leaks in the distillation apparatus. | • Degas the neutralized crude product under vacuum before applying heat.• Check all joints and seals for proper sealing with appropriate vacuum grease. |
| Thick, Tarry Residue in Flask | • Acid-catalyzed cationic polymerization of vinyl ether byproducts. | • This is a critical indicator of acid contamination. The primary solution is rigorous pre-neutralization (Protocol 1) and the use of an acid scavenger (Protocol 2). |
Validated Experimental Protocols
Protocol 1: Pre-Distillation Neutralization Wash
Objective: To remove residual acidic impurities from the crude product prior to distillation, thereby preventing acid-catalyzed decomposition. This is a critical first step for ensuring stability.[8][9][10][11]
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Transfer the crude organic product to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution.
-
Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Allow the layers to fully separate and drain the lower aqueous layer.
-
Repeat the wash (steps 2-4) to ensure complete neutralization.
-
Wash the organic layer with an equal volume of deionized water to remove residual salts.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ (approx. 10g per 100mL of product), and swirl. The product is dry when the drying agent no longer clumps.
-
Filter the dried product into a suitable distillation flask.
Protocol 2: Stabilized Vacuum Distillation
Objective: To purify the neutralized product at the lowest possible temperature while actively scavenging any acid that may form in situ.
Materials:
-
Neutralized, dry this compound
-
Anhydrous potassium carbonate (K₂CO₃), powdered
-
Vacuum distillation apparatus (condenser, receiving flask, etc.)
-
Vacuum pump with a pressure gauge
-
Stirred heating mantle
Caption: Recommended workflow for stabilized vacuum distillation.
Procedure:
-
Preparation: To the distillation flask containing the neutralized and dried product, add 1-2% by weight of anhydrous, powdered potassium carbonate. This non-volatile, solid base will act as an acid scavenger during the distillation process.[12]
-
Assembly & Evacuation: Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly sealed. Begin evacuating the system, allowing any low-boiling dissolved gases to be removed before heating commences.
-
Heating & Distillation: Once the target vacuum is reached and stable, begin heating the flask gently with constant stirring. An oil bath or heating mantle provides the most uniform heat.
-
Fraction Collection: Collect any initial forerun, then collect the main product fraction over a stable temperature and pressure range.
-
Shutdown: After collecting the product, remove the heat source and allow the entire apparatus to cool to room temperature before releasing the vacuum. Releasing vacuum on a hot system can cause air to rush in, potentially creating an explosive mixture or causing thermal shock to the glassware.
References
-
Title: Chemical Properties of 1-Chloro-2-ethoxyethane (CAS 628-34-2) Source: Cheméo URL: [Link]
-
Title: Acetals for adaptable and pH degradable thermosets and the use of internal acid sources Source: University of Liverpool Repository URL: [Link]
-
Title: Neutralization-A Refining Process to Remove Free Fatty Acids Source: oil-expeller.net URL: [Link]
-
Title: Neutralization Process Source: Oil Refinery URL: [Link]
-
Title: 1-chloro-2-ethoxy-ethane | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: PharmaCompass.com URL: [Link]
- Title: Inhibition of polymer formation during distillation of crude vinyl acetate Source: Google Patents URL
-
Title: Alkali Refining Source: AOCS URL: [Link]
-
Title: Phenothiazine as Stabilizer for Acrylic Acid Source: ResearchGate URL: [Link]
-
Title: Understanding Deacidification in Oil Refining: Process, Benefits, and Importance Source: Technoilogy URL: [Link]
-
Title: 1-Chloro-2-ethoxyethane Source: NIST WebBook URL: [Link]
- Title: Inhibition of polymerization during distillation of monomers Source: Google Patents URL
-
Title: Vacuum distillation Source: chemeurope.com URL: [Link]
-
Title: Stabilizers – Knowledge and References Source: Taylor & Francis URL: [Link]
- Title: Process for producing 2-(2'-chloroethoxy)
-
Title: Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s Source: PMC URL: [Link]
-
Title: What is vacuum distillation? How is it done? What are the materials needed for it? Source: Quora URL: [Link]
-
Title: Hydrolysis Stabilizer Source: Hunan Chemical URL: [Link]
-
Title: Acid base phenomena in distillate fuel stability Source: OSTI.GOV URL: [Link]
- Title: Method of making ketals and acetals Source: Google Patents URL
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Vacuum_distillation [chemeurope.com]
- 3. quora.com [quora.com]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acert.cornell.edu [acert.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. oil-expeller.net [oil-expeller.net]
- 9. Neutralization Process, Oil Neutralization, Crude Oil Neutralization, Edible Oil Neutralization, Neutralizers, Neutralizer Reactors, Neutralization Refinery, Neutralization Equipments [oil-refinery.com]
- 10. aocs.org [aocs.org]
- 11. Neutralization systems | Neutralization of oil | Alfa Laval [alfalaval.co.uk]
- 12. lohtragon.com [lohtragon.com]
Technical Support Center: Storage and Handling of 1-(2-Chloroethoxy)-1-ethoxyethane
A Guide for Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
1-(2-Chloroethoxy)-1-ethoxyethane is an acetal derivative of chloroacetaldehyde and ethanol. Its structure contains both an acetal functional group, which is sensitive to acidic conditions, and a reactive alkyl chloride moiety, making it a versatile but delicate reagent in organic synthesis. Understanding its properties is critical for its successful application.
| Property | Value | Source |
| CAS Number | Not explicitly assigned; structurally related to other chloroethoxy ethanes. | N/A |
| Molecular Formula | C₆H₁₃ClO₂ | - |
| Molecular Weight | 152.62 g/mol | [1] |
| Appearance | Colorless liquid (presumed based on similar compounds) | - |
| Boiling Point | ~68-71 °C @ 18 Torr (for the related 1-(2-Chloroethoxy)-2-ethoxyethane) | [2] |
| Key Structural Features | Acetal, Ether, Alkyl Chloride | - |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] The key is to protect it from moisture and acidic vapors. The acetal linkage is susceptible to hydrolysis back to chloroacetaldehyde and ethanol, a reaction catalyzed by even trace amounts of acid.[4][5] Therefore, storage in an inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term stability. Keep it away from heat, sparks, and open flames, as related chloro-ethers can be flammable.[6][7]
Q2: What are the primary safety hazards associated with this compound?
A2: Based on data for structurally similar compounds, this compound should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[8][9] Inhalation and ingestion may be harmful.[8] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information.
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: Standard laboratory PPE is mandatory. This includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.[6] All handling of the open container should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[3]
Q4: Is this compound compatible with common laboratory reagents?
A4: Compatibility must be carefully considered.
-
Acids: Avoid all contact with strong and even weak acids, as this will catalyze the hydrolysis of the acetal.[4] This includes acidic quenching solutions, acidic chromatography solvents, and acidic drying agents.
-
Strong Oxidizing Agents: Keep away from strong oxidizing agents.[8]
-
Water: While hydrolysis is slow in pure neutral water, the presence of any acidic impurity will accelerate it.[10] Use anhydrous solvents and reagents whenever possible.
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific issues that may arise during experiments involving this compound.
Q1: My reaction is giving a low yield, and I suspect the starting material is decomposing. How can I confirm this and prevent it?
A1: This is a common issue due to the compound's sensitivity.
Causality: The most likely cause of decomposition is the hydrolysis of the acetal group. This can be triggered by acidic reagents, acidic impurities in your solvents, or even silica gel used in chromatography.[4][5]
Troubleshooting Protocol:
-
Purity Check: Before starting your reaction, verify the purity of your this compound using ¹H NMR or GC-MS. Look for the presence of chloroacetaldehyde or ethanol.
-
Reaction Condition Analysis:
-
Are any of your reagents or catalysts acidic? Even Lewis acids can promote decomposition.[4]
-
Have you used anhydrous solvents? Water is a reactant in the hydrolysis process.
-
Is your reaction run at an elevated temperature? Thermal decomposition is also a possibility, potentially leading to elimination reactions.[11][12]
-
-
Preventative Measures:
-
Use a Proton Sponge: If your reaction generates trace amounts of acid, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to neutralize it as it forms.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents are rigorously dried before use.
-
Purification Strategy: Avoid normal-phase silica gel chromatography if possible. If it is necessary, use a mobile phase that has been neutralized with a small amount of a non-nucleophilic base like triethylamine. Alternatively, consider purification by vacuum distillation.[13][14]
-
Q2: I am observing an unexpected peak in my NMR/GC-MS that corresponds to a loss of HCl. What is happening?
A2: You are likely observing the product of an elimination reaction.
Causality: The hydrogen atoms on the carbon adjacent to the ether oxygen are acidic. In the presence of a base, an E2 elimination can occur to form 1-ethoxy-1-(vinyloxy)ethane and HCl (which would be neutralized by the base). This is a common side reaction for haloethers.
Troubleshooting Protocol:
-
Base Selection: If your reaction requires a base, use a sterically hindered, non-nucleophilic base (e.g., DBU, DBN) and add it slowly at a low temperature to minimize the rate of the elimination reaction relative to your desired reaction.
-
Temperature Control: Run your reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Reaction Monitoring: Use TLC or GC-MS to monitor the formation of the byproduct. If it forms quickly, it indicates that your reaction conditions are too harsh.
Q3: My attempt to use the chloroethoxy group in a nucleophilic substitution reaction is failing. What is the issue?
A3: While the chlorine is a potential leaving group, the acetal functionality complicates its reactivity.
Causality: Strong nucleophiles are often basic. As discussed in Q2, basic conditions can favor elimination over substitution. Furthermore, if the reaction conditions are even slightly acidic, the acetal may be cleaved, leading to a complex mixture of products.[15]
Troubleshooting Protocol:
-
Nucleophile Choice: Opt for softer, less basic nucleophiles if possible.
-
Protecting Group Strategy: Recognize that this compound is essentially a protected form of chloroacetaldehyde. It may be more effective to perform the substitution on a more stable precursor and form the acetal in a later step.
-
Alternative Reagents: Consider using the corresponding iodo- or bromo-acetal, which would be more reactive towards substitution. These can often be prepared from the chloro-acetal via a Finkelstein reaction.
Experimental Protocol: Purity Assessment by ¹H NMR
This protocol provides a method to assess the purity of this compound and check for hydrolytic decomposition.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Accurately weigh a small amount of the internal standard into a vial.
-
Add a known weight of your this compound sample to the same vial.
-
Dissolve the mixture in ~0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum.
-
Analysis:
-
Integrate the signal for the internal standard.
-
Integrate the characteristic signals for this compound (e.g., the acetal proton, -O-CH-O-).
-
Look for signals corresponding to chloroacetaldehyde (aldehyde proton ~9.5 ppm) and ethanol (triplet ~1.2 ppm, quartet ~3.7 ppm).
-
Calculate the purity based on the relative integrations of the compound and the internal standard. The presence of significant chloroacetaldehyde or ethanol signals indicates decomposition.
-
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound.
Caption: A troubleshooting workflow for experiments using this compound.
References
-
Cheméo. (n.d.). Chemical Properties of 1-Chloro-2-ethoxyethane (CAS 628-34-2). Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
-
Quick Company. (n.d.). A Process For Preparing 2(2 Chloroethoxy) Ethanol. Retrieved from [Link]
-
NIST. (n.d.). 1-Chloro-2-ethoxyethane. NIST Chemistry WebBook. Retrieved from [Link]
-
ChemBK. (2024). 1,2-dichloro-1-ethoxyethane. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-(2-Chloroethoxy)-2-ethoxyethane. Retrieved from [Link]
- Google Patents. (n.d.). US4792638A - Isolation process of 2-chloroethyl vinyl ether.
- Google Patents. (n.d.). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
-
PubChem. (n.d.). 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane. Retrieved from [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
NIST. (n.d.). 1-Chloro-2-ethoxyethane Reaction thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]
- Liao, C. H. (2000). Decomposition of ethoxyethane in the cold plasma environment. Journal of Chemical Technology & Biotechnology, 75(8), 705-711.
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
- ILS Integrated Laboratory Systems. (1998). Nomination Background: bis(2-Chloroethoxy)methane (CASRN: 111-91-1).
-
NIST. (n.d.). 1-Chloro-2-ethoxyethane Condensed phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]
-
YouTube. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]
Sources
- 1. 1-(2-chloroethoxy)-2-ethoxyethane | 41771-35-1 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. JPS58109441A - Preparation of 2-(2'-chloroethoxy)ethanol - Google Patents [patents.google.com]
- 12. 1-Chloro-2-ethoxyethane [webbook.nist.gov]
- 13. A Process For Preparing 2(2 Chloroethoxy) Ethanol. [quickcompany.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Handling of 1-(2-Chloroethoxy)-1-ethoxyethane
Welcome to the technical support center for 1-(2-chloroethoxy)-1-ethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the stability and handling of this bifunctional molecule. As a mixed acetal containing a reactive alkyl chloride, understanding its behavior under various experimental conditions is critical for successful synthesis and application.
Frequently Asked Questions (FAQs): Core Chemical Principles
This section addresses the fundamental chemical properties of this compound, focusing on its stability in acidic and basic media.
Q1: What is the expected stability of this compound under acidic conditions?
A: this compound is unstable in the presence of acid, particularly aqueous acid. The core functional group is an acetal, which serves as a protecting group for aldehydes precisely because it is stable to bases and nucleophiles but can be readily removed with acid.[1][2]
The presence of an acid catalyst facilitates the hydrolysis of the acetal back to its parent aldehyde and corresponding alcohols.[3] The reaction is an equilibrium process, and the presence of excess water drives it toward the hydrolysis products.[1][2]
Mechanism of Acid-Catalyzed Hydrolysis: The hydrolysis proceeds through a well-established mechanism involving the formation of a resonance-stabilized oxocarbenium ion.[1][3]
-
Protonation: One of the ether oxygens of the acetal is protonated by an acid (H₃O⁺), converting it into a good leaving group (an alcohol).[2]
-
Elimination & Oxocarbenium Ion Formation: The protonated alcohol departs, and the lone pair on the adjacent oxygen atom assists in pushing out the leaving group, forming a highly electrophilic, resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.[1]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the oxocarbenium ion.[2]
-
Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.
-
Repeat for Second Group: The process repeats for the second alkoxy group, ultimately yielding the parent aldehyde.
Caption: Mechanism of acid-catalyzed acetal hydrolysis.
Q2: How stable is this compound under basic conditions?
A: The acetal functional group is generally considered stable and robust under neutral and basic conditions.[1] This stability is a key reason for its use as a protecting group in syntheses involving strong bases, organometallics, or nucleophiles.[2][4]
However, the molecule also contains a primary alkyl chloride in the 2-chloroethoxy moiety. This site is susceptible to nucleophilic substitution (Sₙ2) reactions.[5][6] Therefore, under strongly basic conditions (e.g., concentrated NaOH, KOH, or alkoxides) especially at elevated temperatures, slow substitution of the chloride by a hydroxide or alkoxide ion can occur.
-
Mild Basic Conditions: With weaker bases like carbonates (e.g., K₂CO₃), bicarbonates, or amines, both the acetal and the chloro group are generally stable.
-
Strong Basic Conditions: With strong bases like NaOH or KOH, the primary risk is not to the acetal but to the alkyl chloride, which may undergo a slow Sₙ2 reaction.
Q3: What are the primary degradation products under acidic vs. strong basic conditions?
A: The degradation pathways are entirely different depending on the pH.
| Condition | Primary Reaction | Degradation Products |
| Acidic (Aqueous) | Acetal Hydrolysis | Acetaldehyde, Ethanol, 2-Chloroethanol |
| Strongly Basic | Nucleophilic Substitution (Sₙ2) | 1-Ethoxy-1-(2-hydroxyethoxy)ethane + Cl⁻ |
| Mildly Basic/Neutral | Generally Stable | N/A (No significant degradation expected) |
Q4: Can the chloroethoxy group participate in other reactions?
A: Yes. The primary alkyl chloride is a versatile electrophilic handle. It will readily react with a wide range of nucleophiles (e.g., amines, thiols, cyanides, azides) via an Sₙ2 mechanism.[5] When planning a synthesis, it is crucial to ensure that the reaction conditions for modifying the chloro group are not acidic, to prevent unintended deprotection of the acetal. Polar aprotic solvents like DMF or DMSO are often preferred for these substitution reactions to enhance the nucleophilicity of the attacking species.[5]
Troubleshooting Guide
This section provides solutions to common issues encountered during experiments involving this compound.
Caption: Troubleshooting workflow for common acetal deprotection issues.[7]
Issue 1: My compound is degrading in a supposedly non-acidic reaction.
-
Potential Cause: Many reagents and materials are latently acidic. Lewis acids (e.g., ZnCl₂, MgBr₂) can catalyze acetal cleavage. Reagent-grade solvents can contain acidic impurities. Standard silica gel used for chromatography is acidic and can cause partial or complete hydrolysis.[7]
-
Troubleshooting Steps:
-
Check Reagents: Ensure all reagents are free from acidic contaminants.
-
Solvent Purity: Use freshly distilled or anhydrous grade solvents. Consider passing them through a plug of basic alumina before use.
-
Chromatography: If degradation is observed during purification, switch from silica gel to neutralized silica gel or basic alumina. Alternatively, consider purification by distillation if the product is volatile and thermally stable.
-
Buffering: If compatible with your reaction, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to scavenge trace amounts of acid.[7]
-
Issue 2: The hydrolysis (deprotection) of the acetal is sluggish or incomplete.
-
Potential Cause: Acetal hydrolysis is an equilibrium reaction. Insufficient water can lead to an incomplete reaction. The acid catalyst may be too weak or used in too low a concentration.
-
Troubleshooting Steps:
-
Ensure Water is Present: The reaction requires water for hydrolysis. Using a solvent system like THF/water or acetone/water is common.[7]
-
Increase Catalyst Concentration/Strength: If using a weak acid, consider switching to a stronger one (e.g., HCl, H₂SO₄) or increasing the catalyst loading.
-
Increase Temperature: Gently heating the reaction can often accelerate slow deprotections, but monitor for potential side reactions.[7]
-
Drive Equilibrium: If the parent aldehyde is volatile, it may be possible (though often impractical) to remove it from the reaction mixture to drive the equilibrium forward.
-
Experimental Protocols
Protocol 1: Monitoring Stability Under Acidic Conditions by ¹H NMR
This protocol provides a method to observe the rate and products of hydrolysis in real-time.[8]
Objective: To qualitatively assess the stability of this compound in an acidic medium.
Materials:
-
This compound
-
Acetonitrile-d₃ (CD₃CN)
-
Deuterium oxide (D₂O)
-
Trifluoroacetic acid-d (TFA-d)
-
NMR tubes, pipettes
Procedure:
-
Prepare a stock solution of the acetal in CD₃CN (e.g., 50 mM).
-
In an NMR tube, combine 400 µL of the acetal stock solution with 100 µL of D₂O.
-
Acquire a baseline ¹H NMR spectrum (t=0).
-
Add a catalytic amount of TFA-d (e.g., 5 µL) to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular intervals (e.g., every 5-10 minutes).
-
Monitor the disappearance of the acetal's characteristic signals (especially the methine proton, -O-CH -O-) and the appearance of new signals corresponding to acetaldehyde (quartet and doublet), ethanol (quartet and triplet), and 2-chloroethanol (two triplets).
Expected ¹H NMR Data (Illustrative):
| Compound | Key Proton | Approximate δ (ppm) | Multiplicity |
| Starting Acetal | -O-CH (CH₃)-O- | ~4.8 | q |
| -CH ₃ | ~1.2 | d | |
| -O-CH ₂-CH₂-Cl | ~3.8 | t | |
| -O-CH₂-CH ₂-Cl | ~3.6 | t | |
| Acetaldehyde | -CH O | ~9.8 | q |
| -CH ₃ | ~2.2 | d | |
| 2-Chloroethanol | HO-CH₂-CH ₂-Cl | ~3.7 | t |
| HO-CH ₂-CH₂-Cl | ~3.6 | t |
Protocol 2: Assessing Stability Under Strong Basic Conditions
Objective: To determine if the chloro- group undergoes substitution under basic conditions without affecting the acetal.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate eluent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Dissolve 100 mg of this compound in 5 mL of THF in a small round-bottom flask.
-
Add 5 mL of 1 M NaOH solution.
-
Stir the biphasic mixture at room temperature.
-
Monitor the reaction by TLC at intervals (t=0, 1h, 4h, 24h). Spot the organic layer on the TLC plate.
-
Visualize the TLC plate. The starting material should be visible. Look for the appearance of a new, more polar spot, which could indicate the formation of the corresponding alcohol from Sₙ2 substitution.
-
For more rigorous analysis, the reaction can be gently heated (e.g., to 40-50 °C) to accelerate any potential reaction. Samples can be taken, worked up (quenched, extracted with ether), and analyzed by GC-MS to check for new products.
References
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2008). OSTI.GOV. [Link]
-
Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2008). The Journal of Organic Chemistry. [Link]
-
Lecture 9: Acetals. University of Bath. [Link]
-
Acetal Hydrolysis Mechanism. (2020). Chemistry Steps. [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Protecting Groups in Organic Synthesis. ChemTalk. [Link]
-
Organic Mechanism - Acetal Hydrolysis Acidic Solution 001. (2012). YouTube. [Link]
-
Protecting Groups - Stability. Organic Chemistry Portal. [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Removal of excess thionyl chloride from reaction mixture
Technical Support Center: Advanced Troubleshooting for Thionyl Chloride ( ) Removal
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Overview
Thionyl chloride (
This support guide provides causality-driven troubleshooting, validated standard operating protocols (SOPs), and decision-making workflows to ensure the safe, complete removal of excess
The Chemistry and Causality of Removal
When a chlorination reaction concludes, the crude matrix contains the desired product, unreacted
However, simple evaporation rarely removes 100% of the
Quantitative Reagent Data
Understanding the physical properties of
| Property | Thionyl Chloride ( | Toluene (Co-solvent) | Dichloromethane (DCM) |
| Boiling Point (1 atm) | 79 °C | 110.6 °C | 39.6 °C |
| Vapor Pressure (40 °C) | ~29 kPa[2] | ~7.9 kPa | ~98 kPa |
| Role in Workup | Target for removal | Azeotropic chaser | Post-removal solvent |
| Reactivity with Water | Violent (yields | Immiscible, inert | Immiscible, inert |
| Toxicity/Hazards | Corrosive, toxic | Flammable, irritant | Volatile, toxic |
Standard Operating Protocols (SOPs)
Protocol A: Azeotropic Removal of via Co-Evaporation (The "Toluene Chase")
Causality: This method leverages the volatility of toluene to physically sweep residual
Step-by-Step Methodology:
-
Initial Concentration: Transfer the crude reaction mixture to a round-bottom flask. Using a rotary evaporator or standard distillation setup, remove the bulk of the
under reduced pressure (e.g., water aspirator vacuum, ~20-30 mmHg) with a water bath set to 35–40 °C[2]. -
First Chase: Once the bulk liquid has distilled over, break the vacuum with dry nitrogen or argon. Add dry toluene (approximately equal to the original reaction volume) to the flask[3].
-
Co-evaporation: Reapply the vacuum and evaporate the toluene/
mixture until the residue is dry or a thick oil forms. -
Iterative Chasing: Repeat the addition of dry toluene and subsequent evaporation 2 to 3 times to ensure complete removal of trace
[1][2]. -
Self-Validation: The final product should lack the sharp, pungent odor of
. For rigorous validation, dissolve an aliquot in anhydrous and analyze via NMR or IR spectroscopy (confirming the absence of the stretch and verifying the integrity of the acyl chloride peaks).
Protocol B: Rotary Evaporator Safety Setup for Corrosive Vapors
Causality:
Step-by-Step Methodology:
-
Tubing Upgrade: Replace all standard silicone or rubber vacuum tubing with chemically resistant PTFE (Teflon) or heavy-wall Viton tubing[4].
-
Primary Cold Trap: Install a cold trap between the rotary evaporator condenser and the vacuum source. Fill the trap dewar with a dry ice/acetone slurry (-78 °C) or liquid nitrogen (-196 °C) to condense the bulk of the
[4]. -
Secondary Base Trap: Plumb a secondary gas-washing bottle (bubbler) containing a cold, concentrated aqueous solution of
or between the cold trap and the vacuum pump. This neutralizes any non-condensed and gases before they reach the pump[2][4]. -
Post-Operation Quench: Carefully vent the system in a fume hood. Slowly quench the contents of the cold trap by adding it dropwise to a large volume of ice-cold saturated
solution[4].
Workup Decision Workflow
Workflow for selecting the optimal thionyl chloride removal strategy.
Troubleshooting & FAQs
Q1: My rotary evaporator tubing is degrading rapidly and my vacuum pump is failing. What is happening?
A: This is a classic symptom of acidic vapor corrosion. When
Q2: I have distilled off the
Q3: Can I use DMF (Dimethylformamide) to co-evaporate the
Q4: My product is NOT water-sensitive. Can I just quench the whole reaction?
A: Yes, but it must be done with extreme caution due to the violent exothermic reaction between
References
- Source: benchchem.
- Source: orgsyn.
- Source: benchchem.
- Title: How to Choose Rotary Evaporator (Rotovap)
- Title: How i can modify fatty acid in to acyl chloride using thionyl chloride ?
Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Purity Analysis of 1-(2-Chloroethoxy)-1-ethoxyethane
In the landscape of pharmaceutical development and fine chemical synthesis, the structural integrity and purity of intermediates are paramount. One such intermediate, 1-(2-Chloroethoxy)-1-ethoxyethane, serves as a critical acetal-based protecting group and a versatile building block. Its efficacy is directly tied to its purity, as contaminants can lead to unwanted side reactions, decreased yields, and the introduction of potentially genotoxic impurities into the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth, comparative analysis of the gas chromatography-mass spectrometry (GC-MS) method for determining the purity of this compound. We will explore the causality behind our analytical choices, compare its performance against an alternative methodology, and provide detailed, validated protocols for immediate application in a quality control (QC) or research setting.
The Analytical Challenge: Understanding Potential Impurities
The most common synthesis of this compound involves the acid-catalyzed reaction of 2-chloroethanol with ethyl vinyl ether.[2] This route, while efficient, can introduce several process-related impurities that are structurally similar to the final product, making their separation and quantification a significant challenge.
Key Potential Impurities:
-
2-Chloroethanol (Starting Material): A polar alcohol that can remain if the reaction does not go to completion.
-
Ethyl Vinyl Ether (Starting Material): A highly volatile starting material.
-
1,1-Diethoxyethane (Byproduct): Formed from the reaction of ethanol (a common impurity in ethyl vinyl ether) with ethyl vinyl ether.
-
1,2-Bis(1-ethoxyethoxy)ethane (Byproduct): A higher molecular weight impurity formed from the reaction of ethylene glycol (an impurity in 2-chloroethanol) with the starting materials.
-
2-Chloro-1-(2-chloroethoxy)-1-ethoxyethane (Over-reaction Product): A dichlorinated impurity that can form under certain conditions.[3]
The primary analytical goal is to develop a method with sufficient specificity to resolve the target analyte from these closely related compounds.[1] GC-MS is the technique of choice due to its superior separation capabilities and the definitive identification provided by mass spectrometry.[4][5]
The Primary Method: A Deep Dive into GC-MS Analysis
Gas chromatography is ideally suited for analyzing volatile and semi-volatile compounds like halogenated ethers and acetals.[6][7] The coupling with a mass spectrometer provides an orthogonal layer of data, confirming the identity of each separated peak through its unique fragmentation pattern.
Rationale for Method Parameters
Our validated method is built on a foundation of carefully selected parameters, each chosen to address the specific challenges posed by this analyte and its potential impurities.
-
Column Selection: A mid-polarity stationary phase, such as a 50% Phenyl - 50% Methylpolysiloxane column (e.g., DB-17ms), is optimal. This phase provides the necessary selectivity to resolve the slightly polar chloroethoxy-containing compounds from both more polar alcohols (2-chloroethanol) and less polar ether byproducts.
-
Injection Mode: A split injection is employed to prevent column overloading and ensure sharp, symmetrical peaks, which is critical for accurate quantification of the major component.
-
Temperature Program: A carefully controlled temperature ramp is essential. A slow initial ramp allows for the separation of volatile impurities like ethyl vinyl ether, while a subsequent faster ramp efficiently elutes the target analyte and higher-boiling impurities.
-
MS Detection Mode: For routine purity analysis, full scan mode is sufficient. However, for trace-level impurity analysis, Selected Ion Monitoring (SIM) mode can be used to dramatically increase sensitivity and selectivity for known impurities.[6][8]
Experimental Workflow
The analytical process must be systematic and controlled to ensure trustworthy and reproducible results.
Caption: GC-MS workflow from sample receipt to final report.
Comparative Analysis: High-Performance Liquid Chromatography (HPLC)
While GC-MS is the preferred method, it is instructive to compare it with an alternative, such as HPLC with UV detection. HPLC is a powerful technique but presents distinct challenges for this specific analyte.
-
Analyte Characteristics: this compound lacks a strong chromophore, making it difficult to detect with high sensitivity using standard UV detectors. This necessitates the use of less common detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which often have their own limitations in terms of sensitivity and gradient compatibility.
-
Volatility: The high volatility of potential impurities like ethyl vinyl ether makes them unsuitable for standard HPLC analysis, as they may be lost during sample preparation or fail to be retained on the column.
-
Separation: Achieving adequate separation of structurally similar, non-polar compounds on a reverse-phase column can be challenging and may require complex mobile phase compositions.
In essence, while HPLC is a cornerstone of pharmaceutical analysis, it is not the optimal tool for this specific task. The inherent volatility of the analyte and its key impurities, combined with the lack of a UV chromophore, makes GC a more direct, sensitive, and reliable technique.[5]
Data-Driven Comparison: GC-MS vs. HPLC-RID
To illustrate the performance differences, two batches of this compound were analyzed by our validated GC-MS method and a developed HPLC-RID method.
Table 1: Purity and Impurity Profile Comparison
| Parameter | GC-MS Method | HPLC-RID Method |
| Purity (Batch A) | 99.85% | 99.5% (Impurities below LOD) |
| Purity (Batch B) | 98.90% | 98.7% (Impurities below LOD) |
| Impurity 1 (2-Chloroethanol) | 0.08% | Not Detected |
| Impurity 2 (1,1-Diethoxyethane) | 0.65% | Not Detected |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% |
The data clearly demonstrates the superior sensitivity and resolving power of the GC-MS method. It successfully quantified key process impurities that were entirely missed by the HPLC-RID method, highlighting the risk of using a less suitable analytical technique for product release.
Validated Experimental Protocol: GC-MS Purity Method
This protocol has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[5][9]
Materials and Reagents
-
Solvent: Dichloromethane (DCM), HPLC grade or higher
-
Internal Standard (IS): Toluene, ≥99.9% purity
-
Analyte: this compound reference standard and sample lots
Instrumentation
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977B or equivalent single quadrupole MS.
-
GC Column: DB-17ms (or equivalent 50% Phenyl phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Chromatographic Conditions
-
Inlet Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 3 minutes
-
Ramp 1: 10 °C/min to 150 °C
-
Ramp 2: 25 °C/min to 280 °C, hold for 2 minutes
-
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Scan Range: 35 - 350 amu
Sample Preparation
-
Prepare an Internal Standard Stock solution of Toluene in Dichloromethane at approximately 1 mg/mL.
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1.0 mL of the Internal Standard Stock solution.
-
Dilute to volume with Dichloromethane and vortex thoroughly.
Data Analysis
-
Identify the main analyte peak based on its retention time and mass spectrum (key fragments: m/z 73, 63, 45).
-
Identify known impurities based on their established retention times and mass spectra.
-
Calculate purity using the area percent formula, correcting for response factors if necessary for high-accuracy quantification.
Caption: Relationship between starting materials and key impurities.
Conclusion and Recommendations
For the definitive purity assessment of this compound, GC-MS is unequivocally the superior analytical method. Its ability to separate and positively identify volatile, structurally similar impurities provides a level of confidence that alternative methods like HPLC cannot match for this specific analyte.[4]
It is strongly recommended that QC laboratories adopt this validated GC-MS methodology for both in-process control and final product release. For trace-level analysis of known genotoxic impurities, method enhancement using SIM mode is advised to achieve the necessary low detection limits required by regulatory bodies.[9] Adherence to this rigorous analytical approach ensures the quality and safety of the intermediates that form the foundation of modern therapeutics.
References
- Shen, L., et al. (2025). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available at: [Link]
- Hussain, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development.
- Chorier, E., et al. (2014). Headspace GC-MS for the Determination of Halogenated Hydrocarbons, Ethers and Aromatic Volatiles in Fabric and Leather. Journal of the American Leather Chemists Association.
-
Abdallah, M. A., et al. (2021). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. PMC. Available at: [Link]
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
-
Uhlig, S., et al. (2017). Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method. PubMed. Available at: [Link]
-
Peterson, D. G., et al. (2016). Rapid analysis of heterocyclic acetals in wine by stable isotope dilution gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]
-
Shen, L., et al. (2009). Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Chromatographic Science. Available at: [Link]
-
Patel, K., et al. (2025). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Taylor & Francis Online. Available at: [Link]
-
Silva, R., et al. (2019). GC Determination of Acetone, Acetaldehyde, Ethanol, and Methanol in Biological Matrices and Cell Culture. ResearchGate. Available at: [Link]
-
Reddy, G. S., et al. (2021). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. PMC. Available at: [Link]
-
Schlatter, J., et al. (2014). Simultaneous determination of methanol, acetaldehyde, acetone, and ethanol in human blood by gas chromatography with flame ionization detection. Semantic Scholar. Available at: [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
Nawi, M. A., et al. (2023). Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. journals.uc.edu [journals.uc.edu]
- 7. Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral analysis of 1-(2-Chloroethoxy)-1-ethoxyethane
[label="A
Refining Hydrolysis Rationale
I'm verifying the hydrolysis pathway, since the molecule is sensitive to acid. I am refining the experimental protocol's conditions, and its rationale. I will re-check the acid-catalyzed hydrolysis rate for 1-(2-Chloroethoxy)-1-ethoxyethane, using DCl in D2O/CD3CN to ensure it is fast. I will make sure the pH is appropriate, and the hydrolysis takes place. I need to make sure I am monitoring the right peaks!
High-Field vs. Benchtop NMR Spectral Analysis of this compound: A Comparative Performance Guide
Introduction & Analytical Challenge
This compound (CAS: 14689-96-4) is a versatile unsymmetrical acetal frequently utilized as a protecting group or a reactive cross-linking intermediate in organic synthesis[1]. With the chemical formula
The C1 carbon of the ethylidene backbone is bonded to four distinct groups (a hydrogen atom, a methyl group, an ethoxy group, and a 2-chloroethoxy group), making it a rigorous chiral stereocenter. Consequently, the methylene (
This guide objectively compares the analytical performance of High-Field NMR (400 MHz) against Benchtop NMR (60 MHz) for the structural elucidation and process monitoring of this compound.
Causality of Spectral Complexity
To understand the performance differences between NMR platforms, we must first map the spin systems. The chiral induction from the C1 stereocenter forces the
Caption: Spin system relationships and chiral induction in this compound.
Data Presentation: Platform Comparison
The following tables summarize the quantitative spectral data for this compound, comparing the resolving power and acquisition efficiency of both platforms.
Table 1:
| Proton Environment | Shift ( | High-Field (400 MHz) Multiplicity | Benchtop (60 MHz) Multiplicity |
| 1.20 | Triplet (3H), baseline resolved | Triplet (3H), baseline resolved | |
| 1.32 | Doublet (3H), baseline resolved | Doublet (3H), baseline resolved | |
| 3.50 - 3.70 | Complex multiplet (2H) | Merged into broad 6H multiplet | |
| 3.55 - 3.65 | Complex multiplet (2H) | Merged into broad 6H multiplet | |
| 3.65 - 3.85 | Complex multiplet (2H) | Merged into broad 6H multiplet | |
| 4.75 | Quartet (1H), baseline resolved | Quartet (1H), baseline resolved |
Table 2:
| Carbon Environment | Shift ( | High-Field (400 MHz) Acq. Time | Benchtop (60 MHz) Acq. Time |
| 15.2 | < 5 minutes (Sharp singlet) | ~1-2 hours (Singlet) | |
| 19.8 | < 5 minutes (Sharp singlet) | ~1-2 hours (Singlet) | |
| 43.5 | < 5 minutes (Sharp singlet) | ~1-2 hours (Singlet) | |
| 60.1 | < 5 minutes (Sharp singlet) | ~1-2 hours (Singlet) | |
| 65.4 | < 5 minutes (Sharp singlet) | ~1-2 hours (Singlet) | |
| 99.5 | < 5 minutes (Sharp singlet) | ~1-2 hours (Singlet) |
Experimental Protocol: Hydrolytic Stability Monitoring
To objectively compare the practical utility of both instruments, we utilize a self-validating kinetic experiment: monitoring the acid-catalyzed hydrolysis of this compound. Acetals hydrolyze in aqueous acid to yield an aldehyde and corresponding alcohols. In this case, the products are acetaldehyde, ethanol, and 2-chloroethanol.
Because the
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 50.0 mg of this compound in 0.6 mL of deuterated acetonitrile (
) directly in a standard 5 mm NMR tube. -
Baseline Acquisition: Acquire a baseline
H NMR spectrum ( ) using 16 scans. Confirm the integration of the acetal quartet at 4.75 ppm. -
Reaction Initiation: Inject 50 µL of a 0.1 M
in solution into the NMR tube. Invert three times to mix. -
Kinetic Tracking: Insert the sample into the spectrometer. Program an automated array to acquire a 16-scan
H NMR spectrum every 5 minutes for 60 minutes. -
Data Processing: Normalize the integration of the base methyl doublet (1.32 ppm) to 3.00. Plot the decay of the acetal
signal (4.75 ppm) against the growth of the acetaldehyde quartet (9.65 ppm) to determine the pseudo-first-order rate constant.
Caption: Experimental workflow comparing benchtop and high-field NMR for monitoring acetal hydrolysis.
Conclusion & Recommendations
For the initial structural elucidation and impurity profiling of this compound, High-Field NMR (400 MHz+) is mandatory . The resolution of the diastereotopic methylene multiplets is required to confirm molecular integrity and rule out structurally similar impurities (such as symmetrical acetal byproducts).
However, for routine process chemistry, degradation studies, and at-line reaction monitoring, Benchtop NMR (60 MHz) performs exceptionally well [5][6]. Despite the severe peak overlap in the aliphatic region caused by second-order coupling effects, the isolated diagnostic peaks (such as the acetal methine at 4.75 ppm) provide a robust, cost-effective, and self-validating method for tracking reaction kinetics without the need for cryogens or delayed core-facility access.
References
-
14689-96-4 this compound AKSci 5183CC, aksci.com. 1
-
NMR Spectroscopy - Organic Chemistry Data & Info, netlify.app. 2
-
Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn, openochem.org. 3
-
High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments, oxinst.com. 7
-
A brief analysis of 2D and 13C-NMR at low field - ThermoFisher, thermofisher.com. 4
-
Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy - ResearchGate, researchgate.net. 5
-
New Fields and Exciting Applications for Benchtop NMR Instruments | Labcompare.com, labcompare.com.6
Sources
- 1. 14689-96-4 this compound AKSci 5183CC [aksci.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. labcompare.com [labcompare.com]
- 7. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
A Comparative Guide to the Reactivity of 1-(2-Chloroethoxy)-2-ethoxyethane and Other Chloroalkyl Ethers
Introduction
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and safety. Chloroalkyl ethers, a class of organic compounds featuring an ether linkage and a chloro-substituted alkyl chain, are versatile intermediates in organic synthesis.[1][2] However, their reactivity profiles vary dramatically depending on their molecular structure. This guide provides an in-depth technical comparison of the reactivity of 1-(2-chloroethoxy)-2-ethoxyethane, a representative β-chloroalkyl ether, with other chloroalkyl ethers, particularly the highly reactive α-isomers.
The position of the chlorine atom relative to the ether oxygen fundamentally dictates the chemical behavior of these compounds. This structural nuance governs everything from hydrolytic stability to the predominant nucleophilic substitution mechanism, ultimately determining their suitability for specific synthetic applications. Understanding these differences is paramount for designing robust synthetic routes and ensuring laboratory safety.
The Structural Basis of Reactivity: α- vs. β-Chloroalkyl Ethers
The reactivity of a chloroalkyl ether is primarily determined by whether the chlorine atom is on the carbon alpha (α) or beta (β) to the ether oxygen.
-
α-Chloroalkyl Ethers: In these compounds, such as Chloromethyl methyl ether (CMME) and Bis(chloromethyl) ether (BCME), the chlorine atom is directly attached to the carbon adjacent to the ether oxygen (R-O-CH(Cl)-R'). This proximity allows the lone pairs on the ether oxygen to stabilize the formation of a carbocation intermediate through resonance upon the departure of the chloride ion. This stabilization dramatically lowers the activation energy for substitution, leading to extremely high reactivity. These compounds often react via an SN1-like mechanism, forming a highly electrophilic oxocarbenium ion that reacts rapidly even with weak nucleophiles.
-
β-Chloroalkyl Ethers: 1-(2-Chloroethoxy)-2-ethoxyethane (ClCH₂CH₂OCH₂CH₂OCH₂CH₃) belongs to this class, alongside compounds like Bis(2-chloroethyl) ether (BCEE). Here, the chlorine atom is on the second carbon from the ether oxygen (R-O-CH₂-CH₂-Cl). The ether oxygen is too distant to provide direct resonance stabilization to the carbon-chlorine bond. Consequently, these molecules behave much like standard primary alkyl halides. Their reactions typically proceed through a bimolecular SN2 mechanism, where the reaction rate is dependent on both the substrate and the nucleophile concentration.[3][4][5] This results in significantly lower reactivity compared to their α-counterparts.
Caption: Reaction mechanisms of α- and β-chloroethers.
Comparative Performance Analysis
The structural differences translate directly into observable and measurable performance characteristics, from stability in aqueous media to utility as alkylating agents.
Hydrolytic Stability
A key differentiator is the rate of hydrolysis. This is a crucial parameter for handling, storage, and application in aqueous or protic environments.
-
α-Chloroalkyl Ethers (e.g., CMME, BCME): These are exceptionally reactive towards water. The half-life of BCME in aqueous media is approximately 38 seconds, while CMME hydrolyzes even faster.[6] This rapid decomposition to formaldehyde, hydrochloric acid, and the corresponding alcohol makes them difficult to handle and often requires anhydrous conditions for synthetic use.[1][6]
-
β-Chloroalkyl Ethers (e.g., BCEE, 1-(2-Chloroethoxy)-2-ethoxyethane): In stark contrast, β-chloroethers are significantly more stable. The hydrolysis half-life of BCEE in water is estimated to be around 20 years.[6] This high stability makes 1-(2-chloroethoxy)-2-ethoxyethane a much more manageable reagent, allowing for its use in a wider range of reaction conditions without rapid degradation.
Reactivity in Nucleophilic Substitution
As alkylating agents, the core function of these ethers is to react with nucleophiles to form new bonds.[7][8]
-
α-Chloroalkyl Ethers: Their high electrophilicity allows them to react with a broad spectrum of nucleophiles, including weak ones like alcohols and even humid air.[6] This high reactivity is a double-edged sword; while powerful, it can lead to a lack of selectivity and presents significant health risks. BCME and technical-grade CMME are classified as proven human carcinogens (IARC Group 1) due to their potent alkylating nature.[1][9]
-
β-Chloroalkyl Ethers: 1-(2-Chloroethoxy)-2-ethoxyethane is a moderately reactive alkylating agent, comparable to other primary alkyl chlorides like 1-chlorobutane. It requires reasonably strong nucleophiles (e.g., alkoxides, amides, thiolates) or elevated temperatures to achieve efficient substitution.[10] This controlled reactivity is a significant advantage in complex molecule synthesis, as it allows for more selective reactions with specific functional groups while minimizing unwanted side reactions. It is widely used as an intermediate for various transformations, including etherification and ammonification.[11][12]
Summary of Comparative Properties
| Property | 1-(2-Chloroethoxy)-2-ethoxyethane | Chloromethyl Ethyl Ether (α-ether) | Bis(2-chloroethyl) Ether (β-ether) |
| Structure | ClCH₂CH₂OCH₂CH₂OCH₂CH₃ | CH₃CH₂OCH₂Cl | ClCH₂CH₂OCH₂CH₂Cl |
| Class | β-Chloroalkyl Ether | α-Chloroalkyl Ether | β-Chloroalkyl Ether |
| CAS Number | 41771-35-1[13] | 3188-13-4[14] | 111-44-4 |
| Relative Hydrolysis Rate | Very Slow (Half-life in years)[6] | Extremely Fast (Half-life < 1 sec)[14] | Very Slow (Half-life ~20 years)[6] |
| Primary Mechanism | SN2[3][5] | SN1-like[15][16] | SN2[3][5] |
| Reactivity with Nucleophiles | Moderate; requires strong nucleophiles | Very High; reacts with weak nucleophiles | Moderate; requires strong nucleophiles |
| Safety Profile | Handled as a typical alkylating agent | Known human carcinogen[1] | Suspected carcinogen |
| Primary Use | Controlled alkylation in synthesis[11][12] | Introduction of protecting groups (e.g., EOM) | Industrial solvent, chemical intermediate[1] |
Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution
To empirically validate the difference in reactivity, a comparative kinetic study can be performed. This protocol outlines a method to compare the rate of substitution of 1-(2-chloroethoxy)-2-ethoxyethane against an α-chloroether and a standard primary alkyl chloride using Gas Chromatography (GC) for analysis.
Objective: To determine the relative reaction rates of three chloroalkanes with sodium iodide in acetone (Finkelstein reaction).
Materials:
-
1-(2-Chloroethoxy)-2-ethoxyethane (Substrate A)
-
Chloromethyl ethyl ether (Substrate B)
-
1-Chlorobutane (Reference Substrate C)
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Dodecane (Internal Standard)
-
0.1 M Sodium thiosulfate solution
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Experimental Workflow Diagram
Caption: Workflow for comparative kinetic analysis.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
In three separate volumetric flasks, prepare 0.1 M solutions of 1-(2-chloroethoxy)-2-ethoxyethane, chloromethyl ethyl ether, and 1-chlorobutane in anhydrous acetone. To each flask, add dodecane to a final concentration of 0.05 M to serve as an internal standard.
-
Prepare a 0.2 M solution of anhydrous sodium iodide in anhydrous acetone. Ensure it is fully dissolved.
-
-
Reaction Execution:
-
For each substrate, perform a separate kinetic run.
-
Place 25.0 mL of the substrate/internal standard solution into a thermostatted reaction flask equipped with a magnetic stirrer, and allow it to equilibrate at 25°C.
-
In a separate flask, equilibrate 25.0 mL of the 0.2 M NaI solution to 25°C.
-
To start the reaction (t=0), rapidly add the NaI solution to the substrate solution. The final concentrations will be 0.05 M substrate, 0.025 M internal standard, and 0.1 M NaI.
-
Immediately withdraw a ~1 mL aliquot (this is the t=0 sample).
-
-
Sampling and Quenching:
-
Withdraw ~1 mL aliquots at regular, recorded intervals (e.g., for Substrates A and C: 15, 30, 60, 120 minutes; for Substrate B, much faster sampling will be needed: 1, 2, 5, 10 minutes).
-
Immediately quench each aliquot by adding it to a vial containing 5 mL of ice-cold distilled water.
-
-
Work-up and Analysis:
-
To the quenched sample, add 2 mL of dichloromethane and vortex thoroughly to extract the organic components.
-
Wash the organic layer with 2 mL of 0.1 M sodium thiosulfate solution to remove any remaining iodine, followed by a wash with 2 mL of brine.
-
Dry the organic layer over a small amount of anhydrous magnesium sulfate.
-
Analyze the sample by Gas Chromatography (GC).
-
Self-Validation: The protocol's integrity is maintained by the use of an internal standard (dodecane), which corrects for variations in injection volume. The disappearance of the starting material peak relative to the constant internal standard peak provides a quantitative measure of reaction progress. Comparing the results to a standard alkyl chloride (1-chlorobutane) provides a reliable benchmark for relative reactivity.
-
Expected Results
The results will show a significant difference in the rate of consumption of the starting materials. The concentration of chloromethyl ethyl ether (α-ether) will decrease very rapidly. In contrast, the concentrations of 1-(2-chloroethoxy)-2-ethoxyethane and 1-chlorobutane (β-ether and standard primary halide) will decrease at a much slower, comparable rate, demonstrating the profound impact of the chlorine's position on reactivity.
Conclusion
The reactivity of chloroalkyl ethers is not uniform; it is a direct function of the chlorine atom's placement relative to the ether oxygen.
-
1-(2-Chloroethoxy)-2-ethoxyethane , as a β-chloroalkyl ether , exhibits moderate, controlled reactivity characteristic of a primary alkyl halide. Its high hydrolytic stability and predictable SN2 reaction pathway make it a reliable and manageable intermediate for introducing ether functionalities in multi-step organic synthesis.
-
α-Chloroalkyl ethers are orders of magnitude more reactive due to resonance stabilization of an oxocarbenium ion intermediate. This renders them highly potent but less selective alkylating agents that require specialized handling due to their rapid hydrolysis and established carcinogenicity.
For the research scientist and drug development professional, this distinction is critical. While α-ethers offer high reactivity, the stability, selectivity, and enhanced safety profile of β-ethers like 1-(2-chloroethoxy)-2-ethoxyethane make them superior choices for applications demanding controlled and predictable chemical transformations.
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A Comparative Guide to Alternative Reagents for the Synthesis of 1-(2-Chloroethoxy)-1-ethoxyethane
In the landscape of pharmaceutical and fine chemical synthesis, the conversion of alcohols to alkyl chlorides is a cornerstone transformation. The target molecule, 1-(2-Chloroethoxy)-1-ethoxyethane, serves as a valuable intermediate. Traditionally, thionyl chloride (SOCl₂) has been the reagent of choice for this conversion. However, its hazardous nature and the generation of corrosive byproducts have driven researchers to seek safer and more efficient alternatives. This guide provides an in-depth comparison of various reagents for the synthesis of this compound from its corresponding alcohol, 2-(1-ethoxyethoxy)ethanol, supported by mechanistic insights and experimental protocols.
The Benchmark: Thionyl Chloride (SOCl₂)
Thionyl chloride is a highly effective reagent for converting primary and secondary alcohols into their corresponding chlorides.[1][2] The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[1][2]
However, the liberation of these toxic and corrosive gases necessitates a well-ventilated fume hood and appropriate scrubbing solutions. The reaction can also be quite exothermic.[3]
Reaction Mechanism with Thionyl Chloride
Caption: General mechanism for alcohol chlorination using thionyl chloride.
Alternative Chlorinating Agents: A Comparative Analysis
The ideal alternative to thionyl chloride should offer high yields, mild reaction conditions, a favorable safety profile, and byproducts that are easy to remove. Here, we evaluate several prominent alternatives.
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a powerful chlorinating agent capable of converting both primary and secondary alcohols to alkyl chlorides. The reaction is typically vigorous and exothermic.[1][4]
Causality Behind Experimental Choices: PCl₅ is often chosen for its high reactivity, especially with alcohols that might be resistant to milder reagents.[1] However, the solid nature of PCl₅ can make it more challenging to handle than liquid reagents. The byproducts, phosphoryl chloride (POCl₃) and HCl, require careful management. POCl₃ has a high boiling point, which can complicate the purification of the desired alkyl chloride, especially if it is also high-boiling.
Reaction Mechanism with PCl₅
Caption: General mechanism for alcohol chlorination using PCl₅.
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another highly effective reagent for this transformation.[5][6][7] It is often used with a catalytic amount of dimethylformamide (DMF), which leads to the in-situ formation of the Vilsmeier reagent as the active chlorinating species.[8][9]
Causality Behind Experimental Choices: The primary advantage of oxalyl chloride is that its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, which greatly simplifies the workup process, similar to thionyl chloride.[5][9] The reaction is generally considered milder than those with PCl₅. However, oxalyl chloride itself is highly toxic and moisture-sensitive, requiring careful handling in an inert atmosphere.[5]
Reaction Mechanism with Oxalyl Chloride (with catalytic DMF)
Caption: Catalytic cycle for chlorination using oxalyl chloride and DMF.
The Appel Reaction (PPh₃/CCl₄)
The Appel reaction provides a mild and generally neutral method for converting alcohols to alkyl chlorides using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[10][11] This reaction is particularly useful for substrates that are sensitive to acidic conditions.[12]
Causality Behind Experimental Choices: The driving force for the Appel reaction is the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct.[11][13] The reaction typically proceeds with inversion of configuration at a stereocenter, indicative of an Sₙ2 mechanism.[11][12] The main drawbacks are the use of carbon tetrachloride, which is a restricted, ozone-depleting substance, and the removal of the high-boiling Ph₃P=O byproduct can be challenging.
Reaction Mechanism of the Appel Reaction
Caption: Mechanism of the Appel reaction for alcohol chlorination.
Vilsmeier Reagent (in situ from POCl₃/DMF)
The Vilsmeier reagent, chloro-N,N-dimethylmethaniminium chloride, can be generated in situ from various precursors, most commonly phosphorus oxychloride (POCl₃) and DMF.[14][15] This reagent is known for facilitating a variety of transformations, including the chlorination of alcohols under mild conditions.[14][16]
Causality Behind Experimental Choices: This method avoids the use of more hazardous reagents like phosgene or thionyl chloride directly. The reaction conditions are generally mild, making it suitable for a range of substrates.[14] The isolation of the product is also often straightforward.[16]
Reaction Mechanism with Vilsmeier Reagent
Caption: Chlorination of an alcohol using the Vilsmeier reagent.
Data Presentation: Comparison of Chlorinating Agents
| Reagent | Byproducts | Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) (Benchmark) | SO₂(g), HCl(g) | Neat or in solvent, 0°C to reflux | Gaseous byproducts simplify workup; highly effective.[1][2] | Highly toxic and corrosive; reaction can be very exothermic.[3] |
| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Typically in a non-polar solvent, 0°C to room temp. | Very powerful chlorinating agent. | Solid reagent; POCl₃ byproduct can complicate purification.[17] |
| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | With cat. DMF, low temp. (-60°C to rt) | Gaseous byproducts; generally milder than SOCl₂.[5][9] | Highly toxic and moisture sensitive.[5] |
| Appel Reaction (PPh₃/CCl₄) | Ph₃P=O(s), CHCl₃(l) | Neutral, mild conditions (0°C to reflux) | Excellent for acid-sensitive substrates; Sₙ2 inversion.[11][12] | Use of CCl₄; difficult removal of Ph₃P=O byproduct.[10] |
| Vilsmeier Reagent (POCl₃/DMF) | DMF, phosphorus-based salts | Mild conditions (0°C to 50°C) | Mild reaction; avoids highly toxic reagents directly.[16][18] | In-situ generation required; stoichiometry can be complex. |
Experimental Protocols
The following are generalized, self-validating protocols for the synthesis of this compound from 2-(1-ethoxyethoxy)ethanol. Disclaimer: These protocols are for informational purposes. All procedures must be conducted by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
General Experimental Workflow
Caption: Generalized workflow for the synthesis of this compound.
Protocol 1: Using Thionyl Chloride
-
Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution).
-
Reaction: Charge the flask with 2-(1-ethoxyethoxy)ethanol (1.0 eq) dissolved in an anhydrous solvent (e.g., dichloromethane). Cool the flask to 0°C in an ice bath.
-
Addition: Add thionyl chloride (1.2 eq) dropwise from the dropping funnel to the stirred solution.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour to ensure the reaction goes to completion.
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Purify the crude product by vacuum distillation to yield this compound.
Protocol 2: Using Oxalyl Chloride / DMF
-
Setup: Assemble apparatus as in Protocol 1, ensuring a strictly inert (N₂ or Ar) atmosphere.
-
Reaction: Dissolve 2-(1-ethoxyethoxy)ethanol (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of DMF (0.05 eq). Cool the solution to 0°C.
-
Addition: Slowly add a solution of oxalyl chloride (1.5 eq) in dichloromethane dropwise. Vigorous gas evolution will be observed.
-
Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by TLC or GC.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, cold saturated solution of sodium bicarbonate.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by vacuum distillation.
Protocol 3: The Appel Reaction
-
Setup: Use a dry, inert-atmosphere flask.
-
Reaction: Dissolve triphenylphosphine (1.5 eq) in anhydrous acetonitrile or dichloromethane. Cool to 0°C.
-
Addition: Add carbon tetrachloride (1.5 eq) followed by a solution of 2-(1-ethoxyethoxy)ethanol (1.0 eq) in the same solvent.
-
Completion: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of triphenylphosphine oxide may form.
-
Workup: Filter the reaction mixture to remove some of the triphenylphosphine oxide. Concentrate the filtrate.
-
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to separate the product from the remaining triphenylphosphine oxide. Further purification by vacuum distillation may be necessary.
Conclusion
While thionyl chloride remains a potent and widely used reagent for the synthesis of this compound, several viable alternatives exist, each with a unique profile of reactivity, safety, and operational complexity. For reactions requiring mild, neutral conditions where acid-sensitive functional groups are present, the Appel reaction is an excellent choice, provided the challenges of byproduct removal and CCl₄ use are addressed. For scalability and ease of workup due to gaseous byproducts, oxalyl chloride presents a compelling alternative to thionyl chloride, albeit with its own significant toxicity concerns. Phosphorus pentachloride serves as a highly reactive option for more stubborn alcohols, while the Vilsmeier reagent offers a milder approach. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, available equipment, and safety protocols.
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- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. name-reaction.com [name-reaction.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 16. Factors in the formation of isomerically and optically pure alkyl halides. Part XI. Vilsmeier reagents for the replacement of a hydroxy-group by chlorine or bromine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 19. Phosphorus pentachloride (PCl5) reacts with alcohols to give alkyl chlori.. [askfilo.com]
- 20. Sciencemadness Discussion Board - Very Mild Chlorinating Reagents for Delicate Substrates - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]
- 27. 9.3. Preparation of alkyl halides & related (RX) | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
A Comparative Guide to Alcohol Protecting Groups: Unveiling the Advantages of 2-Chloroethoxymethyl (CEM) Ether
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing by-product formation. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask reactive functional groups is a cornerstone of synthetic strategy. This guide offers an in-depth technical comparison of the 2-Chloroethoxymethyl (CEM) protecting group for alcohols against other commonly employed alternatives, supported by experimental data and mechanistic insights.
The CEM group, an acetal, presents a unique combination of stability and selective deprotection conditions, offering distinct advantages in specific synthetic contexts. This guide will explore the nuances of its application, providing a clear rationale for its use over other popular choices such as Methoxymethyl (MOM), 2-(Trimethylsilyl)ethoxymethyl (SEM), and tert-Butyldimethylsilyl (TBDMS) ethers.
Comparative Analysis of Alcohol Protecting Groups
The choice of a protecting group is dictated by its stability towards various reaction conditions and the ease and selectivity of its removal. The following table summarizes the performance of CEM in comparison to other widely used alcohol protecting groups.
| Protecting Group | Structure | Protection Conditions | Stability | Deprotection Conditions |
| CEM | R-O-CH₂-O-CH₂-CH₂-Cl | CEM-Cl, DIPEA, CH₂Cl₂, 0 °C to rt | Stable to most non-acidic reagents. | Zn, NH₄Cl, MeOH, reflux; or other reducing agents. |
| MOM | R-O-CH₂-O-CH₃ | MOM-Cl, DIPEA, CH₂Cl₂, 0 °C to rt | Stable to bases, nucleophiles, and some reducing agents. | Acidic hydrolysis (e.g., HCl, THF/H₂O). |
| SEM | R-O-CH₂-O-CH₂-CH₂-Si(CH₃)₃ | SEM-Cl, DIPEA, CH₂Cl₂, 0 °C to rt | Stable to a wide range of conditions. | Fluoride ions (e.g., TBAF, THF); or strong Lewis acids. |
| TBDMS | R-O-Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole, DMF, rt | Stable to bases and many organometallic reagents. | Fluoride ions (e.g., TBAF, THF); or acidic conditions. |
Key Advantages of the CEM Group:
The primary advantage of the CEM protecting group lies in its unique deprotection pathway. Unlike the acid-labile MOM group or the fluoride-labile silyl ethers (SEM and TBDMS), the CEM group is cleaved under reductive conditions. This orthogonality allows for the selective deprotection of a CEM-protected alcohol in the presence of other protecting groups that are sensitive to acid or fluoride. This is particularly valuable in the synthesis of complex molecules with multiple hydroxyl groups requiring differential protection.
For instance, a synthetic route might involve a step requiring acidic conditions where a MOM group would be cleaved, or a step using fluoride where a TBDMS group would be removed. In such scenarios, the CEM group remains intact, providing robust protection.
Experimental Protocol: Protection of a Primary Alcohol using CEM-Cl
This protocol details a standard procedure for the protection of a primary alcohol using 2-Chloroethoxymethyl chloride (CEM-Cl).
Materials:
-
Primary alcohol (1.0 equiv)
-
2-Chloroethoxymethyl chloride (CEM-Cl) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Add 2-Chloroethoxymethyl chloride (CEM-Cl) (1.2 equiv) dropwise via a dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired CEM-protected alcohol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze CEM-Cl and react with the base.
-
Inert Atmosphere: Prevents the introduction of moisture and oxygen, which could interfere with the reaction.
-
DIPEA as a Base: A non-nucleophilic hindered base is used to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to proceed to completion at room temperature.
-
Aqueous Workup: The NaHCO₃ quench neutralizes any remaining acid, and the brine wash helps to remove water from the organic layer.
Mechanism of CEM Protection
The protection of an alcohol with CEM-Cl proceeds via a nucleophilic substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in CEM-Cl.
Figure 1: Mechanism of alcohol protection with CEM-Cl.
Conclusion
The 2-Chloroethoxymethyl (CEM) protecting group offers a valuable orthogonal strategy for the protection of alcohols in complex organic synthesis. Its stability to acidic and fluoride-mediated deprotection conditions, coupled with its selective removal under reductive cleavage, provides chemists with a powerful tool for navigating challenging synthetic pathways. By understanding the specific advantages and applications of the CEM group in comparison to other protecting groups, researchers can devise more efficient and robust synthetic routes for the preparation of high-value molecules.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
A Comparative Guide to the Synthetic Utility of 1-(2-Chloroethoxy)-1-ethoxyethane: Limitations and Modern Alternatives
In the intricate landscape of multi-step organic synthesis, the selection of appropriate building blocks and protecting groups is a critical determinant of a successful synthetic campaign. While a vast arsenal of reagents is available to the modern chemist, not all are created equal. This guide provides a critical evaluation of 1-(2-Chloroethoxy)-1-ethoxyethane, a mixed α-chloro acetal, and objectively compares its utility against more robust and versatile alternatives in the context of hydroxyl group protection. Through an analysis of its inherent chemical properties and supporting experimental frameworks, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic designs.
The Chemical Profile of this compound: A Dual-Reactivity System
This compound is a bifunctional molecule featuring two key reactive sites: an acid-labile acetal and a highly reactive α-chloro ether. This structure theoretically allows it to act as a protecting group precursor for hydroxyls, forming a mixed acetal. However, this same dual reactivity is the source of its significant limitations.
The inherent reactivity of α-halogenated ethers is a well-documented challenge in organic synthesis, often leading to instability.[1] The chlorine atom is readily displaced by nucleophiles, and the entire structure is susceptible to decomposition. Furthermore, the acetal linkage is prone to cleavage under acidic conditions, a characteristic feature of this functional group.[2][3][4]
Caption: Reactivity of this compound.
Critical Limitations in Synthetic Applications
An ideal protecting group should be easy to install and remove in high yield, stable to a wide range of reaction conditions, and should not introduce unnecessary complications.[5][6] Judged by these criteria, this compound falls short in several critical areas.
-
Inherent Instability: The primary drawback is its nature as an α-chloro ether. These compounds are notoriously unstable, moisture-sensitive, and can decompose upon storage or during purification.[1] This instability translates to poor shelf-life, inconsistent reactivity, and the potential for introducing impurities into a reaction mixture. For instance, related α-chloro ethers are known to undergo elimination to form vinyl ethers and HCl, which can catalyze further decomposition.[7][8]
-
Acid-Labile Acetal Linkage: While the acid-catalyzed cleavage of acetals is the basis for their use as protecting groups, the high sensitivity of this linkage limits its application.[2][4][9] Any subsequent synthetic step requiring acidic conditions, even mild Lewis acids, risks premature deprotection. This severely restricts the reagent's compatibility within a complex synthetic route.
-
Limited Orthogonality: Orthogonality—the ability to deprotect one functional group without affecting another—is a cornerstone of modern synthesis. The acetal derived from this reagent is cleaved by acid. This places it in the same class as many other common protecting groups (e.g., THP, MOM, Boc), offering no distinct advantage and limiting the strategic options available to the chemist.
-
Formation of Reactive Byproducts: Upon deprotection, the protecting group fragments into ethanol and 2-chloroethanol. While small molecules, their presence can complicate workups and purification, and 2-chloroethanol itself is a reactive alkylating agent that could potentially lead to side reactions.
A Comparative Analysis of Alternative Reagents
The limitations of this compound are best understood when compared to superior, field-proven alternatives. The most common strategies for hydroxyl protection involve the formation of silyl ethers, benzyl ethers, or more stable acetals installed via alternative methods.[6][10][11]
| Reagent/Method | Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Key Advantages & Disadvantages |
| This compound | Ethoxy(2-chloroethoxy)methyl Acetal | Base (e.g., pyridine) | Unstable Reagent; Acid-Labile | Aqueous Acid (e.g., HCl, AcOH) | Disadvantages: Reagent instability, limited orthogonality, acid-lability.[1] |
| (2-Ethoxyethyl) vinyl ether | Ethoxyethyl (EE) Acetal | Catalytic Acid (e.g., PPTS)[12] | Base, Organometallics, Hydrides | Mild Aqueous Acid (e.g., AcOH)[12] | Advantage: Milder installation avoiding unstable α-chloro ethers. Disadvantage: Still acid-labile. |
| TBDMS-Cl | tert-Butyldimethylsilyl (TBDMS) Ether | Imidazole, DMF | Acid (tunable), Base, Organometallics | Fluoride (TBAF), Strong Acid | Advantage: Excellent stability, robust, orthogonal deprotection with fluoride.[10][11] |
| Benzyl Bromide (Bn-Br) | Benzyl (Bn) Ether | Strong Base (e.g., NaH) | Strong Acid, Strong Base, Most Redox | Catalytic Hydrogenation (H₂, Pd/C) | Advantage: Extremely robust, orthogonal deprotection. Disadvantage: Requires strong base for installation. |
This comparison clearly illustrates that alternatives like silyl ethers offer a distinct and highly advantageous deprotection pathway (fluoride-mediated), providing true orthogonality that acetal-based protecting groups inherently lack.
Experimental Protocols and Workflow Comparison
The practical differences between using an unstable α-chloro ether and a modern protecting group are stark. Below are representative protocols for the protection of a primary alcohol.
Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
This protocol is a standard, self-validating system widely used in organic synthesis. The use of imidazole as a mild, non-nucleophilic base is critical; it activates the silyl chloride and neutralizes the HCl byproduct without promoting side reactions.
-
Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 equiv).
-
Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography to yield the TBDMS-protected alcohol.
Protocol 2: Hypothetical Protection using this compound
This generalized protocol is based on the known reactivity of α-chloro ethers. The choice of a non-nucleophilic base like a hindered amine is crucial to prevent direct reaction with the reagent.
-
Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.5 M), add a hindered base such as 2,6-lutidine (1.5 equiv).
-
Addition: Add a freshly prepared or purified solution of this compound (1.3 equiv) dropwise at 0 °C under an inert atmosphere. Caution: Reagent is expected to be unstable.
-
Reaction: Stir the mixture at 0 °C to room temperature for 2-6 hours, closely monitoring by TLC due to potential reagent decomposition.
-
Workup: Quench with water and separate the layers. Wash the organic layer with dilute acid (to remove the base), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product will likely require careful purification by chromatography to separate it from decomposition byproducts.
Workflow Comparison Diagram
The following diagram contrasts the robust TBDMS protection workflow with the more precarious pathway involving the α-chloro acetal.
Caption: Comparison of synthetic workflows.
Conclusion
While this compound may appear to be a plausible reagent on paper, its practical application is severely hampered by the inherent instability of the α-chloro ether moiety. This fundamental flaw leads to challenges in handling, storage, and reaction consistency, ultimately rendering it an unreliable choice for modern, high-stakes organic synthesis. The widespread availability of milder, more stable, and orthogonal alternatives—most notably silyl ethers—provides far more robust and predictable outcomes. For researchers in drug development and complex molecule synthesis, bypassing such problematic building blocks in favor of well-established and reliable methodologies is not just a matter of convenience, but a critical step toward ensuring synthetic efficiency and success.
References
-
Ariel University. Reactions of α-chloronitrones with unsaturated ethers. Available at: [Link]
-
Gervais, C., et al. (2022). Regioselective α-Amination of Ethers Using Stable N-Chloroimides and Lithium tert-Butoxide. PMC. Available at: [Link]
-
Garbers, C. F., & Scott, F. (1980). Electrophilic addition of a-chloromethyl methyl ether to alkenylarenes. Synthesis of cyclamen aldehyde. South African Journal of Chemistry. Available at: [Link]
-
Homework.Study.com. Wittig reactions with alpha-chloroethers can be used for the synthesis of aldehydes and ketones. Available at: [Link]
-
Iowa State University. THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS. Available at: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. Available at: [Link]
-
University of Bristol. O,O-Acetals. Available at: [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses. Available at: [Link]
-
University of Birmingham. Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. Available at: [Link]
-
Cheméo. Chemical Properties of 1-Chloro-2-ethoxyethane (CAS 628-34-2). Available at: [Link]
-
CAS. 1-(2-Chloroethoxy)-2-ethoxyethane. Available at: [Link]
-
NIST. 1-Chloro-2-ethoxyethane. NIST WebBook. Available at: [Link]
-
CEM Corporation. Protection and Deprotection. Available at: [Link]
-
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Available at: [Link]
-
Chemistry Steps. (2025). Formation and Reactions of Acetals. Available at: [Link]
-
Li, J., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Available at: [Link]
-
PubChem. 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane. Available at: [Link]
-
Royal Society of Chemistry. (2021). Acid-catalyzed cleavage of C–C bonds enables atropaldehyde acetals as masked C2 electrophiles for organic synthesis. Chemical Communications. Available at: [Link]
-
University of Illinois Urbana-Champaign. Protecting Groups for Ketones and Aldehydes. Available at: [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Available at: [Link]
-
ChemSynthesis. 2-chloro-1,1-bis(2-chloroethoxy)ethane. Available at: [Link]
-
UT Southwestern Medical Center. Protecting Groups in Organic Synthesis-1. Available at: [Link]
- Google Patents. (1983). Process for producing 2-(2'-chloroethoxy)ethanol.
-
Production of Ethoxyethane. Available at: [Link]
-
NIST. 1-Chloro-2-ethoxyethane. NIST WebBook. Available at: [Link]
-
MDPI. (2022). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. Molecules. Available at: [Link]
-
Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Available at: [Link]
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A Comparative Guide to the Characterization of Byproducts from 1-(2-Chloroethoxy)-1-ethoxyethane Reactions
For researchers, scientists, and drug development professionals, achieving a clean and high-yielding chemical transformation is paramount. The use of complex reagents like 1-(2-chloroethoxy)-1-ethoxyethane, while synthetically valuable, often introduces the challenge of byproduct formation. These unintended molecules can complicate purification, reduce yields, and potentially introduce toxicological risks. This guide provides a comparative analysis of analytical techniques for the characterization of byproducts in reactions involving this compound, offering insights into method selection and interpretation of experimental data.
Understanding the Reactivity of this compound and Potential Byproduct Pathways
This compound is a bifunctional molecule containing a reactive acetal group and a primary alkyl chloride. Its utility often lies in its ability to act as a masked aldehyde or to introduce an ethoxy-ethoxy-ethyl moiety into a target molecule. However, the very features that make it a useful synthetic tool also render it susceptible to side reactions.
The primary reaction of interest is often a nucleophilic substitution at the carbon bearing the chlorine atom. However, under various reaction conditions, several byproduct-forming pathways can compete:
-
Hydrolysis of the Acetal: The acetal functional group is sensitive to acidic conditions and can hydrolyze to form an aldehyde and two alcohol molecules.[1][2] This reaction is reversible, and the presence of water can drive the equilibrium towards the hydrolyzed products.[3]
-
Elimination Reactions: The presence of a base can promote the elimination of HCl to form an unsaturated ether.
-
Intermolecular Reactions: The starting material can react with itself or with other nucleophiles present in the reaction mixture, leading to oligomeric or polymeric byproducts.
A visual representation of these competing reaction pathways is illustrated below:
Caption: Competing reaction pathways for this compound.
A Comparative Analysis of Analytical Techniques for Byproduct Characterization
The choice of analytical technique is critical for the successful identification and quantification of reaction byproducts.[4][5] The optimal method depends on the physicochemical properties of the expected byproducts, such as volatility, polarity, and thermal stability.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in structural elucidation.[4]
Applicability: GC-MS is particularly well-suited for analyzing haloethers and other relatively nonpolar byproducts that may arise from reactions of this compound.[8][9][10] It excels at detecting and identifying small, volatile molecules that might be present in the reaction mixture.
Experimental Protocol: GC-MS Analysis of a Reaction Mixture
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane, diethyl ether). Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Data Comparison:
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~8.5 | 107, 75, 63, 45 |
| 2-Chloroethanol (hydrolysis byproduct) | ~4.2 | 80, 63, 49 |
| Di(ethoxy)methane (hydrolysis byproduct) | ~3.5 | 104, 75, 47 |
| Elimination Product | ~7.9 | 116, 87, 59 |
Causality Behind Experimental Choices: The choice of a non-polar column is based on the expected range of polarities of the byproducts. The temperature program is designed to separate compounds with a range of boiling points effectively. EI is a standard ionization technique that provides reproducible fragmentation patterns for library matching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[11][12][13] ¹H and ¹³C NMR are the most common types used in organic chemistry and can provide information on the connectivity of atoms and the chemical environment of each nucleus.[14][15]
Applicability: NMR is an invaluable tool for the unambiguous structural elucidation of both expected products and unknown byproducts.[11] It can be used to monitor the progress of a reaction in real-time and to quantify the relative amounts of different species in a mixture.[6]
Experimental Protocol: ¹H NMR for Reaction Monitoring
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench the reaction, and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on the concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Comparison:
| Proton Environment | Expected Chemical Shift (δ, ppm) in Main Product | Expected Chemical Shift (δ, ppm) in a Key Byproduct (e.g., Hydrolyzed Aldehyde) |
| -O-CH-O- | ~4.8 (t) | 9.7 (s) |
| -O-CH₂-CH₂-Cl | ~3.7 (t) | - |
| -O-CH₂-CH₃ | ~3.5 (q) | - |
| -CH₂-Cl | ~3.6 (t) | - |
| -CH₂-CH₃ | ~1.2 (t) | - |
Causality Behind Experimental Choices: A higher field spectrometer (≥400 MHz) provides better signal dispersion, which is crucial for resolving complex mixtures. The choice of deuterated solvent depends on the solubility of the analytes and should not have signals that overlap with regions of interest.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[16] It is particularly useful for the analysis of non-volatile, polar, or thermally labile compounds.[17][18][19]
Applicability: HPLC is the method of choice when byproducts are too polar or have too high a molecular weight to be analyzed by GC.[6][20] It is also highly effective for quantitative analysis and for the isolation of byproducts for further characterization.
Experimental Protocol: Reversed-Phase HPLC for Byproduct Profiling
-
Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (LC-MS).
-
Data Comparison:
| Compound | Expected Retention Time (min) | Detection Method |
| This compound | ~15.2 | MS |
| Polar Hydrolysis Byproducts | ~3-5 | UV/MS |
| Less Polar Elimination Product | ~16.5 | MS |
| Oligomeric Byproducts | >18 | UV/MS |
Causality Behind Experimental Choices: A C18 column is a versatile choice for separating compounds with a wide range of polarities. The gradient elution allows for the separation of both polar and non-polar byproducts in a single run. The addition of formic acid can improve peak shape and aid in ionization for LC-MS analysis.
Workflow for Byproduct Characterization
The following diagram outlines a logical workflow for the characterization of byproducts from this compound reactions.
Caption: A decision-making workflow for byproduct characterization.
Mitigating Byproduct Formation: A Comparative Approach
Understanding the byproducts formed is the first step towards optimizing reaction conditions to minimize their formation.
-
Control of pH: Since the acetal is acid-sensitive, maintaining neutral or slightly basic conditions can prevent hydrolysis. The use of non-nucleophilic bases can be beneficial.
-
Anhydrous Conditions: Rigorously excluding water from the reaction mixture will suppress the hydrolysis of the acetal.
-
Temperature Control: Lowering the reaction temperature can often favor the desired substitution reaction over elimination or decomposition pathways.
-
Choice of Nucleophile and Solvent: A highly reactive nucleophile in a polar aprotic solvent will favor the Sₙ2 reaction and can outcompete side reactions.
By systematically analyzing the byproduct profile under different conditions, researchers can develop a robust and efficient synthesis.
References
-
Wennrich, L., Engewald, W., & Popp, P. (n.d.). GC Trace Analysis of Haloethers in Water — Comparison of Different Extraction Techniques. Taylor & Francis. Retrieved from [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2014, February 1). LCGC International. Retrieved from [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Separation Science. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
Method 611: Haloethers. (n.d.). EPA. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
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Kulkarni, P., & Kiick, K. L. (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 15(4), 1348–1357. Retrieved from [Link]
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Kim, H., Kim, D., Kim, Y., & Lee, J. (2020). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 25(23), 5648. Retrieved from [Link]
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A Comparative Guide to the Reaction Kinetics of Chloroethoxy Derivatives for Drug Development Professionals
This guide provides an in-depth comparison of the reaction kinetics of various chloroethoxy derivatives, offering both theoretical insights and practical experimental guidance for researchers, scientists, and professionals in drug development. Understanding the reactivity of these compounds is crucial for predicting their stability, metabolic fate, and potential as covalent modifiers of biological targets.
Introduction: The Significance of Chloroethoxy Derivatives in Medicinal Chemistry
Chloroethoxy derivatives are a class of compounds characterized by the presence of a 2-chloroethoxy moiety (–OCH₂CH₂Cl). This functional group is of significant interest in drug design and development due to its potential to act as a masked electrophile. Under physiological conditions, some chloroethoxy derivatives can undergo intramolecular cyclization or be susceptible to nucleophilic attack, leading to the formation of reactive intermediates capable of covalently modifying biological macromolecules such as proteins and nucleic acids. This property has been exploited in the design of various therapeutic agents, including anticancer drugs.
The rate at which these reactions occur, their kinetics, is a critical parameter that dictates the pharmacological profile of a drug. A compound that reacts too quickly may be non-selective and exhibit off-target toxicity, while one that reacts too slowly may be cleared from the body before it can exert its therapeutic effect. Therefore, a thorough understanding of the structure-kinetics relationships within this class of molecules is paramount for the rational design of safe and effective drugs.
The Underlying Mechanism: Neighboring Group Participation (NGP)
The reactivity of chloroethoxy derivatives is often dominated by a phenomenon known as neighboring group participation (NGP) , or anchimeric assistance .[1][2] In this process, the ether oxygen atom, which is in the β-position relative to the chlorine atom, can act as an intramolecular nucleophile.[1] This participation leads to the displacement of the chloride leaving group and the formation of a cyclic oxonium ion intermediate. This intermediate is then readily attacked by a nucleophile, such as water in a hydrolysis reaction.[3]
The NGP mechanism has two important consequences:
-
Rate Acceleration: The intramolecular nature of the initial attack is kinetically favored over an intermolecular attack by an external nucleophile, leading to a significant increase in the reaction rate compared to analogous compounds lacking a participating group.[2]
-
Retention of Stereochemistry: The reaction proceeds through two consecutive Sₙ2-like steps, each causing an inversion of stereochemistry at the carbon center. The net result is a retention of the original stereochemistry.[3]
The following diagram illustrates the general mechanism of hydrolysis of a chloroethoxy derivative involving NGP.
Caption: General mechanism of hydrolysis of a chloroethoxy derivative via neighboring group participation.
Comparative Reaction Kinetics: The Influence of Structure on Reactivity
The efficiency of NGP, and therefore the overall reaction rate, is highly dependent on the electronic and steric properties of the substituent (R) attached to the ether oxygen.
The Role of the Heteroatom: Oxygen vs. Sulfur
A classic example illustrating the profound impact of the neighboring group is the comparison between the hydrolysis rates of 2-chloroethyl ethyl ether and its sulfur analog, 2-chloroethyl ethyl sulfide (a mustard gas simulant). Sulfur, being less electronegative and more polarizable than oxygen, is a much more effective nucleophile.[4] This leads to significantly more pronounced anchimeric assistance. As a result, 2-chloroethyl ethyl sulfide undergoes solvolysis approximately 10,000 times faster than 2-chloroethyl ethyl ether under comparable conditions.[4]
Electronic Effects of the R Group
The electronic nature of the R group attached to the ether oxygen can modulate the nucleophilicity of the oxygen atom and thereby influence the rate of NGP.
-
Electron-Donating Groups (EDGs): Alkyl groups, for instance, are electron-donating and increase the electron density on the ether oxygen. This enhances its nucleophilicity, promoting NGP and accelerating the hydrolysis rate.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as a phenyl group, can decrease the electron density on the oxygen atom through inductive or resonance effects. This reduces the oxygen's nucleophilicity, disfavoring NGP and leading to a slower reaction rate. The hydrolysis of such compounds may proceed through a direct Sₙ2 attack by an external nucleophile, which is a slower process.[5]
Steric Effects of the R Group
Steric hindrance around the ether oxygen can also play a role, although often secondary to electronic effects in this class of compounds. A bulky R group could potentially hinder the conformational changes required for the oxygen to effectively attack the carbon bearing the chlorine. However, for most common alkyl and aryl substituents, this effect is generally less pronounced than the electronic influence on the oxygen's nucleophilicity.
Quantitative Comparison of Hydrolysis Rates
The table below summarizes the available kinetic data for the hydrolysis of selected chloroethoxy derivatives and related compounds to provide a quantitative comparison.
| Compound | Structure | Hydrolysis Half-Life (t₁/₂) (at 25°C, pH 7) | Relative Rate (approx.) | Primary Mechanism |
| Bis(2-chloroethyl) ether | ClCH₂CH₂OCH₂CH₂Cl | ~ 3 years[6] | 1 | Slow Sₙ2-type hydrolysis with weak NGP |
| 2-Chloroethyl ethyl ether | CH₃CH₂OCH₂CH₂Cl | Data not readily available, but slow | > 1 | Sₙ2 with anchimeric assistance from oxygen |
| 2-Chloroethyl methyl ether | CH₃OCH₂CH₂Cl | Data not readily available, but slow | > 1 | Sₙ2 with anchimeric assistance from oxygen |
| 2-Chloroethyl ethyl sulfide | CH₃CH₂SCH₂CH₂Cl | ~ 7 minutes[7] | ~ 10,000 | Strong anchimeric assistance from sulfur (NGP) |
Note: The relative rates are approximate and intended for comparative purposes. The half-life for 2-chloroethyl ethyl sulfide is for the structurally similar sulfur mustard (HD).
The data clearly illustrates the dramatic rate enhancement provided by the more nucleophilic sulfur atom in 2-chloroethyl ethyl sulfide compared to its oxygen analog. While specific rate constants for simple 2-chloroethyl alkyl ethers are not readily found in the literature, their reactivity is expected to be significantly lower than their thioether counterparts, with bis(2-chloroethyl) ether representing a baseline for slow hydrolysis.
Experimental Protocol for Measuring Hydrolysis Kinetics
This section provides a detailed, step-by-step methodology for determining the hydrolysis kinetics of a chloroethoxy derivative. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Principle
The hydrolysis of a chloroethoxy derivative results in the formation of a chloride ion (Cl⁻) and a proton (H⁺) for each molecule that reacts. The reaction progress can be monitored by titrating the liberated H⁺ with a standardized solution of a strong base, such as sodium hydroxide (NaOH), in the presence of a suitable pH indicator. By measuring the time it takes for a known amount of H⁺ to be produced, the rate of the reaction can be determined.
Materials and Reagents
-
Chloroethoxy derivative of interest
-
Acetone (ACS grade)
-
Deionized water
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL, Class A)
-
Pipettes (Class A)
-
Volumetric flasks (Class A)
-
Erlenmeyer flasks
-
Stopwatch
Experimental Workflow
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(2-Chloroethoxy)-1-ethoxyethane
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2-Chloroethoxy)-1-ethoxyethane (CAS No. 6290-07-9), a halogenated ether. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.
Section 1: Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is crucial to understand the inherent hazards of this compound. This compound is a combustible liquid that can cause skin irritation and serious eye damage, and may also lead to respiratory irritation.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 4) | Danger | H227: Combustible liquid | |
| Skin irritation (Category 2) | H315: Causes skin irritation | ||
| Serious eye damage (Category 1) | H318: Causes serious eye damage | ||
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Source: Sigma-Aldrich Safety Data Sheet
Immediate Personal Protective Equipment (PPE) Requirements:
Due to these hazards, the following PPE must be worn at all times when handling this chemical:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: A lab coat or other protective clothing is required. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[2]
-
Respiratory Protection: Work in a well-ventilated area or a chemical fume hood.[3] If there is a risk of inhalation, use a self-contained breathing apparatus.[4]
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. As a chlorinated ether, this compound is classified as a halogenated organic compound.[5][6] This classification is critical as it dictates the appropriate disposal pathway and prevents the mixing of incompatible waste streams.[6][7]
Key Principles of Segregation:
-
Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated solvent waste.[6]
-
Acids and Bases: Keep this chemical waste separate from acidic and basic waste streams to avoid potentially violent reactions.[7]
-
Oxidizing Agents: Store away from strong oxidizing agents.[8]
All waste containing this compound must be collected in a designated, properly labeled, and sealed container.[3][6]
Section 3: Step-by-Step Disposal Procedures
The appropriate disposal method depends on the quantity and nature of the waste.
Small Spills (in a chemical fume hood):
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[3][8]
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][9] Use spark-proof tools to avoid ignition.[8][9]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Disposal of Contaminated Materials: All contaminated items (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.[3]
Bulk Disposal and Contaminated Materials:
Bulk quantities of this compound and heavily contaminated materials must be disposed of through an approved hazardous waste disposal facility.
-
Containerization: Collect the waste in a suitable, closed container.[3][4] Ensure the container is properly sealed and not leaking.[6][10] Do not fill containers beyond 90% capacity to allow for expansion.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[6]
-
Storage: Store the sealed container in a well-ventilated, designated hazardous waste storage area away from heat, sparks, and open flames.[8] It should be stored locked up.[3]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][11]
Disposal Method:
The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[8] This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
It is strictly prohibited to dispose of this compound down the drain. [7] This can lead to the contamination of water systems and create a fire hazard in the plumbing.[7]
Section 4: Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Section 5: Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[3][12]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
-
Large Spills: Evacuate the area and prevent further leakage if it is safe to do so. Contact your institution's emergency response team.[3]
Always have the Safety Data Sheet (SDS) readily available when seeking medical attention.
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: this compound.
- Chem Service. (2017, October 18). Safety Data Sheet: 1,2-Bis(2-chloroethoxy)ethane.
- Fisher Scientific. (2021, December 24).
- TCI Chemicals. (n.d.).
- Hazardous Waste Disposal. (n.d.).
- ECHEMI. (n.d.).
- ChemicalBook. (2025, July 19). 1-(2-Chloroethoxy)
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-[2-(2-Chloroethoxy)ethoxy]ethanol.
- University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Disposal.
- University of California, San Francisco. (n.d.). Chemical Waste.
- New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste.
- European Chemicals Agency (ECHA). (n.d.).
- Thermo Fisher Scientific. (2018, April 23).
- Legal Information Institute, Cornell Law School. (n.d.).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: Ethane, 1,2-bis(2-chloroethoxy)-.
- Fisher Scientific. (2024, February 1). Safety Data Sheet: 1,2-Bis(2-chloroethoxy)ethane.
- Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Emory University. (2025-2026). EHSO Manual: Hazardous Waste.
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Personal protective equipment for handling 1-(2-Chloroethoxy)-1-ethoxyethane
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety precautions, but as a rigorous exercise in understanding molecular behavior. When working with complex bifunctional reagents like 1-(2-Chloroethoxy)-1-ethoxyethane (CAS: 14689-96-4)[1], researchers must anticipate how the molecule interacts with its environment over time.
This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and lifecycle management of this compound.
Mechanistic Hazard Analysis: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the intrinsic vulnerabilities of the molecule. This compound is a mixed acetal. Its hazard profile is dominated by two latent chemical transformations: hydrolytic degradation and auto-oxidation .
The Hydrolysis Threat: Generation of 2-Chloroethanol
Acetals are generally stable under basic conditions but are highly susceptible to hydrolysis in the presence of ambient moisture or trace acids. The hydrolysis of this compound yields acetaldehyde, ethanol, and 2-chloroethanol .
The generation of 2-chloroethanol is the primary driver for our stringent PPE requirements. 2-Chloroethanol is a highly toxic alkylating agent classified under GHS as Fatal if swallowed (H300), Fatal in contact with skin (H310), and Fatal if inhaled (H330)[2]. It easily permeates standard laboratory nitrile gloves and causes severe systemic damage to the central nervous system, liver, and kidneys[3].
Chemical hydrolysis pathway of this compound detailing toxic byproducts.
The Auto-Oxidation Threat: Peroxide Formation
Because it contains an acetal linkage, this compound is classified as a Class B Peroxide-Forming Chemical (PFC) [4]. Upon prolonged exposure to atmospheric oxygen, the carbon adjacent to the ether oxygen undergoes free-radical auto-oxidation to form explosive hydroperoxides. These peroxides can violently detonate upon friction, shock, or concentration (e.g., during rotary evaporation)[5].
Quantitative PPE & Engineering Control Matrix
Because the hydrolysis byproduct (2-chloroethanol) is a small, halogenated, and highly polar molecule, it readily diffuses through standard 4-mil nitrile examination gloves. Therefore, barrier selection must be upgraded.
| Hazard Target | Required Protection Level | Mechanistic Justification |
| Dermal (Hands) | Butyl Rubber or Silver Shield/4H® gloves. (Worn over inner nitrile gloves for dexterity). | Standard nitrile offers <5 minutes of breakthrough time for 2-chloroethanol. Butyl rubber provides >480 minutes of resistance against halogenated alcohols. |
| Dermal (Body) | Flame-retardant (FR) lab coat, fully buttoned. Chemical-resistant apron (Polyurethane or Butyl) for volumes >50 mL. | Protects against the flammability of the intact acetal and the rapid skin absorption of its hydrolysis products[6]. |
| Respiratory | Primary: Fume hood (face velocity 80-120 fpm) or inert atmosphere Glovebox. Secondary: NIOSH-approved respirator with Organic Vapor (OV) cartridges if hood is unavailable. | 2-Chloroethanol has a high vapor pressure and is fatal if inhaled (LC50: 0.1 mg/L vapor)[2]. |
| Ocular | Snug-fitting chemical splash goggles. Add a face shield (8-inch minimum) if transferring volumes >100 mL[7]. | 2-Chloroethanol causes irreversible, serious eye damage (H318)[2]. |
Self-Validating Operational Protocols
To ensure scientific integrity and operator safety, every interaction with this chemical must be treated as a self-validating system. You must prove the chemical is safe (free of peroxides) before you handle it, and you must handle it in a way that prevents future degradation.
Protocol 1: Pre-Use Peroxide Testing
Never assume an older bottle of an acetal is safe. Peroxide testing is mandatory.
-
Visual Inspection: Before moving the bottle, inspect the exterior and the liquid through the glass. If you observe white crystals around the cap, liquid stratification, or severe discoloration, do not touch the bottle [8]. Crystals indicate shock-sensitive solid peroxides. Evacuate the area and call Environmental Health and Safety (EHS).
-
Atmosphere Control: Transfer the bottle to a certified fume hood. Ensure no ignition sources are present.
-
Sampling: Using a clean, non-metallic (e.g., glass or PTFE) pipette, extract 1-2 drops of the liquid. Do not use metal spatulas or needles, as metals can catalyze explosive peroxide decomposition[5].
-
Quantification: Apply the drops to a semi-quantitative KI (Potassium Iodide) starch peroxide test strip. Wait the manufacturer-specified time (usually 15-30 seconds).
-
Validation & Action: Compare the strip to the colorimetric scale.
| Peroxide Concentration | Operational Action Required[8] |
| 0 – 25 ppm | Safe to use. Proceed with dispensing protocol. |
| 26 – 99 ppm | Caution. Safe for basic use, but DO NOT DISTILL or concentrate . Chemical must be chemically quenched (e.g., with ferrous sulfate) before further use. |
| > 100 ppm | Critical Hazard. Do not use. Immediately cap the bottle, label as hazardous, and contact EHS for specialized disposal[5]. |
Protocol 2: Schlenk-Line Dispensing (Moisture & Oxygen Exclusion)
To prevent the generation of fatal 2-chloroethanol and explosive peroxides, the chemical must be handled using air-free techniques.
-
Purge: Ensure your receiving flask is oven-dried, sealed with a rubber septum, and purged with ultra-high purity (UHP) Argon or Nitrogen via a Schlenk line.
-
Equip PPE: Don Butyl rubber gloves over standard nitrile gloves.
-
Inert Extraction: Insert a nitrogen-flushed, inert-gas-filled syringe through the septum of the reagent bottle. Inject a volume of nitrogen equal to the volume of liquid you intend to withdraw (to prevent pulling a vacuum).
-
Transfer: Slowly withdraw the required volume of this compound. Transfer it immediately to your purged receiving flask.
-
Seal & Store: Backfill the stock bottle with Argon before replacing the cap[9]. Wrap the cap tightly with Parafilm. Store in a dark, cool, flammables cabinet, strictly segregated from strong acids and oxidizers.
Self-validating operational workflow for peroxide testing and safe dispensing.
Disposal and Decontamination Plan
Improper disposal of acetals can lead to downstream explosions in waste carboys.
-
Waste Segregation: Never mix this compound waste with acidic waste streams. Acidic conditions will rapidly hydrolyze the remaining acetal in the waste carboy, releasing a lethal plume of 2-chloroethanol gas and volatile acetaldehyde.
-
Peroxide Quenching: Before adding unused reagent to a waste container, ensure peroxides are quenched. This can be done by stirring the liquid with a 10% (w/v) aqueous solution of ferrous sulfate (FeSO₄) until peroxide test strips read 0 ppm.
-
Labeling: Clearly label the waste container as containing "Halogenated Organics," "Peroxide Formers," and explicitly list "2-Chloroethanol (Highly Toxic)" as a potential trace contaminant.
-
Spill Decontamination: In the event of a spill, immediately evacuate the lab and allow the fume hood to clear the vapors. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA). For small drops inside a hood, absorb with inert materials (vermiculite or sand)—never use combustible materials like paper towels, as peroxides can ignite them[9].
References
-
OPCW. "Safety Data Sheet: 2-Chloroethanol." Sigma-Aldrich Chemie BV. Available at:[Link]
-
Texas Christian University (TCU) EHS. "Peroxide-Forming Chemicals – Safety Guidelines." TCU. Available at: [Link]
-
University of Illinois Division of Research Safety. "Peroxide-Forming Chemicals." Illinois.edu. Available at: [Link]
-
University of Georgia (UGA) Research Safety. "Peroxide-Forming Chemicals (PFCs)." UGA.edu. Available at:[Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
